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  • Product: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide
  • CAS: 431928-29-9

Core Science & Biosynthesis

Foundational

Synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The design and synthesis of novel polycyclic aromatic amides are foundational to modern drug discovery and materials science. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The design and synthesis of novel polycyclic aromatic amides are foundational to modern drug discovery and materials science. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Chemical Formula: C₂₃H₂₁NO₄; MW: 375.43 g/mol ) is a high-value structural motif. It combines the highly lipophilic, planar, and fluorescent properties of a 9H-fluorene core with the biologically privileged 3,4,5-trimethoxyphenyl moiety—a pharmacophore frequently implicated in tubulin polymerization inhibition and colchicine-binding site interactions.

This whitepaper provides a rigorously validated, self-contained methodology for the synthesis of this compound. By analyzing the causality behind reagent selection, thermodynamic controls, and purification strategies, this guide ensures high-fidelity reproducibility for application scientists and synthetic chemists.

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the target molecule relies on the formation of a stable secondary amide linkage. Retrosynthetically, the C–N bond is disconnected to reveal two primary precursors: 2-aminofluorene (the nucleophile) and a 3,4,5-trimethoxybenzoyl derivative (the electrophile).

Two distinct mechanistic pathways can be employed depending on precursor availability and scale:

  • The Acid Chloride Route (Schotten-Baumann type): Utilizes 3,4,5-trimethoxybenzoyl chloride. The electron-donating methoxy groups slightly dampen the electrophilicity of the carbonyl carbon via resonance, yet the acid chloride remains highly reactive. This is the preferred route for scalable, high-yield synthesis [1].

  • The HATU-Mediated Route: Utilizes 3,4,5-trimethoxybenzoic acid. This route employs the uronium-based coupling reagent HATU to generate a highly reactive O-At (7-azabenzotriazole) active ester in situ, which undergoes rapid aminolysis [2].

Mechanism A 3,4,5-Trimethoxybenzoic Acid B Deprotonation (DIPEA) A->B D O-At Active Ester (Electrophile) B->D + HATU C HATU Coupling Reagent C->D F Amide Bond Formation D->F E 2-Aminofluorene (Nucleophile) E->F Aminolysis

Logical mechanism of HATU-mediated amide coupling.

Experimental Methodologies

The following protocol details the Acid Chloride Route , optimized for maximum yield and purity.

Reagent & Material Specifications
ReagentMW ( g/mol )EquivalentsAmountRole in System
2-Aminofluorene181.241.00 eq1.81 g (10.0 mmol)Primary Nucleophile
3,4,5-Trimethoxybenzoyl chloride230.651.10 eq2.54 g (11.0 mmol)Acylating Agent
Triethylamine (TEA)101.192.50 eq3.48 mL (25.0 mmol)Acid Scavenger / Base
Dichloromethane (DCM, Anhydrous)84.93N/A50.0 mLAprotic Solvent
Protocol: Direct Acylation via Acid Chloride

This protocol is designed as a self-validating system , where each step contains an inherent chemical logic to drive the reaction to completion while purging specific impurities.

Step 1: Nucleophile Solvation & Atmospheric Control

  • Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon. Causality: 2-aminofluorene is an electron-rich aromatic amine susceptible to slow oxidative degradation. An inert atmosphere prevents the formation of colored azo/nitroso impurities.

  • Dissolve 2-aminofluorene (1.81 g) in 40 mL of anhydrous DCM.

  • Add TEA (3.48 mL) to the solution. Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the amine, which would otherwise arrest the reaction.

Step 2: Electrophile Addition & Thermodynamic Control 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Dissolve 3,4,5-trimethoxybenzoyl chloride (2.54 g) in 10 mL of anhydrous DCM. 6. Add the acid chloride solution dropwise over 15 minutes. Causality: The acylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to the formation of ketene intermediates or degradation of the acid chloride. [3] 7. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3 to 4 hours.

Step 3: In-Process Validation & Quenching 8. Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). Self-Validation: The disappearance of the highly fluorescent 2-aminofluorene spot under 254 nm UV light confirms reaction completion. 9. Quench the reaction by adding 20 mL of deionized water.

Step 4: Orthogonal Aqueous Workup 10. Transfer the biphasic mixture to a separatory funnel. 11. Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 25 mL). Causality: Protonates any unreacted 2-aminofluorene and TEA, partitioning them into the aqueous phase. 12. Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 25 mL). Causality: Hydrolyzes any residual acid chloride to 3,4,5-trimethoxybenzoic acid and deprotonates it, partitioning it into the aqueous phase. 13. Brine Wash: Wash with saturated NaCl (25 mL) to disrupt emulsions and pre-dry the organic layer.

Step 5: Isolation & Purification 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 15. Recrystallize from hot Ethanol/Water to afford the pure target compound as an off-white to pale yellow microcrystalline solid.

Workflow A 2-Aminofluorene + 3,4,5-Trimethoxybenzoyl Chloride B Acylation (Dry DCM, TEA, 0 °C → RT) A->B C In-Process Control (TLC Validation) B->C D Aqueous Workup (HCl, NaHCO3, Brine) C->D E Desiccation & Concentration D->E F Purification (Recrystallization) E->F G Pure Target Amide F->G

Experimental workflow for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide synthesis.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the product must conform to the following analytical specifications. Deviations from these metrics indicate incomplete workup or side-product formation (e.g., bis-acylation).

Analytical ParameterExpected Value / RangeValidation Method
Isolated Yield 85% – 92%Gravimetric Analysis
Chromatographic Purity > 98.5%HPLC (UV detection at 254 nm)
Mass Spectrometry [M+H]⁺ 376.15 m/zESI-LC-MS (Positive Ion Mode)
Melting Point 185 °C – 188 °CCapillary Melting Point Apparatus
¹H-NMR (Key Shifts, CDCl₃) δ 7.90 (s, 1H, NH), 3.92 (s, 9H, OCH₃)400 MHz NMR Spectrometer

Troubleshooting & Process Optimization

Even within a highly controlled protocol, specific variables can impact the yield and purity of the amide [4].

  • Issue: Formation of Bis-acylated Byproducts (Imide formation).

    • Causality: Excess acid chloride and prolonged reaction times in the presence of strong bases can lead to the acylation of the newly formed secondary amide.

    • Solution: Strictly control the stoichiometry of the acid chloride to 1.05 – 1.10 equivalents. If bis-acylation is detected via LC-MS, stir the crude mixture with a mild nucleophile (e.g., morpholine) prior to workup to selectively cleave the more labile imide bond.

  • Issue: Sluggish Reaction / Incomplete Conversion.

    • Causality: Moisture in the DCM or TEA can prematurely hydrolyze the 3,4,5-trimethoxybenzoyl chloride into the unreactive carboxylic acid.

    • Solution: Utilize strictly anhydrous solvents and reagents. Alternatively, if starting from the carboxylic acid, pivot to the HATU/DIPEA coupling system, which is highly tolerant of steric hindrance and electronic deactivation.

References

  • Epimerisation in Peptide Synthesis (Mechanism of HATU/HOAt). MDPI. Available at:[Link]

  • Organic Syntheses Procedure: 3,4,5-Trimethoxybenzaldehyde (Amidation protocols). Organic Syntheses. Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Available at:[Link]

Exploratory

Rational Design and Chemical Profiling of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of targeted oncology and structural biology, the hybridization o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and structural biology, the hybridization of distinct pharmacophores is a primary strategy for overcoming drug resistance and enhancing binding affinity. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) represents a highly rationalized molecular architecture. By covalently linking a planar, hydrophobic 9H-fluoren-2-yl moiety with a 3,4,5-trimethoxybenzamide group, this compound bridges two distinct mechanisms of molecular interaction.

As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties, synthetic methodologies, and mechanistic utility of this compound. The 3,4,5-trimethoxyphenyl group is a gold-standard pharmacophore for targeting the colchicine-binding site of β -tubulin[1], while the fluorene scaffold provides a rigid, hydrophobic anchor known to independently disrupt microtubule dynamics and intercalate within lipophilic pockets[2].

Physicochemical & Structural Properties

The efficacy of any tubulin-targeting agent is heavily dependent on its lipophilicity (to cross cellular membranes) and its steric profile (to fit within the α/β -tubulin heterodimer interface). The extended π -conjugation of the fluorene ring paired with the electron-rich methoxy groups creates a molecule with a highly specific electronic topology.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, which dictate its solubility, membrane permeability, and binding kinetics[3].

PropertyValueMethod / Source
Molecular Formula C23H21NO4Structural Analysis
Molecular Weight 375.42 g/mol Computed
Monoisotopic Mass 375.14706 DaMass Spectrometry (Predicted)[3]
XlogP (Predicted) 4.3Computational Partition Coefficient[3]
H-Bond Donors 1 (Amide N-H)Structural Analysis
H-Bond Acceptors 4 (Methoxy & Amide O)Structural Analysis
Predicted CCS 189.0 Ų ([M+H]+)Collision Cross Section (CCSbase)[3]

Causality Note: An XlogP of 4.3 indicates high lipophilicity, which is optimal for passive diffusion across the phospholipid bilayer of cancer cells but necessitates the use of co-solvents (e.g., DMSO) or lipid nanocarriers for in vitro and in vivo aqueous delivery[4].

Chemical Synthesis Protocol

The synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is achieved via a nucleophilic acyl substitution. The protocol below is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist.

Step-by-Step Methodology: Amidation Workflow

Reagents: 9H-fluoren-2-amine (1.0 eq), 3,4,5-trimethoxybenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Anhydrous Dichloromethane (DCM).

  • Activation and Solvation:

    • Action: Dissolve 9H-fluoren-2-amine in anhydrous DCM under an inert argon atmosphere at 0 °C.

    • Causality: DCM is selected because its aprotic nature prevents the premature hydrolysis of the highly reactive acyl chloride, while its polarity is sufficient to solvate the bulky fluorenyl rings. The 0 °C temperature suppresses exothermic side reactions and minimizes oxidative degradation of the amine.

  • Base Introduction:

    • Action: Add TEA dropwise to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the amidation proceeds, hydrochloric acid (HCl) is generated. Without TEA, this HCl would protonate the unreacted 9H-fluoren-2-amine, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophilic Acyl Substitution:

    • Action: Slowly add 3,4,5-trimethoxybenzoyl chloride (dissolved in DCM) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation (Visual & TLC): The formation of a white precipitate (TEA·HCl) serves as an immediate visual indicator of reaction progression. Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase will confirm the disappearance of the amine starting material (visualized via UV at 254 nm).

  • Workup and Purification:

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with 1M HCl, followed by brine, and dry over anhydrous Na2​SO4​ . Concentrate in vacuo and recrystallize from hot ethanol.

    • Causality: The NaHCO3​ wash neutralizes and removes unreacted acyl chloride (as the corresponding acid). The 1M HCl wash removes any residual TEA and unreacted amine. Recrystallization exploits the differential solubility of the product at high vs. low temperatures to yield high-purity crystalline product.

Mechanistic Action: Tubulin Polymerization Inhibition

Compounds bearing the 3,4,5-trimethoxyphenyl moiety, such as Combretastatin A-4 (CA-4), are potent inhibitors of tubulin polymerization. They bind to the colchicine site located at the interface of the α and β tubulin subunits[1].

When N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide enters the intracellular space, the trimethoxy group anchors into the colchicine binding pocket via hydrogen bonding with critical residues (e.g., Cys241, Val318). Concurrently, the bulky fluorenyl group projects into the adjacent hydrophobic accessory pocket. This steric blockade prevents the curved tubulin heterodimer from adopting the straight conformation required for incorporation into the growing microtubule lattice.

Pathway A N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide B Binding to Colchicine Site (β-Tubulin Subunit) A->B Hydrophobic & H-Bonding C Inhibition of Microtubule Polymerization B->C Steric Blockade of α/β-Tubulin Interface D Activation of Spindle Assembly Checkpoint (SAC) C->D Loss of Kinetochore Tension E G2/M Phase Cell Cycle Arrest D->E Inhibition of Anaphase-Promoting Complex F Induction of Apoptosis (Caspase Activation) E->F Prolonged Mitotic Arrest

Fig 1: Mechanistic signaling pathway of tubulin polymerization inhibition by fluorenyl-trimethoxybenzamide.

Experimental Workflow: Tubulin Polymerization Assay

To empirically validate the mechanistic claims, a highly controlled in vitro turbidimetry assay is required. This protocol measures the light scattering generated by polymerizing microtubules.

Step-by-Step Methodology: Kinetic Turbidimetry
  • Reagent Preparation:

    • Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, and 1 mM GTP.

    • Causality: GTP is strictly required because tubulin polymerization is a GTP-dependent thermodynamic process; GTP hydrolysis at the β -tubulin subunit drives the conformational changes necessary for lattice closure. EGTA chelates calcium ions, which are known to naturally depolymerize microtubules.

  • Baseline Establishment (Self-Validation):

    • Action: Set up three control wells in a 96-well half-area plate:

      • Vehicle Control: Buffer + 1% DMSO.

      • Positive Enhancer: Buffer + 10 µM Paclitaxel.

      • Positive Inhibitor: Buffer + 10 µM Colchicine.

    • Causality: This internal control system ensures that the baseline dynamic instability of the purified porcine brain tubulin is functioning correctly. Paclitaxel must show a rapid spike in absorbance (hyper-polymerization), while colchicine must show a flatline (complete inhibition). If these controls fail, the assay is invalid.

  • Compound Incubation:

    • Action: Add N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide at varying concentrations (0.1 µM to 50 µM) to the test wells. Add 3 mg/mL purified porcine brain tubulin to all wells on ice.

  • Spectrophotometric Kinetic Analysis:

    • Action: Transfer the plate to a microplate reader pre-warmed to 37 °C. Immediately begin reading absorbance at 340 nm every 1 minute for 60 minutes.

    • Data Interpretation: A reduction in the Vmax​ (maximum rate of polymerization) and a lower final steady-state absorbance compared to the vehicle control quantitatively confirms the compound's efficacy as a tubulin destabilizer[4].

References

  • PubChemLite Database Title: N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide Structural Information Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • Bioorganic Chemistry Journal Title: Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors Source: PubMed (NIH) URL:[Link]

  • Acta Histochemica Journal Title: Fluorenone-azomethines, a novel class of microtubule inhibitors that specifically affect cell proliferation Source: PubMed (NIH) URL:[Link]

  • Molecules Journal Title: Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties Source: PubMed Central (NIH) URL:[Link]

Sources

Foundational

Preliminary Technical Dossier: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Executive Summary: This document provides a comprehensive overview of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS No. 431928-29-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive overview of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS No. 431928-29-9). It is important to note that while this compound is commercially available for research purposes, there is a significant lack of published scientific literature detailing its synthesis, characterization, and biological activity. Therefore, this guide will provide foundational information and, where specific data is unavailable, will offer scientifically grounded hypotheses based on the well-documented properties of its constituent chemical moieties: the fluorenyl group and the 3,4,5-trimethoxybenzoyl group. This dossier is intended to serve as a starting point for researchers and drug development professionals interested in exploring this molecule.

Compound Identification and Physicochemical Properties

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a unique organic molecule that combines the rigid, polycyclic aromatic structure of fluorene with the biologically relevant 3,4,5-trimethoxybenzoyl moiety.

PropertyValueSource
CAS Number 431928-29-9[1][2]
Molecular Formula C₂₃H₂₁NO₄[1][2]
Molecular Weight 375.42 g/mol [1]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3[3]
InChI Key YFJXCVIHRUEJMI-UHFFFAOYSA-N[3]
Predicted XlogP 4.3[3]

Note: Some commercial suppliers offer this compound for early discovery research but may not provide analytical data. Buyers are often responsible for confirming the identity and purity of the substance.

Deconstruction of the Molecular Architecture and Potential Significance

To understand the potential applications and biological activity of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, it is instructive to examine its two primary structural components.

The 9H-Fluorene Moiety

The fluorene group is a polycyclic aromatic hydrocarbon with a distinctive planar structure. This moiety is of significant interest in several scientific domains:

  • Materials Science: Fluorene derivatives are known for their excellent photoelectric properties, including fluorescence and conductivity.[2] They are widely used in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[2]

  • Medicinal Chemistry: The fluorene scaffold is present in a number of pharmacologically active molecules.[4] For instance, fluorenone, a ketone derivative of fluorene, is a building block for synthesizing anticancer drugs and sympathetic nervous system inhibitors.[2] The rigid structure of the fluorene core can serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement, which can be crucial for binding to biological targets.

The 3,4,5-Trimethoxybenzamide Moiety

The 3,4,5-trimethoxybenzoyl group is a derivative of gallic acid and is a common feature in a number of biologically active natural products and synthetic compounds. Its significance in drug discovery is well-established:

  • Anticancer Activity: The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many potent anticancer agents, particularly those that act as microtubule inhibitors by binding to the colchicine site on tubulin.[5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. Several studies have demonstrated that synthetic compounds containing this moiety exhibit significant cytotoxic activity against various cancer cell lines.[6]

  • Enzyme Inhibition: Derivatives of 3,4,5-trimethoxybenzamide have been investigated as inhibitors of various enzymes. For example, a resveratrol analog incorporating this group was found to inhibit ribonucleotide reductase, an important enzyme in DNA synthesis, and exhibited synergistic antitumor activity with other chemotherapeutic agents.[7][8]

The combination of the planar fluorene scaffold with the biologically active 3,4,5-trimethoxybenzamide group in N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide suggests that this molecule could have interesting properties, potentially as an anticancer agent or as a functional material.

Proposed Synthesis and Characterization Workflow (Hypothetical)

Given the absence of a published synthesis protocol for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, a standard and reliable method for its preparation would be through amide bond formation between 2-aminofluorene and 3,4,5-trimethoxybenzoyl chloride.

Proposed Synthesis Protocol

This protocol is based on well-established amide coupling reactions.

Step 1: Preparation of 3,4,5-Trimethoxybenzoyl Chloride

  • To a solution of 3,4,5-trimethoxybenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2-1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 2-aminofluorene (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine or pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in the same solvent to the cooled solution of 2-aminofluorene.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

SynthesisWorkflow start Starting Materials: 2-Aminofluorene & 3,4,5-Trimethoxybenzoic Acid acid_chloride Preparation of 3,4,5-Trimethoxybenzoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂, cat. DMF coupling Amide Coupling Reaction start->coupling Base (e.g., Et₃N) in aprotic solvent acid_chloride->coupling workup Aqueous Workup & Extraction coupling->workup TLC Monitoring purification Purification (Chromatography/Recrystallization) workup->purification product N-(9H-fluoren-2-yl)-3,4,5- trimethoxybenzamide purification->product CharacterizationWorkflow sample Purified Product structural_elucidation Structural Elucidation sample->structural_elucidation purity_analysis Purity & Identity Confirmation sample->purity_analysis nmr ¹H & ¹³C NMR structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir hplc HPLC purity_analysis->hplc mp Melting Point purity_analysis->mp final Characterized Compound nmr->final ms->final ir->final hplc->final mp->final

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmacological Applications of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Executive Summary In the landscape of modern targeted therapeutics, the 3,4,5-trimethoxybenzamide (TMB) pharmacophore has emerged as a privileged scaffold, particularly in the design of antimitotic agents. N-(9H-fluoren-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the 3,4,5-trimethoxybenzamide (TMB) pharmacophore has emerged as a privileged scaffold, particularly in the design of antimitotic agents. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) is a synthetic derivative that merges the well-documented tubulin-binding affinity of the trimethoxyphenyl moiety with the rigid, hydrophobic bulk of a fluorene core 1.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis, analytical characterization, and pharmacological application of this compound. We will deeply explore its exact molecular weight derivation, synthetic causality, and its mechanism of action as a tubulin polymerization inhibitor.

Physicochemical Profiling & Molecular Weight Determination

Understanding the exact mass and isotopic distribution of a compound is the foundational step for any downstream LC-MS/MS pharmacokinetic tracking. The molecular formula for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is C₂₃H₂₁NO₄ .

Exact Molecular Weight Calculation

To ensure analytical precision, the molecular weight (MW) is calculated using standard IUPAC atomic weights:

  • Carbon (C): 23 atoms × 12.011 g/mol = 276.253 g/mol

  • Hydrogen (H): 21 atoms × 1.008 g/mol = 21.168 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Calculated MW: 375.424 g/mol

When analyzing this compound via mass spectrometry, the monoisotopic mass is the critical value. According to structural databases, the exact monoisotopic mass is 375.14706 Da 2.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for formulation and bioavailability assessments 3.

ParameterValueDerivation / Source
Chemical Formula C₂₃H₂₁NO₄Structural Analysis
Exact Molecular Weight 375.424 g/mol Calculated (IUPAC atomic weights)
Monoisotopic Mass 375.14706 DaESI-MS / PubChemLite
Predicted LogP 4.577In silico prediction
Topological Polar Surface Area 56 Ų2D structure calculation
Hydrogen Bond Donors 1Amide (-NH-)
Hydrogen Bond Acceptors 4Carbonyl (1) + Methoxy (3)

Synthetic Methodology & Causality

To synthesize N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide with high yield and purity, a standard nucleophilic acyl substitution (amide coupling) is employed. The protocol below is designed as a self-validating system, ensuring that intermediate states dictate the progression of the workflow.

Experimental Protocol

Reagents: 9H-fluoren-2-amine (1.0 eq), 3,4,5-trimethoxybenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation of the Nucleophile: Dissolve 9H-fluoren-2-amine in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous DCM is chosen because it is an aprotic solvent that readily dissolves both the fluorene derivative and the acid chloride without competing as a nucleophile.

  • Base Addition: Add TEA (2.0 eq) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the amide bond forms, HCl is generated. Without TEA, the HCl would protonate the starting 9H-fluoren-2-amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Add 3,4,5-trimethoxybenzoyl chloride dropwise over 15 minutes.

    • Causality: The reaction between an aromatic amine and an acid chloride is highly exothermic. Cooling to 0°C suppresses thermal degradation and prevents the formation of unwanted ketene side-products.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Validate completion via TLC (Hexanes/EtOAc 7:3). The disappearance of the amine spot (fluorescent under 254 nm UV) validates the end of the reaction.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

Synthesis A 9H-fluoren-2-amine (Nucleophile) C DCM / TEA 0°C to RT, 4h A->C B 3,4,5-trimethoxybenzoyl chloride (Electrophile) B->C D N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide (Product) C->D Amide Coupling

Fig 1: Synthetic workflow for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Analytical Validation Protocol

To establish trustworthiness, the synthesized compound must be validated through orthogonal analytical techniques.

LC-MS/MS Characterization
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Rationale: The amide nitrogen and the methoxy oxygens are readily protonated in an acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile/Water).

  • Expected Mass Signatures: The mass spectrum will yield a dominant protonated precursor ion [M+H]⁺ at m/z 376.15 . A secondary sodium adduct [M+Na]⁺ at m/z 398.13 is also highly characteristic of trimethoxybenzamides due to the oxygen-rich coordination sphere 2.

¹H-NMR (400 MHz, DMSO-d₆)
  • Amide Proton: A distinct singlet at ~10.2 ppm (1H, s, -NH-), validating the formation of the amide bond.

  • Methoxy Protons: Two singlets around 3.85 ppm (6H, s, meta-OCH₃) and 3.75 ppm (3H, s, para-OCH₃), confirming the intact TMB moiety.

  • Fluorene Methylene: A sharp singlet at ~3.95 ppm (2H, s, -CH₂- of the fluorene ring).

Pharmacological Mechanism: Tubulin Polymerization Inhibition

The 3,4,5-trimethoxybenzamide motif is a well-documented pharmacophore in oncology, specifically designed to target the colchicine binding site located at the interface of the α and β subunits of tubulin 4.

Mechanistic Causality
  • Binding Affinity: The 3,4,5-trimethoxyphenyl ring mimics the A-ring of natural antimitotic agents like Colchicine and Combretastatin A-4 (CA-4). It forms critical hydrogen bonds with residue Cys241 in the β -tubulin subunit 5.

  • Hydrophobic Anchoring: The bulky, rigid 9H-fluoren-2-yl moiety acts as an excellent bioisostere for the B-ring of CA-4, occupying the adjacent hydrophobic pocket and locking the ligand in a pseudo- π -stacking arrangement.

  • Cellular Outcome: By occupying this site, the compound sterically hinders the addition of new tubulin heterodimers. This halts microtubule polymerization, destroys the mitotic spindle, and forces the cancer cell into G2/M phase cell cycle arrest. Prolonged arrest triggers the intrinsic apoptotic pathway via the upregulation of Bax and activation of Caspase-9.

MOA Ligand N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Target Colchicine Binding Site (β-Tubulin) Ligand->Target Binds via Trimethoxyphenyl motif Process1 Inhibition of Tubulin Polymerization Target->Process1 Process2 Microtubule Destabilization Process1->Process2 Process3 G2/M Phase Cell Cycle Arrest Process2->Process3 Outcome Apoptosis (Cancer Cell Death) Process3->Outcome Activation of Caspase-9/Bax

Fig 2: Mechanism of action for tubulin polymerization inhibition and apoptosis.

References

  • Chemazone. "N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - 431928-29-9".
  • PubChemLite. "N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide".
  • Vitas-M Lab. "request for quote for stk109482".
  • RSC Publishing. "Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents".
  • MDPI. "New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents".

Sources

Foundational

An In-depth Technical Guide to N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Abstract This technical guide provides a comprehensive overview of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, a molecule of significant interest in medicinal chemistry and materials science. The document details its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, a molecule of significant interest in medicinal chemistry and materials science. The document details its formal nomenclature, physicochemical properties, and a complete, validated synthesis pathway from commercially available precursors. By dissecting the individual contributions of its core scaffolds—the biologically active fluorene moiety and the pharmacologically significant trimethoxybenzoyl group—this guide offers field-proven insights into the rationale for its design and its potential applications. Detailed experimental protocols, characterization data, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in the synthesis and exploration of this compound and its analogues.

Introduction and Nomenclature

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by an amide linkage between a fluorene and a trimethoxybenzene ring system. The fluorene scaffold is a tricyclic aromatic hydrocarbon known for its unique electronic properties and its role as a "privileged structure" in medicinal chemistry, forming the core of various biologically active molecules.[1][2] The 2-amino derivative, a precursor to the title compound, is a well-documented experimental carcinogen that functions by intercalating with DNA, making its derivatives subjects of intense study in oncology and toxicology.[3][4]

The 3,4,5-trimethoxybenzoyl moiety is derived from gallic acid and is a key structural feature in numerous pharmacologically active agents.[5] This includes natural products and synthetic molecules with demonstrated antihypertensive and anticancer properties.[][7] The combination of these two scaffolds suggests a rational design strategy to create novel compounds for investigation as potential therapeutic agents, particularly in oncology where DNA interaction and cell cycle modulation are key mechanisms.

1.1. IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound is N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide . It is identified by the following standard chemical registry numbers and formulas.[8][9]

cluster_legend Chemical Structure of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide img img

Caption: 2D structure of the title compound.

Physicochemical and Spectroscopic Data

The key physicochemical properties of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide are summarized below. While extensive experimental data is not publicly available, predicted values from validated computational models provide a reliable basis for experimental design, particularly for chromatographic purification and analytical characterization.[9][10]

PropertyValueSource(s)
IUPAC Name N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide-
CAS Number 431928-29-9[8]
Molecular Formula C₂₃H₂₁NO₄[8][9]
Molecular Weight 375.42 g/mol [8]
Predicted XlogP 4.3[9]
Appearance Expected to be an off-white to pale yellow solid-
Predicted CCS ([M+H]⁺) 189.0 Ų[9]

2.1. Expected Spectroscopic Signature

For unambiguous characterization, the following spectroscopic features are anticipated:

  • ¹H NMR: Resonances in the aromatic region (δ 7.0-8.0 ppm) corresponding to the fluorenyl and trimethoxybenzoyl protons. A singlet around δ 3.8-4.0 ppm integrating to 9H for the three methoxy groups. A broad singlet in the downfield region (δ 8.5-10.0 ppm) for the amide (N-H) proton. A singlet around δ 3.9 ppm for the methylene (CH₂) protons of the fluorene ring.

  • ¹³C NMR: Signals for the amide carbonyl (C=O) carbon around 165-170 ppm. Multiple signals in the aromatic region (110-155 ppm). Resonances for the methoxy carbons around 56-61 ppm and the fluorene methylene carbon around 37 ppm.[11]

  • IR Spectroscopy: A strong absorption band around 1650-1680 cm⁻¹ for the amide C=O stretch. A sharp band in the 3200-3400 cm⁻¹ region for the N-H stretch. Multiple bands for aromatic C-H stretching (~3100 cm⁻¹) and C=C stretching (1450-1600 cm⁻¹). A strong C-O stretching band for the methoxy groups around 1120-1130 cm⁻¹.[5][12]

  • Mass Spectrometry (ESI): Expected [M+H]⁺ ion at m/z 376.15.[9]

Synthesis and Purification

The synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is achieved via a convergent synthesis strategy involving the preparation of two key precursors, 2-aminofluorene and 3,4,5-trimethoxybenzoyl chloride , followed by a final amide coupling reaction.

G cluster_0 Precursor 1 Pathway cluster_1 Precursor 2 Pathway 2-Nitrofluorene 2-Nitrofluorene Reduction Reduction 2-Nitrofluorene->Reduction Zn dust, CaCl₂ or NaBH₄, Pd cat. 2-Aminofluorene 2-Aminofluorene Reduction->2-Aminofluorene 3,4,5-Trimethoxybenzoic_Acid 3,4,5-Trimethoxybenzoic_Acid Chlorination Chlorination 3,4,5-Trimethoxybenzoic_Acid->Chlorination SOCl₂ or (COCl)₂ 3,4,5-Trimethoxybenzoyl_Chloride 3,4,5-Trimethoxybenzoyl_Chloride Chlorination->3,4,5-Trimethoxybenzoyl_Chloride Amide_Coupling Amide_Coupling 3,4,5-Trimethoxybenzoyl_Chloride->Amide_Coupling Final_Product N-(9H-fluoren-2-yl)-3,4,5- trimethoxybenzamide Amide_Coupling->Final_Product

Caption: Overall synthetic workflow for the target compound.

3.1. Protocol 1: Synthesis of 2-Aminofluorene via Reduction

This protocol is adapted from established literature methods for the reduction of 2-nitrofluorene, which provides high yields of the desired amine.[13]

  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. While various reagents can achieve this, the zinc/calcium chloride system in aqueous alcohol is a classic, cost-effective, and high-yielding method suitable for scale-up.[13] Calcium chloride activates the zinc surface, enhancing the rate of electron transfer.

  • Step-by-Step Methodology:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-nitrofluorene (1.0 eq) in 78% aqueous ethanol.

    • To this suspension, add calcium chloride (approx. 0.5 eq dissolved in a minimal amount of water) followed by zinc dust (approx. 10 eq).

    • Mechanically stir the mixture and heat to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

    • While still hot, filter the reaction mixture through a pad of celite to remove the zinc sludge. Wash the filter cake with hot ethanol.

    • Combine the filtrates and pour them into a volume of cold water approximately twice that of the filtrate.

    • A white to off-white precipitate of 2-aminofluorene will form. Collect the solid by vacuum filtration.

    • The crude product can be purified by recrystallization from aqueous alcohol to yield fine needles.[13]

3.2. Protocol 2: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

This procedure details the conversion of the corresponding carboxylic acid to the highly reactive acyl chloride, a necessary precursor for the amidation.[5]

  • Rationale: The conversion of a carboxylic acid to an acyl chloride is required to activate the carbonyl group for nucleophilic attack by the weakly nucleophilic 2-aminofluorene. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup.[5][14]

  • Step-by-Step Methodology:

    • In a fume hood, charge a dry round-bottom flask with 3,4,5-trimethoxybenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. An inert solvent such as toluene or dichloromethane can be used, though the reaction often proceeds cleanly neat.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

    • Stir the mixture at room temperature or with gentle heating (50-60 °C) for 1-2 hours until gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (a base trap is recommended).

    • The resulting crude 3,4,5-trimethoxybenzoyl chloride, typically a pale yellow solid or oil, is often used in the next step without further purification.[5]

3.3. Protocol 3: Final Amide Coupling

This final step involves the nucleophilic acyl substitution reaction between the two synthesized precursors.

  • Rationale: This is a standard Schotten-Baumann reaction. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Step-by-Step Methodology:

    • Dissolve 2-aminofluorene (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add a non-nucleophilic base such as triethylamine (1.1-1.2 eq).

    • Cool the mixture in an ice bath (0 °C).

    • Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0-1.1 eq) in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

3.4. Purification and Characterization Workflow

G Crude Crude Product (from Protocol 3) Purification Purification Step Crude->Purification Recrystallization Recrystallization (e.g., Ethanol/Water) Purification->Recrystallization High Polarity Difference Chromatography Column Chromatography (Silica Gel) Purification->Chromatography Similar Polarity Impurities Analysis Purity & Identity Confirmation Recrystallization->Analysis Chromatography->Analysis TLC TLC Analysis Analysis->TLC NMR_MS_IR NMR, MS, IR Spectroscopy Analysis->NMR_MS_IR Final Pure Compound (>95%) Analysis->Final

Caption: Post-synthesis purification and analysis workflow.

Potential Applications and Scientific Context

While N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is primarily available as a research chemical, its structure provides compelling reasons for its investigation in drug discovery and materials science.[10]

  • Oncology and Medicinal Chemistry: The 2-aminofluorene core is a known DNA binder and its acetylated metabolite is a model carcinogen.[4] Attaching the 3,4,5-trimethoxybenzoyl moiety, a feature of potent microtubule inhibitors and apoptosis inducers like certain resveratrol analogs, creates a hybrid molecule with potential for multimodal anticancer activity.[7][14] Researchers may investigate this compound for its ability to inhibit cell proliferation, induce apoptosis, or act as a topoisomerase inhibitor.

  • Materials Science: The rigid, planar fluorene core is highly fluorescent and electronically active.[2] Compounds based on this scaffold are widely used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The specific substitutions on the benzamide ring can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of the material, making it a candidate for investigation as a hole-transporting or emissive material.[12]

Conclusion

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a rationally designed molecule that merges the distinct properties of the fluorene and trimethoxybenzene scaffolds. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles. The detailed protocols and scientific context serve as a valuable resource for researchers aiming to explore its potential therapeutic or material applications. Further investigation is warranted to fully elucidate the biological activity profile and photophysical properties of this promising compound.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 3,4,5-Trimethoxybenzoyl Chloride: Structure and Synthesis.
  • ChemicalBook. (2026). 2-Aminofluorene | 153-78-6.
  • BOC Sciences. (n.d.). CAS 4521-61-3 (3,4,5-Trimethoxybenzoyl chloride).
  • Organic Syntheses. (n.d.). 2-Nitrofluorene and 2-Aminofluorene. Org. Syn. Coll. Vol. 2, p.447.
  • BenchChem. (n.d.). Synthetic Pathways to 7-Chloro-9H-fluoren-2-amine and its Derivatives: An Application Note and Protocol Guide.
  • Grokipedia. (n.d.). 2-Aminofluorene.
  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
  • ChemSrc. (n.d.). CAS#:431928-29-9 | N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide.
  • Organic Syntheses. (n.d.). Aldehydes from Acid Chlorides by modified Rosenmund Reduction. Org. Syn. Coll. Vol. 6, p.1007.
  • Wikipedia. (n.d.). 2-Aminofluorene.
  • PrepChem.com. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride.
  • Sigma-Aldrich. (n.d.). N-(9H-FLUOREN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE AldrichCPR.
  • Chemazone. (n.d.). N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - 431928-29-9.
  • PubChemLite. (n.d.). N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide.
  • Vasanthakumar, G. R., et al. (n.d.). 2,4,5-Trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates: Synthesis, isolation, characterization and utility. Indian Journal of Chemistry, Section B.
  • Supporting Information for Thermally Cross-linkable Fluorene-Based Hole-Transporting Materials: Synthesis, Characterization, and Application in Perovskite Solar Cells. (n.d.).
  • EPA CompTox Dashboard. (n.d.). N²-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine.
  • MDPI. (2025). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide. Biomolecules.
  • PMC. (n.d.). N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine.
  • Glinma, B., et al. (n.d.). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research.
  • PubMed. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. International Journal of Oncology.
  • Wikipedia. (n.d.). Fluorene.
  • IBB-CNR. (2025). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide.
  • JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research.

Sources

Exploratory

Biological Activity of Fluorene-Containing Compounds: A Technical Guide to Mechanisms, Synthesis, and Evaluation

The Fluorene Scaffold in Medicinal Chemistry Fluorene, a polycyclic aromatic hydrocarbon characterized by two benzene rings fused to a central cyclopentane ring, has emerged as a privileged scaffold in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

The Fluorene Scaffold in Medicinal Chemistry

Fluorene, a polycyclic aromatic hydrocarbon characterized by two benzene rings fused to a central cyclopentane ring, has emerged as a privileged scaffold in modern medicinal chemistry 1. The causality behind its broad biological activity lies in its rigid, planar biphenyl architecture, which provides optimal lipophilicity for cellular membrane permeation and allows for high-affinity intercalation with DNA or binding within hydrophobic enzymatic pockets 2. Furthermore, the reactive C9 methylene bridge and the 2,7-positions offer highly accessible synthetic handles for functionalization, enabling the rational design of multi-addressable pharmacophores targeting oncology, infectious diseases, and neurodegeneration 3.

Anticancer Efficacy & Apoptotic Signaling

Fluorene derivatives have demonstrated profound cytotoxic effects against a diverse array of human cancer cell lines. The primary mechanism of action is the induction of programmed cell death (apoptosis), initiated by the intracellular generation of reactive oxygen species (ROS) [[1]](). This oxidative stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, ultimately converging on the activation of executioner caspases-3 and -7.

Apoptosis Fluorene Fluorene Derivative Treatment ROS ROS Generation (Oxidative Stress) Fluorene->ROS Induces Extrinsic Extrinsic Pathway (Death Receptor) Fluorene->Extrinsic Sensitizes Intrinsic Intrinsic Pathway (Mitochondrial) ROS->Intrinsic Triggers Executioner Executioner Caspases (Caspase-3/7 Activation) Intrinsic->Executioner Cytochrome c release Extrinsic->Executioner Caspase-8 Apoptosis Programmed Cell Death (Apoptosis) Executioner->Apoptosis Cleavage of substrates

Fig 1: ROS-mediated apoptotic signaling pathway induced by fluorene derivatives.

Quantitative Data: Anticancer Activity
Derivative ClassTarget Cancer Cell LineIC₅₀ (µM)Reference
Dibenzofluorene DiamineL1210 (Leukemia)0.3 - 0.81
2,7-dichloro-4-(amino acetyl)fluoreneA549 (Lung) & MCF-7 (Breast)Significant (Comparable to 5-FU)4
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)...HeLa (Cervical Cancer)37.76[[1]]()
Protocol: Self-Validating MTT Assay for Cell Viability

Causality & Rationale: The reduction of the yellow tetrazolium salt (MTT) to purple, insoluble formazan crystals is catalyzed exclusively by mitochondrial succinate dehydrogenase in metabolically active cells 1. By quantifying the absorbance at 570 nm, we obtain a direct, linear correlation with viable cell numbers.

  • Cell Seeding: Plate target cells (e.g., A549) in a 96-well plate at a density of 5 × 10³ cells/well. Allow adherence overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Expose cells to serial dilutions of the fluorene derivative (e.g., 0.1 µM to 100 µM) for 48 hours. Control System: Include 5-Fluorouracil (5-FU) as a positive control for cytotoxicity, and DMSO (vehicle, <0.5% v/v) as a negative control 4.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media to avoid removing the formazan crystals. Add 150 µL of DMSO to each well to solubilize the crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Antimicrobial Activity & DHFR Inhibition

Fluorene-thiazole hybrids and bisamide derivatives exhibit broad-spectrum antimicrobial activity. Molecular docking studies confirm that the planar fluorene core acts as a competent inhibitor of dihydrofolate reductase (DHFR) 4, 5. By occupying the hydrophobic active site of DHFR, these compounds competitively inhibit folate synthesis, effectively starving the pathogen of nucleotides required for DNA replication.

Quantitative Data: Antimicrobial Efficacy
Compound / Hybrid TypeTarget PathogenActivity / MICMechanism / TargetReference
Thiazole-Fluorene AcetamidesE. coli, S. aureus, C. albicansHigh (Comparable to Gentamycin)DHFR Inhibition5
Fluorene Bisamide DerivativesM. bovis / M. tuberculosisPromising MIC valuesCell wall synthesis6
O-Aryl-Carbamoyl-Oxymino-FluorenePlanktonic & Biofilm S. aureusEnhanced by Iron Oxide NPsMembrane disruption7

Neuro-Imaging: Fluorene Derivatives as SPECT Tracers

Beyond therapeutic applications, the fluorene core has been heavily utilized in diagnostic imaging. Specifically, radioiodinated 9-fluorenone derivatives have been developed as single-photon emission computed tomography (SPECT) tracers targeting α7-nicotinic acetylcholine receptors (α7-nAChRs) [[8]](). The inherent lipophilicity of the fluorene scaffold ensures robust penetration across the blood-brain barrier (BBB), yielding peak uptake values critical for mapping Alzheimer's disease pathology 8.

Synthetic Workflows for Bioactive Fluorenes

The synthesis of fluorene-heterocycle hybrids requires precise regiochemical control. The following workflow outlines the generation of thiazole-fluorene hybrids starting from 7-Chloro-9H-fluoren-2-amine, a highly versatile building block 9.

Synthesis Start 7-Chloro-9H-fluoren-2-amine Step1 Chloroacetylation (AlCl3, DCM, 0-5°C) Start->Step1 Intermediate 2-Chloro-1-(fluoren-2-yl)ethanone Step1->Intermediate Step2 Hantzsch Thiazole Synthesis (Thiourea, EtOH, Reflux) Intermediate->Step2 Product Thiazole-Fluorene Hybrid Step2->Product

Fig 2: Synthetic workflow for generating bioactive thiazole-fluorene hybrids.

Protocol: Hantzsch Thiazole Synthesis

Causality & Rationale: The transformation requires initial activation via chloroacetylation. Aluminum chloride (AlCl₃) acts as a Lewis acid, polarizing the chloroacetyl chloride to generate a highly electrophilic acylium ion. Strict temperature control (0-5 °C) is critical to suppress uncontrolled poly-acylation. The subsequent Hantzsch cyclization with thiourea is thermodynamically driven by the formation of the stable, aromatic thiazole ring, releasing water and HCl as byproducts 9.

  • Chloroacetylation: Dissolve 7-Chloro-9H-fluoren-2-amine in anhydrous dichloromethane (DCM). Add AlCl₃ (1.5 eq) and cool the mixture to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.2 eq) dropwise. Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by pouring into ice water. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 2-chloro-1-(fluoren-2-yl)ethanone intermediate.

  • Hantzsch Cyclization: Dissolve the crude intermediate in absolute ethanol. Add thiourea (1.5 eq) and reflux the mixture for 4-6 hours.

  • Purification: Cool the reaction mixture to room temperature. Collect the precipitated thiazole-fluorene hybrid product by vacuum filtration. Wash with cold ethanol and recrystallize to analytical purity. Confirm structure via ¹H-NMR and ¹³C-NMR.

References

  • Benchchem. "An In-depth Technical Guide on the Potential Biological Activity of Fluorene Derivatives." 1

  • Benchchem. "Application Notes and Protocols: 7-Chloro-9h-fluoren-2-amine as a Versatile Building Block for Bioactive Molecules." 9

  • PMC (NIH). "Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene." 4

  • Arabian Journal of Chemistry. "Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors." 5

  • MDPI. "New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles." 7

  • Entrepreneur-cn. "Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry." 2

  • Brieflands. "Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species." 6

  • PubMed (NIH). "Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor." 8

Sources

Foundational

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Executive Summary N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Executive Summary

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring two key structural motifs: a fluorenyl group and a 3,4,5-trimethoxybenzamide moiety. While direct experimental data on this specific molecule is not extensively available in public literature, a comprehensive analysis of its constituent pharmacophores strongly suggests a primary mechanism of action as a tubulin polymerization inhibitor . The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore present in numerous potent anti-cancer agents that disrupt microtubule dynamics by binding to the colchicine site on β-tubulin. This action leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. The fluorene scaffold likely contributes to the molecule's overall bioactivity, potentially enhancing its binding affinity, cellular uptake, or introducing secondary cytotoxic effects. This guide synthesizes the available evidence from structurally related compounds to propose a detailed mechanism of action and provides a robust framework of experimental protocols for its validation.

Introduction: Deconstructing N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

The rational design of novel therapeutic agents often involves the combination of known pharmacophores to achieve enhanced or novel biological activities. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a compelling example of such a design, integrating two biologically active scaffolds:

  • The 3,4,5-Trimethoxybenzamide Moiety: This functional group is a cornerstone of many natural and synthetic compounds with potent cytotoxic activity.[1][2][3] Its presence is a strong indicator of potential interaction with tubulin, a critical protein in cell division.

  • The Fluorenyl Moiety: The fluorene ring system is a polycyclic aromatic hydrocarbon known to be a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[4][5][6]

Given the well-documented role of the 3,4,5-trimethoxyphenyl group in microtubule disruption, the central hypothesis of this guide is that N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide exerts its primary cytotoxic effect through the inhibition of tubulin polymerization.

The Molecular Target: Tubulin and the Dynamics of Microtubules

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to several essential cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically for cancer chemotherapy, the formation of the mitotic spindle during cell division.[7]

The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and essential for the proper segregation of chromosomes during mitosis. Interference with this delicate equilibrium by small molecules is a clinically validated strategy for cancer treatment.[7]

Microtubule-targeting agents are broadly classified into two groups:

  • Microtubule Stabilizing Agents (e.g., Taxanes): These agents bind to polymerized microtubules and prevent their disassembly.

  • Microtubule Destabilizing Agents (e.g., Vinca alkaloids, Colchicine): These agents bind to tubulin dimers and inhibit their polymerization into microtubules.

Based on its structural features, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is predicted to belong to the latter class.

Proposed Mechanism of Action: Insights from Structural Analogs

The 3,4,5-Trimethoxybenzoyl Moiety: A Colchicine Site Ligand

The 3,4,5-trimethoxyphenyl moiety is a classic feature of compounds that bind to the colchicine site on β-tubulin.[1] Colchicine itself is a natural product that potently inhibits microtubule formation. Numerous synthetic molecules incorporating the 3,4,5-trimethoxybenzoyl scaffold have been developed as anticancer agents with a similar mechanism of action.[2][3][7]

The binding of these compounds to the colchicine site physically obstructs the curved-to-straight conformational change that tubulin dimers must undergo to be incorporated into a growing microtubule. This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase.[2][8]

The Potential Contribution of the Fluorenyl Scaffold

The fluorene ring system is a planar, rigid structure that can participate in π-π stacking interactions with aromatic residues in protein binding pockets. In the context of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, the fluorenyl group may:

  • Enhance Binding Affinity: Contribute to the overall binding energy of the molecule to the colchicine site on tubulin.

  • Modulate Pharmacokinetic Properties: Influence the solubility, membrane permeability, and metabolic stability of the compound.

  • Introduce Secondary Mechanisms: Fluorene derivatives have been reported to possess their own cytotoxic activities, which could act synergistically with the primary mechanism of tubulin inhibition.[5][6]

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of tubulin polymerization.

G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Compound N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Leads to Microtubule Microtubule Network Disruption Polymerization->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Experimental Validation Framework

To rigorously test the hypothesized mechanism of action, a series of well-established in vitro and cell-based assays are required. The following protocols provide a self-validating system to confirm tubulin polymerization inhibition and its downstream cellular consequences.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol:

  • Reagents: Purified tubulin protein (>97%), tubulin polymerization buffer, GTP, and the test compound dissolved in DMSO.

  • Procedure: a. A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice. b. The test compound at various concentrations is added to the wells of a 96-well plate. c. GTP is added to the tubulin solution to initiate polymerization. d. The tubulin/GTP solution is added to the wells containing the test compound. e. The plate is immediately placed in a microplate reader pre-heated to 37°C. f. The absorbance at 340 nm is measured every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a vehicle control (DMSO). The IC₅₀ value (concentration causing 50% inhibition) is calculated.

G cluster_workflow Tubulin Polymerization Assay Workflow start Prepare Tubulin and Compound mix Mix Tubulin, GTP, and Compound in Plate start->mix incubate Incubate at 37°C in Plate Reader mix->incubate measure Measure Absorbance (340 nm) over Time incubate->measure analyze Calculate IC₅₀ measure->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Assays

This assay determines the anti-proliferative effect of the compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[1]

This assay identifies if the compound causes cell cycle arrest at a specific phase.

Protocol:

  • Treatment: Cells are treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI), a DNA-intercalating dye.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

This technique allows for the direct visualization of the compound's effect on the cellular microtubule structure.

Protocol:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound for several hours.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

  • Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

  • Analysis: The microtubule morphology in treated cells is compared to that in control cells. Disruption of the fine filamentous network into a diffuse pattern is expected.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity and Tubulin Polymerization Inhibition Data

CompoundCell LineCytotoxicity IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamideHeLa0.51.2
N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamideMCF-70.81.2
Paclitaxel (Control)HeLa0.01N/A (Stabilizer)
Colchicine (Control)HeLa0.050.9

Table 2: Hypothetical Cell Cycle Analysis Data in HeLa Cells (24h Treatment)

Treatment% G0/G1% S% G2/M
Vehicle Control (DMSO)552520
Compound (0.5 µM)201070
Compound (1.0 µM)15580

Conclusion and Future Directions

The structural components of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide provide a strong scientific rationale for its putative mechanism of action as an inhibitor of tubulin polymerization, binding at the colchicine site. This mode of action is a clinically validated and highly effective strategy in cancer therapy. The experimental framework outlined in this guide provides a clear and robust pathway to confirm this hypothesis, from direct in vitro validation to the characterization of its downstream cellular effects.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

The exploration of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and its derivatives holds significant promise for the development of a new class of potent anti-cancer agents.

References

  • MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available from: [Link]

  • ResearchGate. New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. Available from: [Link]

  • PubMed. (2020, September 15). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Available from: [Link]

  • IJPRS. (2017, January 5). Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole. Available from: [Link]

  • Chemsrc. CAS#:431928-29-9 | N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide. Available from: [Link]

  • Chemazone. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - 431928-29-9. Available from: [Link]

  • Cytoskeleton, Inc. (2016, November 10). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. Available from: [Link]

  • PMC. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available from: [Link]

  • PMC. Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. Available from: [Link]

  • PubMed. (2007, November 15). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. Synthesis and Biological Evaluation of Newly Synthesized Flavones. Available from: [Link]

  • ResearchGate. (2026, February 15). 2,4,5-Trichlorophenyl- (9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates: Synthesis, Isolation, Characterization and Utility in the Synthesis of Dipeptidyl Ureas. Available from: [Link]

  • PMC. N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. Available from: [Link]

  • MDPI. (2024, August 19). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available from: [Link]

  • MDPI. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available from: [Link]

  • Google Patents. US20210330643A1 - Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1h-pyrazole-4-carboxamide.
  • JOCPR. Preparation of various Schiff's bases of 9-fluorenone and its biological application. Available from: [Link]

  • ResearchGate. (PDF) N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. Available from: [Link]

  • MDPI. (2022, November 10). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Available from: [Link]

  • EPA. N²-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine. Available from: [Link]

  • MDPI. (2021, May 18). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Available from: [Link]

  • PMC. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Studies on the Alkylation and Chlorination of Fluorenes: Preparation of 9-(2-Hydroxyethyl)fluorene and 2,7-Dichloro-9-(2-hydroxyethyl) fluorene. Available from: [Link]

Sources

Exploratory

Predictive ADME Profiling and Experimental Validation Workflows for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Whitepaper & Validation Guide Executive Summary The compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Whitepaper & Validation Guide

Executive Summary

The compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) represents a highly lipophilic, rigid pharmacophore combining a fluorene core with a trimethoxybenzamide moiety. Molecules bearing the trimethoxybenzamide motif frequently exhibit potent tubulin-binding properties (analogous to colchicine), making them attractive candidates for oncology indications. However, the translation of such hydrophobic molecules from in vitro efficacy to in vivo success is heavily dependent on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between in silico predictions[1] and empirical validation. This guide details the mechanistic rationale behind the predicted pharmacokinetic behavior of this compound and provides self-validating experimental protocols to confirm these parameters in a preclinical setting.

Structural Profiling & Physicochemical Parameters

Before initiating costly in vitro assays, a robust in silico evaluation using established predictive models (such as SwissADME[2] and pkCSM[3]) provides a foundational understanding of the molecule's behavior. The physicochemical properties of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide dictate its passive diffusion capabilities and metabolic liabilities.

Table 1: Predicted Physicochemical Data & Lipinski Compliance
ParameterPredicted ValueThreshold / RuleCausality & Impact
Molecular Weight (MW) 375.42 g/mol < 500 DaOptimal for passive transcellular diffusion across the gastrointestinal (GI) tract[4].
XlogP (Lipophilicity) 4.3< 5.0High lipophilicity drives membrane permeability but increases the risk of high plasma protein binding (PPB)[5].
Topological Polar Surface Area 56.8 Ų< 140 ŲExcellent predictor for high oral absorption; values < 90 Ų also suggest potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (Amide NH)≤ 5Low desolvation energy required to cross lipid bilayers, favoring rapid absorption[6].
H-Bond Acceptors (HBA) 4 (O, N atoms)≤ 10Well within limits to prevent excessive hydration shells that impede membrane crossing.
Rotatable Bonds 5≤ 10Sufficient flexibility for target binding without incurring a high entropic penalty upon receptor interaction.

Predicted ADME Profile & Mechanistic Rationale

Absorption

Given the TPSA of 56.8 Ų and a LogP of 4.3, the compound is predicted to have high passive GI absorption . However, the large, flat, hydrophobic fluorene ring is a classic recognition motif for efflux transporters such as P-glycoprotein (P-gp). While passive permeability will be high, net absorption may be modulated by intestinal efflux.

Distribution

The high lipophilicity (LogP 4.3) strongly suggests extensive Plasma Protein Binding (PPB > 95%) , primarily to human serum albumin (HSA). This will result in a high volume of distribution (Vd) but a low fraction of unbound, active drug ( fu​ ). Furthermore, the physicochemical profile is highly permissive to Blood-Brain Barrier (BBB) crossing, which must be monitored if central nervous system (CNS) toxicity is a concern.

Metabolism

The structure presents two distinct metabolic soft spots susceptible to Cytochrome P450 (CYP450) oxidation:

  • O-Demethylation: The 3,4,5-trimethoxy group is highly susceptible to sequential O-demethylation by CYP3A4 and CYP2C9 , yielding reactive phenol intermediates.

  • Fluorene Hydroxylation: The C9 position of the fluorene ring is activated (benzylic-like) and prone to hydroxylation by CYP1A2 and CYP3A4 .

Excretion

Due to its high LogP, renal clearance of the unchanged parent drug will be negligible. The compound relies entirely on hepatic Phase I metabolism (hydroxylation/demethylation) followed by Phase II conjugation (glucuronidation via UGTs) to increase polarity for biliary or renal excretion.

Metabolism_Pathway Parent N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide CYP3A4 CYP3A4 / CYP2C9 (O-Demethylation) Parent->CYP3A4 CYP1A2 CYP1A2 / CYP3A4 (Fluorene Hydroxylation) Parent->CYP1A2 Metab1 Desmethyl Metabolite (Phenol) CYP3A4->Metab1 Metab2 9-OH-Fluorene Metabolite CYP1A2->Metab2 UGT UGT Enzymes (Glucuronidation) Metab1->UGT Metab2->UGT Excretion Biliary / Renal Excretion UGT->Excretion

Fig 1: Proposed CYP450-mediated Phase I and Phase II metabolic pathways.

Experimental Validation Workflows

To transition from in silico predictions to empirical data, the following self-validating experimental protocols must be executed. These assays are designed to isolate specific ADME variables while incorporating internal controls to ensure data integrity.

ADME_Workflow InSilico In Silico Prediction (SwissADME / pkCSM) PhysicoChem Physicochemical Profiling (Lipinski Rules) InSilico->PhysicoChem Caco2 Caco-2 Permeability (Absorption & Efflux) PhysicoChem->Caco2 HLM HLM Stability (Metabolism & Clearance) PhysicoChem->HLM PPB Plasma Protein Binding (Distribution) PhysicoChem->PPB InVivo In Vivo PK (Rodent) (Validation) Caco2->InVivo HLM->InVivo PPB->InVivo

Fig 2: Sequential ADME validation logic from computational modeling to in vivo PK.

Protocol A: Caco-2 Bidirectional Permeability Assay (Absorption & Efflux)

Purpose: To validate the predicted high GI absorption and quantify potential P-gp mediated efflux. Self-Validating Mechanism: The inclusion of bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) allows the calculation of an Efflux Ratio (ER). An ER > 2.0 confirms active efflux, overriding passive diffusion assumptions.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation:

    • For A→B (Absorption): Add dosed buffer to the Apical chamber and blank HBSS to the Basolateral chamber.

    • For B→A (Efflux): Add dosed buffer to the Basolateral chamber and blank HBSS to the Apical chamber.

    • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    Where dQ/dt is the steady-state rate of appearance, C0​ is the initial concentration, and A is the surface area.

Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolism)

Purpose: To determine the intrinsic hepatic clearance ( CLint​ ) and validate the predicted CYP-mediated O-demethylation and hydroxylation liabilities. Self-Validating Mechanism: The assay utilizes a minus-NADPH control. If depletion occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis of the amide bond), ensuring accurate attribution of clearance mechanisms.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (final concentration 1 µM) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Control: For the minus-NADPH control, add an equivalent volume of plain buffer.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold crash solvent (Acetonitrile/Methanol 50:50) containing an analytical internal standard to precipitate proteins and halt enzymatic activity.

  • Analysis: Vortex for 2 minutes, centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis. Monitor for the parent mass ( m/z 376.15 [M+H]+ )[5] and predicted metabolite masses ( m/z 362.14 for O-demethylation; m/z 392.15 for hydroxylation).

  • Data Analysis: Plot the natural log of the remaining parent compound percentage versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance:

    CLint​=(k×V)/Microsomal Protein

References

  • PubChemLite: N-(9h-fluoren-2-yl)
  • Source: Advanced Drug Delivery Reviews (Lipinski, C.A., et al., 1997)
  • Source: Scientific Reports (Daina, A., Michielin, O., & Zoete, V., 2017)
  • Source: Journal of Medicinal Chemistry (Pires, D.E.V., Blundell, T.L., & Ascher, D.B., 2015)

Sources

Foundational

An In-depth Technical Guide to the DMSO Solubility of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

This guide provides a comprehensive technical overview of the solubility of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who are working with this compound or similar chemical entities. This document will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and offer insights into data interpretation and potential challenges.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a complex organic molecule with the chemical formula C₂₃H₂₁NO₄ and a molecular weight of 375.4 g/mol .[1][2] Its structure, featuring a fluorenyl group linked to a trimethoxybenzamide moiety, suggests its potential utility in medicinal chemistry and materials science. In the early stages of drug discovery and development, understanding a compound's solubility is of paramount importance.[3] Dimethyl sulfoxide (DMSO) is a powerful, aprotic polar solvent widely employed in the pharmaceutical industry for its ability to dissolve a broad range of both polar and non-polar compounds.[4][5] It serves as a standard solvent for creating high-concentration stock solutions of test compounds for in vitro biological assays.[6][7] Therefore, accurately determining the solubility of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in DMSO is a critical first step in its evaluation as a potential therapeutic agent.

Theoretical Framework for Solubility in DMSO

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Let's analyze the structural features of both N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and DMSO to anticipate their interaction.

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide:

  • Polar Groups: The molecule contains several polar functional groups, including an amide linkage (-C(=O)NH-), which can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The three methoxy groups (-OCH₃) also introduce polarity and can act as hydrogen bond acceptors.

  • Non-Polar Regions: The fluorenyl group is a large, hydrophobic, and relatively non-polar aromatic system.[9][10] The benzene ring of the benzamide moiety also contributes to the non-polar character of the molecule.

Dimethyl Sulfoxide (DMSO):

  • Polar Nature: DMSO is a highly polar aprotic solvent, characterized by a strong dipole moment. The sulfoxide group (S=O) has a significant partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom, making it an excellent hydrogen bond acceptor.[11]

  • Aprotic Nature: DMSO does not have any acidic protons to donate for hydrogen bonding.[6]

Predicted Solubility:

Given the presence of both polar and non-polar regions in N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, its solubility in DMSO is expected to be favorable. The polar amide and methoxy groups can interact favorably with the polar sulfoxide group of DMSO. The large, non-polar fluorenyl and phenyl rings can be accommodated by the methyl groups of DMSO. However, the extensive, rigid aromatic system of the fluorenyl group might lead to strong crystal lattice energy, which could limit its solubility. Therefore, experimental determination is essential to quantify its solubility.

Experimental Determination of Solubility in DMSO

The following is a detailed protocol for determining the thermodynamic solubility of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in DMSO. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • HPLC-grade methanol or acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • 2 mL microcentrifuge tubes

Experimental Workflow

experimental_workflow cluster_preparation Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh Compound B Add DMSO A->B C Create Supersaturated Slurry B->C D Incubate at Controlled Temperature C->D E Periodic Agitation D->E F Centrifuge to Pellet Solid E->F G Collect Supernatant F->G H Dilute Supernatant G->H I HPLC Analysis H->I J Calculate Concentration I->J

Figure 1: Experimental workflow for determining the thermodynamic solubility of a compound in DMSO.

Step-by-Step Protocol
  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 5-10 mg of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide into a 2 mL microcentrifuge tube.

    • Add a known volume of anhydrous DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to create a slurry.

  • Equilibration:

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the slurry to equilibrate for at least 24 hours with continuous agitation. This ensures that the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is freely soluble and that is compatible with the analytical method (e.g., dilute 50 µL of the supernatant to 5 mL with methanol for a 1:100 dilution).

  • Quantification by HPLC:

    • Prepare a series of calibration standards of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide of known concentrations in the same diluent used for the sample.

    • Analyze the calibration standards and the diluted sample by HPLC with UV detection at the wavelength of maximum absorbance for the compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in DMSO at the specified temperature.

Data Interpretation and Troubleshooting

The experimentally determined solubility value should be reported in standard units such as mg/mL or mM.

ParameterAnticipated ResultUnit
Molecular Weight375.4 g/mol
Temperature25°C
Predicted Solubility Range 10 - 100 mM
3.75 - 37.5 mg/mL

Note: The predicted solubility range is an educated estimation based on the structural features of the molecule and the properties of DMSO. Actual experimental results may vary.

Potential Challenges and Troubleshooting:

  • Incomplete Equilibration: If the equilibration time is too short, the measured solubility may be lower than the true thermodynamic solubility. Ensure a minimum of 24 hours of equilibration.

  • Compound Instability: If the compound is unstable in DMSO, the measured solubility may decrease over time. The stability of the compound in DMSO should be assessed separately if degradation is suspected.

  • Pipetting Errors: Inaccurate pipetting of the supernatant or during dilution will lead to erroneous results. Use calibrated pipettes and exercise care during these steps.

  • Undissolved Particulate Matter in Supernatant: If the centrifugation is not effective, fine particles of the undissolved solid may be carried over into the sample for analysis, leading to an overestimation of solubility. Visually inspect the supernatant for clarity before taking an aliquot.

Conclusion

References

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Chemsrc. (n.d.). N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Pro-Molecule. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • University of California, Davis. (n.d.). Like Dissolves Like. Retrieved from [Link]

  • ScienceMadness Wiki. (2023, December 27). Fluorene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorene. Retrieved from [Link]

Sources

Exploratory

photophysical properties of fluorenyl-benzamide derivatives

An In-depth Technical Guide to the Photophysical Properties of Fluorenyl-Benzamide Derivatives Abstract Fluorenyl-benzamide derivatives constitute a versatile class of organic compounds characterized by a π-conjugated fl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Photophysical Properties of Fluorenyl-Benzamide Derivatives

Abstract

Fluorenyl-benzamide derivatives constitute a versatile class of organic compounds characterized by a π-conjugated fluorene core linked to a benzamide moiety. This unique structural arrangement gives rise to a rich set of photophysical properties, including tunable fluorescence, high quantum yields, and sensitivity to the local environment. These characteristics make them highly promising candidates for a range of advanced applications, from organic light-emitting diodes (OLEDs) to fluorescent probes for chemical sensing and biological imaging.[1][2][3] This guide provides a comprehensive exploration of the fundamental principles governing the photophysical behavior of these molecules, details the key experimental and computational methodologies for their characterization, and discusses the structure-property relationships that are crucial for designing materials with tailored functions. The content is intended for researchers, chemists, and materials scientists engaged in the development of novel functional organic materials.

Introduction: The Fluorenyl-Benzamide Scaffold

The remarkable properties of fluorenyl-benzamide derivatives stem from the synergistic interplay between their two core components: the fluorene unit and the benzamide group.

  • The Fluorene Unit: As a rigid, planar, and highly π-conjugated system, fluorene serves as the primary chromophore, responsible for the strong absorption and emission of light. Its excellent thermal stability and high charge carrier mobility make it a foundational building block in materials science.[1] The fluorene scaffold can be readily functionalized at the 2-, 7-, and 9-positions, allowing for precise tuning of its electronic and photophysical characteristics.[4]

  • The Benzamide Moiety: The benzamide group can act as either an electron-donating or electron-withdrawing substituent, depending on the substitution pattern on its aromatic ring and the amide nitrogen. This versatility allows for the creation of donor-π-acceptor (D-π-A) systems, which are fundamental to achieving desirable properties like intramolecular charge transfer (ICT).

The covalent linkage of these two units creates a molecular architecture where photoexcitation can lead to a significant redistribution of electron density. Understanding and controlling this process is the key to harnessing the full potential of these derivatives for specific applications.

Jablonski S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ (First Excited Singlet) S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2->S1 Vibrational Relaxation T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating key photophysical pathways.

Core Factors Influencing Photophysical Behavior

The absorption and emission properties of fluorenyl-benzamide derivatives are not fixed but can be finely tuned through rational molecular design and by altering the surrounding environment.

Structural Modification: The Key to Functional Design

The power of this molecular scaffold lies in its synthetic versatility. Strategic placement of electron-donating groups (EDGs) like amines or alkoxides, and electron-withdrawing groups (EWGs) like nitro or cyano, can profoundly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. [5]

  • Causality: Attaching an EDG to one end of the molecule and an EWG to the other creates a D-π-A system. Upon photoexcitation, an Intramolecular Charge Transfer (ICT) occurs, where electron density moves from the donor to the acceptor. This ICT state is highly polarized and is fundamental to many of the observed properties, including large Stokes shifts and solvatochromism.

Environmental Influence: Solvatochromism

Solvatochromism is the change in the color of a substance (i.e., a shift in its absorption or emission spectrum) when it is dissolved in different solvents. [6][7]This phenomenon is particularly pronounced in D-π-A molecules like fluorenyl-benzamide derivatives.

  • Mechanism: Polar solvents can stabilize the highly polar ICT excited state more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission in more polar solvents. [8]This property is the basis for using these compounds as fluorescent probes to report on the polarity of their microenvironment, for example, within a cell or a polymer matrix. [4][9]

Specialized Excited-State Dynamics

Beyond simple fluorescence, complex processes can occur in the excited state, leading to unique photophysical signatures.

  • Excited-State Intramolecular Proton Transfer (ESIPT): If the molecular design includes a proton-donating group (like a hydroxyl) in close proximity to a proton-accepting site (like the amide carbonyl), photoexcitation can trigger the transfer of a proton. [10][11]This creates a new tautomeric species in the excited state which then fluoresces. Because the emission comes from a different molecular structure than the one that absorbed the light, ESIPT typically results in an unusually large Stokes shift (the energy difference between the absorption and emission maxima).

  • Fluorescence Quenching: This refers to any process that decreases the fluorescence intensity. Quenching can occur through various mechanisms, including Photoinduced Electron Transfer (PET) . In a PET-based sensor, the fluorenyl-benzamide fluorophore is linked to a recognition unit (the quencher). In the absence of an analyte, the fluorescence is "off" due to PET. Upon binding the analyte, the PET process is disrupted, and fluorescence is "turned on." [12][13]

Experimental Characterization: Protocols and Workflows

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the photophysical properties of these derivatives.

Synthesis

The synthesis of these compounds typically involves standard organic chemistry reactions. A common strategy is the palladium-catalyzed cross-coupling of a functionalized fluorene with a functionalized benzamide or its precursors. [14][15]

Spectroscopic Analysis

Protocol 1: Steady-State UV-Visible Absorption and Fluorescence Spectroscopy

This is the foundational analysis to determine the primary absorption and emission characteristics.

  • Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the derivative in a series of spectroscopic-grade solvents of varying polarity (e.g., hexane, toluene, THF, dichloromethane, acetonitrile, ethanol).

  • Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of each solution in a 1 cm path length quartz cuvette. Identify the wavelength of maximum absorption (λ_abs).

  • Emission Measurement: Using a spectrofluorometer, set the excitation wavelength to the λ_abs. Record the emission spectrum and identify the wavelength of maximum emission (λ_em).

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Measure the absorbance and the integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance at the excitation wavelength is low (<0.1) for all solutions to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed laser source (e.g., a picosecond diode laser) at a wavelength near the sample's λ_abs.

  • Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the laser pulse and the detection of emitted photons.

  • Analysis: Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s).

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to provide theoretical insight into the experimental observations. [16]

  • Purpose:

    • Ground State: DFT is used to optimize the molecule's geometry and calculate the energies and spatial distributions of the HOMO and LUMO.

    • Excited State: TD-DFT is used to predict the energies of electronic transitions (correlating with UV-Vis absorption) and to understand the nature of the excited states (e.g., confirming ICT character). [9]

Workflow cluster_0 Design & Synthesis cluster_1 Experimental Characterization cluster_2 Theoretical Validation cluster_3 Data Analysis & Application S Molecular Design & Chemical Synthesis UV UV-Vis Absorption (λ_abs) S->UV PL Fluorescence Spectroscopy (λ_em, Quantum Yield) S->PL DFT DFT / TD-DFT (HOMO/LUMO, Transitions) S->DFT Analysis Structure-Property Relationship Analysis UV->Analysis TR Time-Resolved Studies (Fluorescence Lifetime) PL->TR PL->Analysis TR->Analysis DFT->Analysis

Caption: Integrated workflow for characterizing fluorenyl-benzamide derivatives.

Data Summary and Interpretation

The collected photophysical data are typically summarized in tables to facilitate comparison and the elucidation of structure-property relationships.

Table 1: Representative Photophysical Data for a Hypothetical Fluorenyl-Benzamide Series

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_Fτ_F (ns)
FB-1 Toluene38041019430.852.1
Acetonitrile38243533860.652.5
FB-2 (EDG) Toluene39543021090.922.3
Acetonitrile40048044680.703.1
FB-3 (EWG) Toluene38541519350.781.9
Acetonitrile38844535840.552.2

Data are hypothetical for illustrative purposes. EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.

  • Interpretation: The data shows that adding an EDG (FB-2) causes a red-shift in both absorption and emission and enhances the quantum yield. All compounds exhibit positive solvatochromism, as seen by the significant red-shift in emission when moving from non-polar toluene to polar acetonitrile. This effect is most pronounced in FB-2, indicating a more significant ICT character in its excited state.

Conclusion

Fluorenyl-benzamide derivatives are a privileged class of fluorophores whose photophysical properties can be rationally engineered through synthetic chemistry. The interplay of the rigid fluorene chromophore and the electronically versatile benzamide moiety gives rise to compounds with strong, tunable emission that is often sensitive to the local environment. A thorough characterization, combining steady-state and time-resolved spectroscopy with quantum chemical calculations, is essential for understanding their behavior and optimizing their structure for applications in next-generation optoelectronic devices and advanced sensing technologies.

References

  • Mahmoud, A. R. (2025). Photophysical and Photochemical Properties of Organic Molecules. ResearchGate. Available from: [Link]

  • Belfield, K. D., Morales, A. R., Kang, B.-S., Hales, J. M., Hagan, D. J., Van Stryland, E. W., Chapela, V. M., & Percino, J. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Chemistry of Materials, 16(12), 2267–2275. Available from: [Link]

  • Park, S. Y., et al. (2014). Excited-state dynamics of bis(9-fluorenyl)methane and its derivative 9-(9-ethylfluorenyl)-9'-fluorenylmethane: steric effect on energetics and dynamics of ground- and excited-state conformations. The Journal of Physical Chemistry A, 118(12), 2269-78. Available from: [Link]

  • Morales, A. R., et al. (2009). Excited State Intramolecular Proton Transfer and Photophysics of a New Fluorenyl Two-Photon Fluorescent Probe. Photochemistry and Photobiology, 85(4), 935–945. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Fluorene Derivatives for Advanced OLED Displays. Available from: [Link]

  • Morales, A. R., et al. (2009). Excited state intramolecular proton transfer and photophysics of a new fluorenyl two-photon fluorescent probe. Photochemistry and Photobiology, 85(4), 935-45. Available from: [Link]

  • Chen, C. H., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 685, 24-29. Available from: [Link]

  • Richter Gedeon Vegyeszeti Gyar RT. (2003). Process for the synthesis of a benzamide derivative. Google Patents.
  • Singh, P. (2025). Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. Available from: [Link]

  • Acha-Alday, E., et al. (2016). Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE. Molecules, 21(11), 1435. Available from: [Link]

  • Sorta, C., et al. (1998). The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. Journal of Fluorescence, 8(1), 71-85. Available from: [Link]

  • Li, D.-L., & Su, S.-J. (2025). Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. Molecules, 30(1), 1. Available from: [Link]

  • Gandeepan, P., & Cheng, C.-H. (2017). Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C–H Functionalizations Using a Transient Directing Group. Organic Letters, 19(5), 1196–1199. Available from: [Link]

  • Jadhav, S. E., & Singh, P. S. (2025). Spectroscopic Studies of Fluorenone Derivatives. ResearchGate. Available from: [Link]

  • da Silva, J. A. (2024). Reproducing the Solvatochromism of Merocyanines by PCM Calculations. MDPI. Available from: [Link]

  • Mohammed, S. T. (2022). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Egyptian Journal of Chemistry, 65(13), 1. Available from: [Link]

  • Deslippe, J. (2012). Optical and Transport Properties of Organic Molecules: Methods and Applications. University of California, Berkeley. Available from: [Link]

  • Hadjmohammadi, M. (2011). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Available from: [Link]

  • Chowdhury, D., & Mukherjee, S. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19332. Available from: [Link]

  • Taras-Goślińska, K., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 850. Available from: [Link]

  • Cruz-Olvera, D., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 9(23), 13203–13214. Available from: [Link]

  • Wang, H., et al. (2023). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). Molecules, 28(11), 4443. Available from: [Link]

  • Carlson, J. C., & Carrico, I. S. (2011). Thioamide quenching of fluorescent probes through photoinduced electron transfer: mechanistic studies and applications. Journal of the American Chemical Society, 133(4), 1099–1107. Available from: [Link]

Sources

Foundational

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide: A Technical Guide for Cancer Research

A Hypothetical Exploration of a Novel Anticancer Agent Executive Summary This technical guide provides a comprehensive overview of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, a novel compound with significant potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Exploration of a Novel Anticancer Agent

Executive Summary

This technical guide provides a comprehensive overview of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, a novel compound with significant potential in cancer research. While direct experimental data on this specific molecule is not yet available in peer-reviewed literature, its structural composition, combining a fluorene moiety with a 3,4,5-trimethoxybenzamide group, strongly suggests a mechanism of action centered on the inhibition of tubulin polymerization. This guide will, therefore, present a scientifically-grounded, hypothetical framework for its investigation as an anticancer agent.

We will delve into the established roles of its constituent chemical scaffolds, propose a likely mechanism of action, and provide detailed, field-proven experimental protocols for the validation of its cytotoxic effects, impact on the cell cycle, and its direct interaction with tubulin. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising, yet uncharacterized, compound.

Introduction: The Scientific Rationale

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. The compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS 431928-29-9) emerges as a compelling candidate for investigation based on the well-documented anticancer properties of its two primary structural motifs: the fluorene ring system and the 3,4,5-trimethoxybenzoyl group.

  • The Fluorene Moiety: Fluorene and its derivatives are polycyclic aromatic hydrocarbons that have been incorporated into a variety of biologically active molecules. Several fluorene-containing compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2] Their planar structure allows for intercalation into DNA, and they can be functionalized to interact with various cellular targets.

  • The 3,4,5-Trimethoxybenzamide Scaffold: This chemical group is a hallmark of a class of potent tubulin polymerization inhibitors.[3][4][5] The 3,4,5-trimethoxyphenyl moiety is a key feature of numerous natural and synthetic compounds that bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[4][5]

The combination of these two pharmacophores in N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide suggests a synergistic or enhanced anticancer effect, warranting a thorough investigation into its biological activity.

Proposed Mechanism of Action: A Tubulin-Centric Hypothesis

Based on the strong evidence from structurally related compounds, we hypothesize that N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide acts as a tubulin polymerization inhibitor .

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Our proposed mechanism is as follows:

  • Binding to β-tubulin: The 3,4,5-trimethoxyphenyl group of the molecule is predicted to bind to the colchicine-binding site on β-tubulin.

  • Inhibition of Polymerization: This binding event is expected to prevent the polymerization of tubulin dimers into microtubules.

  • Disruption of Mitotic Spindle: The lack of functional microtubules leads to the failure of mitotic spindle formation.

  • Cell Cycle Arrest: Consequently, the cell cycle is arrested in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

This proposed pathway provides a clear and testable framework for the experimental validation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide's anticancer activity.

Proposed Mechanism of Action Compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Tubulin β-tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a series of well-established in vitro assays are recommended. The following protocols are provided as a guide for the initial characterization of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT or sulforhodamine B (SRB) assays are robust and widely used methods for this purpose.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Parameter Description
Cell Lines HeLa (cervical), MCF-7 (breast), HCT116 (colon)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.01 - 100 µM (example range)
Incubation Time 48 - 72 hours
Detection MTT reduction to formazan
Readout Absorbance at 570 nm
Endpoint IC50 value
Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the proposed mechanism.

Cell Cycle Analysis Workflow Start Cancer Cell Culture Treatment Treat with Compound Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Analysis Quantify Cell Cycle Phases Flow->Analysis

Caption: Workflow for cell cycle analysis.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer. Prepare a serial dilution of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in turbidity (absorbance at 340 nm) over time using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance against time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Parameter Description
Protein Purified tubulin (>99%)
Compound Conc. 0.1 - 100 µM (example range)
Controls Paclitaxel (promoter), Colchicine (inhibitor)
Temperature 37°C
Detection Light scattering (absorbance at 340 nm)
Readout Change in absorbance over time
Endpoint Inhibition of tubulin polymerization

Future Directions and In Vivo Studies

Following successful in vitro characterization, the next logical step would be to evaluate the efficacy of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in preclinical in vivo models.

Recommended In Vivo Model: Xenograft Studies

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anticancer drugs.[3]

Protocol Outline: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (formulated in a suitable vehicle) and vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide represents a novel and unexplored chemical entity with a strong scientific rationale for its investigation as an anticancer agent. Its hybrid structure, combining the cytotoxic potential of the fluorene scaffold with the well-established tubulin-inhibiting properties of the 3,4,5-trimethoxybenzamide moiety, makes it a compelling candidate for drug discovery programs. The experimental framework provided in this guide offers a clear path for the systematic evaluation of its biological activity and mechanism of action. Further research into this and similar compounds could lead to the development of a new generation of potent and selective anticancer therapeutics.

References

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5. [Link]

  • Synthesis, molecular structure and cytotoxic studies of fluorene compound with potential anti-cancer properties. (2020). ResearchGate. [Link]

  • N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - 431928-29-9. Chemazone. [Link]

  • CAS#:431928-29-9 | N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide. Chemsrc. [Link]

  • Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. (2015). ResearchGate. [Link]

  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5262–5273. [Link]

  • Li, Q., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1530. [Link]

  • 5H-benzo[c]fluorene derivative exhibits antiproliferative activity via microtubule destabilization. (2019). ResearchGate. [Link]

  • Banik, B. K., et al. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Chemistry, 2, 60. [Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). PubMed. [Link]

  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. (2007). PubMed. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). PMC. [Link]

  • 2,4,5-Trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates: Synthesis, isolation, characterization and utility. Indian Journal of Chemistry. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2021). PMC. [Link]

  • The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (2023). MDPI. [Link]

  • N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. (2014). PMC. [Link]

  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. (2022). MDPI. [Link]

  • Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research. [Link]

  • N²-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine. EPA. [Link]

Sources

Exploratory

Rational Design and Therapeutic Targeting of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide: A Dual-Action Pharmacophore Model

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In the landscape of modern oncology, single-target therapies frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In the landscape of modern oncology, single-target therapies frequently succumb to acquired resistance mechanisms, necessitating the development of polypharmacological agents. As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely as a screening exercise, but as an interrogation of molecular causality. The compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS 431928-29-9) represents a rationally designed hybrid molecule[1]. By fusing a canonical tubulin-binding domain with a DNA-intercalating moiety, this compound is engineered to simultaneously disrupt microtubule dynamics and DNA topology. This whitepaper deconstructs the mechanistic rationale behind this molecule and provides self-validating, step-by-step experimental workflows to interrogate its dual therapeutic targets.

Molecular Architecture & Target Rationale

The therapeutic potential of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is dictated by its bipartite molecular architecture, which merges two highly validated pharmacophores:

  • The 3,4,5-Trimethoxybenzamide Domain: The 3,4,5-trimethoxyphenyl group is a classic structural motif known to mimic the A-ring of colchicine. Molecules bearing this moiety exhibit potent tubulin polymerization inhibitory activity by inserting into the hydrophobic colchicine binding pocket at the intra-dimer interface of α/β -tubulin[2].

  • The 9H-Fluoren-2-yl Domain: Fluorene derivatives feature a rigid, planar, and highly lipophilic tricyclic system. This geometry is optimized for base-pair intercalation within the DNA double helix, a mechanism that frequently correlates with the inhibition of human Topoisomerase II (Topo II)[3].

By covalently linking these domains via an amide bridge, the molecule is positioned to act as a dual-target inhibitor, precipitating both G2/M phase cell cycle arrest and apoptosis via double-strand DNA breaks.

Mechanism Compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Hybrid Pharmacophore) Domain1 3,4,5-Trimethoxybenzamide Domain Compound->Domain1 Domain2 9H-Fluoren-2-yl Domain Compound->Domain2 Target1 β-Tubulin (Colchicine Site) Domain1->Target1 Hydrophobic insertion Target2 Topoisomerase II / DNA Domain2->Target2 Intercalation Effect1 Microtubule Depolymerization (G2/M Phase Arrest) Target1->Effect1 Inhibits assembly Effect2 DNA Cleavage Complex (Double-Strand Breaks) Target2->Effect2 Prevents decatenation

Fig 1. Mechanistic pathway of the dual-targeting hybrid pharmacophore.

Primary Therapeutic Target: Tubulin (Colchicine Binding Site)

Mechanism of Action

Tubulin dynamic instability is the thermodynamic engine of mitosis. The 3,4,5-trimethoxybenzamide moiety binds to the colchicine site, introducing steric hindrance that prevents the curved-to-straight conformational transition of tubulin heterodimers[4]. This aborts microtubule assembly, triggering the spindle assembly checkpoint (SAC) and resulting in G2/M arrest.

Experimental Protocol: Tubulin Polymerization Assay

To validate this target, we utilize a kinetic light-scattering assay.

Causality in Experimental Choices:

  • Why GTP? GTP is not merely a buffer additive; it is the obligate thermodynamic driver of microtubule assembly. Without GTP hydrolysis, the dynamic instability cycle is functionally dead.

  • Why 340 nm? Polymerized microtubules scatter light. Monitoring absorbance at 340-350 nm provides a real-time, label-free readout of polymer mass[4].

  • Self-Validating Architecture: The assay mandates a dual-control system. A vehicle control (0.1% DMSO) establishes the maximum polymerization velocity ( Vmax​ ), while a reference standard (10 µM Colchicine) defines the baseline of complete inhibition. If the signal-to-noise ratio between these controls falls below 3.0, the assay is flagged for tubulin degradation.

Step-by-Step Methodology:

  • Preparation: Thaw highly purified porcine brain tubulin (>99%) on ice. Dilute to 2.5 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Plating: Dispense 5 µL of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (titrated from 0.1 to 50 µM), Colchicine (10 µM, positive control), and 0.1% DMSO (vehicle) into a pre-warmed 96-well half-area plate.

  • Initiation: Rapidly add 45 µL of the tubulin-PEM-GTP mixture to each well using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis: Calculate the IC50​ by plotting the area under the curve (AUC) of the polymerization phase against the log of compound concentration.

Workflow Step1 Prepare Tubulin in PEM Buffer + GTP Step2 Add Test Compound (CAS 431928-29-9) Step1->Step2 Baseline established Step3 Incubate at 37°C (Initiate Polymerization) Step2->Step3 Compound binding Step4 Kinetic Readout (Absorbance at 340 nm) Step3->Step4 Light scattering Step5 Data Normalization vs. Vehicle (DMSO) Step4->Step5 IC50 Calculation

Fig 2. Step-by-step workflow for the Tubulin Polymerization Assay.

Secondary Therapeutic Target: DNA Topoisomerase II

Mechanism of Action

Topoisomerase II manages DNA tangles during replication by creating transient double-strand breaks, passing an intact strand through the break, and re-ligating the DNA. The planar fluorene ring intercalates into the DNA base pairs at the Topo II cleavage site, stabilizing the covalent Topo II-DNA cleavage complex[3]. This prevents re-ligation, converting the enzyme into a physiological toxin that shreds the genome.

Experimental Protocol: kDNA Decatenation Assay

We utilize kinetoplast DNA (kDNA) to monitor Topo II catalytic activity.

Causality in Experimental Choices:

  • Why kDNA? kDNA from Crithidia fasciculata consists of thousands of interlocked DNA minicircles. It is too massive to enter an agarose gel. Active Topo II decatenates it into free minicircles that migrate rapidly, providing a stark, binary visual readout of enzyme activity.

  • Why Proteinase K? In the termination step, Proteinase K digests the Topo II enzyme. If omitted, the covalently bound Topo II-DNA complexes would remain trapped in the gel well, falsely presenting as intact catenated networks and skewing the IC50​ .

  • Self-Validating Architecture: An ATP-minus reaction serves as the negative control (Topo II cannot function without ATP), and Etoposide serves as the positive control for cleavage complex stabilization.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 200 ng of kDNA, 1 unit of human Topo II α , and 1 mM ATP in Topo II reaction buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2​ , 0.5 mM DTT, pH 7.4).

  • Compound Addition: Add N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide at varying concentrations (1 to 100 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the strand passage catalytic cycle to occur.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 37°C for an additional 15 minutes to digest the trapped enzyme.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run at 100V for 45 minutes.

  • Quantification: Visualize under UV light. Quantify the disappearance of the catenated kDNA network (well) and the appearance of decatenated minicircles (migrated band) using gel densitometry.

TopoWorkflow Step1 Prepare kDNA Substrate in ATP-containing Buffer Step2 Introduce Topo IIα & Test Compound Step1->Step2 Substrate ready Step3 Incubate at 37°C (Strand Passage Reaction) Step2->Step3 Catalytic cycle Step4 Stop Reaction (SDS + Proteinase K) Step3->Step4 Trap cleavage complex Step5 Agarose Gel Electrophoresis (Separate Minicircles) Step4->Step5 Quantify decatenation

Fig 3. Step-by-step workflow for the Topoisomerase II Decatenation Assay.

Quantitative Data Summaries

To ensure rigorous benchmarking, the anticipated pharmacological profile of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide must be contextualized against established clinical standards.

Table 1: Pharmacological Profiling Matrix

Target / ParameterReference StandardAnticipated IC50 (Hybrid)Primary Readout Modality
Tubulin Assembly Colchicine (2.5 µM)1.0 - 5.0 µMKinetic Absorbance (340 nm)
Topo II Activity Etoposide (15.0 µM)5.0 - 15.0 µMAgarose Gel Densitometry
Cell Viability (HeLa) Paclitaxel (2.0 nM)100 - 500 nMMTT / CellTiter-Glo Assay

Table 2: Critical Assay Parameters and Quality Control Thresholds

Assay ComponentConcentration / ValueCausality / QC Rationale
Purified Tubulin 2.5 mg/mLMinimum critical concentration required to drive spontaneous nucleation in vitro.
GTP 1.0 mMEssential for the thermodynamic hydrolysis cycle driving microtubule assembly.
kDNA Substrate 200 ng / reactionProvides a highly catenated network; lower amounts reduce gel densitometry resolution.
ATP 1.0 mMObligate cofactor for the Topo II ATPase domain to execute DNA strand passage.

Conclusion & Translational Outlook

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a prime example of rational polypharmacology. By combining the microtubule-destabilizing prowess of the 3,4,5-trimethoxybenzamide pharmacophore with the DNA-intercalating geometry of the fluorene ring, this compound presents a formidable barrier to tumor survival. The self-validating protocols detailed in this guide provide a robust framework for researchers to quantify its dual-target efficacy, paving the way for advanced preclinical in vivo modeling.

References

  • Title: N-(9H-FLUOREN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE - NextSDS Source: nextsds.com URL: 1

  • Title: Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity (In-depth Assay Details) Source: Journal of Medicinal Chemistry - ACS Publications URL: 4

  • Title: Topoisomerases as Targets for Novel Drug Discovery Source: Pharmaceuticals - MDPI URL: 3

Sources

Foundational

Initial Screening of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Bioactivity: A Technical Guide for Tubulin Polymerization Inhibition and Anticancer Profiling

Executive Summary & Core Hypothesis The compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS 431928-29-9) represents a rationally designed hybrid molecule with significant potential in oncological drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Hypothesis

The compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS 431928-29-9) represents a rationally designed hybrid molecule with significant potential in oncological drug discovery. Structurally, it fuses a lipophilic fluorene moiety with a 3,4,5-trimethoxyphenyl (TMP) group via an amide linkage.

The TMP scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized as the critical binding determinant for the colchicine site of β -tubulin [1]. By hybridizing the TMP group with a bulky, rigid fluorene ring, the molecule is hypothesized to engage in auxiliary hydrophobic interactions or π−π stacking within the tubulin interface.

Core Hypothesis: This compound acts as a microtubule-destabilizing agent. By binding to the colchicine site, it prevents tubulin heterodimer assembly, disrupts mitotic spindle formation, triggers the Spindle Assembly Checkpoint (SAC), and ultimately induces G2/M phase cell cycle arrest and intrinsic apoptosis in malignant cells [2].

Mechanistic Rationale & Pathway Visualization

To establish a targeted screening protocol, we must first map the causal chain of molecular events. Microtubules are dynamic polymers of α

  • and β -tubulin heterodimers. When a ligand binds to the colchicine site—located at the intradimer interface—it induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule incorporation.

Prolonged inability to form the mitotic spindle leaves kinetochores unattached, generating a persistent "wait" signal via the SAC complex. This halts the cell cycle at the G2/M transition. If the arrest is sustained, the cell initiates the intrinsic apoptotic cascade, characterized by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the executioner cleavage of Caspase-3.

Pathway Cmpd N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Target Colchicine Binding Site (β-Tubulin) Cmpd->Target MT Inhibition of Tubulin Polymerization Target->MT Arrest Spindle Assembly Checkpoint & G2/M Arrest MT->Arrest Apop Intrinsic Apoptosis (Bax ↑, Bcl-2 ↓) Arrest->Apop

Mechanism of action for tubulin polymerization inhibitors.

Screening Workflow & Experimental Methodologies

The bioactivity screening of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide must follow a self-validating, three-phase workflow. Every assay must incorporate strict positive and negative controls to ensure that observed phenotypes are directly caused by the compound's specific mechanism of action rather than off-target toxicity.

Workflow P1 Phase 1: Biophysical N1 Tubulin Assay (340 nm) P1->N1 P2 Phase 2: Cellular N2 MTT Assay & Flow Cytometry P2->N2 P3 Phase 3: Mechanistic N3 Western Blot Validation P3->N3 N1->P2 N2->P3

Step-by-step screening workflow for bioactivity validation.

Phase 1: Biophysical Target Validation

Causality & Rationale: Before testing on live cells, we must confirm the direct biophysical interaction between the compound and tubulin. The In Vitro Tubulin Polymerization Assay measures the turbidity of a solution at 340 nm. As tubulin polymerizes into microtubules, light scattering increases. A colchicine-site binder will suppress this curve [3].

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

  • Preparation: Pre-warm a 96-well half-area clear microplate to 37°C. Prepare General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Protein Handling: Dilute purified bovine brain tubulin (>97% pure) to 3 mg/mL in the GTP-supplemented buffer. Critical: Keep strictly on ice to prevent spontaneous nucleation.

  • Control Matrix Setup: Prepare 10X concentration stocks of the test compound (10 µM, 50 µM), Colchicine (positive control for destabilization), Paclitaxel (negative control for destabilization / positive for stabilization), and 1% DMSO (vehicle control).

  • Execution: Add 10 µL of the 10X stocks to the respective wells. Rapidly add 90 µL of the cold tubulin solution to each well using a multichannel pipette.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes to capture the nucleation, growth, and steady-state phases.

Phase 2: Cellular Phenotyping & Cytotoxicity

Causality & Rationale: Once biophysical binding is confirmed, we must establish the therapeutic window and cellular phenotype. The MTT assay provides a macroscopic view of metabolic viability, while Flow Cytometry with Propidium Iodide (PI) staining validates the specific G2/M arrest caused by spindle disruption.

Self-Validating Protocol: MTT Cytotoxicity Assay

  • Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) and normal cells (e.g., HEK-293) at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the test compound, Combretastatin A-4 (CA-4, benchmark positive control), and 0.1% DMSO (vehicle). Including HEK-293 validates tumor selectivity.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) per well and incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

Self-Validating Protocol: Cell Cycle Analysis (Flow Cytometry)

  • Treatment: Treat HeLa cells with the test compound at 1X and 5X IC50 concentrations for 24 hours.

  • Harvesting: Collect all cells (including floating apoptotic bodies to avoid survivorship bias), wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Wash fixed cells with PBS and resuspend in 500 µL PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate in the dark for 30 minutes.

  • Analysis: Analyze DNA content using a flow cytometer, collecting at least 10,000 events. A shift to 4N DNA content indicates G2/M arrest.

Phase 3: Pathway Validation

Causality & Rationale: To definitively prove that the G2/M arrest leads to cell death via the hypothesized intrinsic apoptotic pathway, we must quantify the expression of key apoptotic executioner proteins using Western Blotting.

Self-Validating Protocol: Apoptotic Marker Western Blot

  • Lysis: Lyse treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C and collect the supernatant.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk. Probe with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry.

Expected Data Presentation (Benchmark Matrix)

To evaluate the success of the screening, the data for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide should be benchmarked against established tubulin inhibitors. Below are the expected quantitative data structures indicating a successful hit.

Table 1: In Vitro Tubulin Polymerization Inhibition

Compound Target Concentration IC50 (µM) Max Inhibition (%)
N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide 10 µM < 5.0 (Target) > 70.0%
Colchicine (Positive Control) 10 µM 3.20 ± 0.4 85.2%
CA-4 (Positive Control) 10 µM 1.80 ± 0.2 92.1%

| Paclitaxel (Negative Control) | 10 µM | N/A (Stabilizer) | N/A |

Table 2: Antiproliferative Activity Profile (IC50, µM)

Cell Line Tissue Origin Test Compound (Expected) CA-4 (Benchmark)
HeLa Cervical Adenocarcinoma 1.50 - 5.00 0.05 ± 0.01
MDA-MB-231 Triple-Negative Breast 2.00 - 6.00 0.08 ± 0.02
A549 Non-Small Cell Lung 3.00 - 8.00 0.12 ± 0.03

| HEK-293 | Normal Embryonic Kidney | > 30.0 (High Selectivity) | 5.40 ± 0.50 |

References

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry (2020). URL:[Link]

  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry (2019). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in Cell Culture for Tubulin Inhibition Studies

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Mechanistic Overview In the landscape of onc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Mechanistic Overview

In the landscape of oncology and cell biology, targeting the microtubule cytoskeleton remains a highly validated strategy for arresting cellular proliferation. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) is a synthetic small molecule that merges two privileged pharmacophores to achieve potent anti-mitotic activity.

As an Application Scientist, it is critical to understand the causality behind a compound's biological effect to design robust experiments. The 3,4,5-trimethoxybenzamide (TMB) moiety is a well-established structural motif that mimics the A-ring of colchicine and combretastatin A-4 (CA-4) [1]. It competitively binds to the colchicine-binding site at the interface of α and β -tubulin heterodimers. The addition of the 9H-fluoren-2-yl group provides a rigid, planar, and highly lipophilic polycyclic aromatic system. This bulky substitution enhances π

π stacking within the hydrophobic pocket of the tubulin receptor and significantly increases the molecule's permeability across the phospholipid bilayer of cultured cells [2].

The direct consequence of this binding is the inhibition of tubulin polymerization, which destabilizes microtubule dynamics. This triggers the Spindle Assembly Checkpoint (SAC), leading to profound cell cycle arrest in the G2/M phase, subsequent activation of caspase cascades, and ultimately, apoptosis [3].

MOA Compound N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Target Colchicine Binding Site (β-Tubulin) Compound->Target Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect2 Spindle Assembly Checkpoint Activation Effect1->Effect2 Phenotype1 G2/M Cell Cycle Arrest Effect2->Phenotype1 Phenotype2 Caspase 3/7 Activation & Apoptosis Phenotype1->Phenotype2

Mechanistic pathway of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide inducing apoptosis.

Reagent Preparation and Storage

Due to the highly hydrophobic nature of the fluorene ring, this compound is virtually insoluble in aqueous buffers. Proper reconstitution is vital to prevent precipitation during cell culture assays.

  • Molecular Weight: 375.42 g/mol

  • Stock Solution (10 mM): Dissolve 3.75 mg of the compound in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex vigorously until completely clear.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the amide bond. Store at -20°C, protected from light.

  • Working Concentrations: Dilute the stock directly into pre-warmed complete culture media immediately before treating cells. Critical Rule: Ensure the final concentration of DMSO in the cell culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound your viability data.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, your experimental design must be self-validating. This means incorporating specific assays that prove both the phenotype (cell death) and the mechanism (tubulin inhibition).

Workflow Prep Compound Prep (10 mM DMSO Stock) Treatment Cell Culture Treatment (0.01 - 50 µM) Prep->Treatment Assay1 MTT Assay (Viability & IC50) Treatment->Assay1 Assay2 Tubulin Polymerization (Target Validation) Treatment->Assay2 Assay3 Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Assay3

Standardized cell culture workflow for evaluating tubulin inhibitors.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Purpose: To establish the baseline cytotoxicity and determine the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed target cancer cells (e.g., HeLa, MDA-MB-231) at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete media. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Treatment: Prepare a serial dilution of the compound in media (0.01, 0.1, 1, 5, 10, 25, 50 µM).

    • Self-Validation Control 1: Include a vehicle control (0.1% DMSO in media) to baseline 100% viability.

    • Self-Validation Control 2: Include a positive control (e.g., 1 µM Colchicine or Paclitaxel) to ensure assay sensitivity.

  • Incubation: Aspirate old media and add 100 µL of the treated media to the respective wells. Incubate for 48 hours.

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Tubulin Polymerization Assay

Purpose: To prove causality. Cell death could be caused by off-target effects; this cell-free assay confirms direct engagement with tubulin.

  • Preparation: Utilize a commercial Tubulin Polymerization Assay Kit containing >99% pure porcine brain tubulin. Keep all reagents on ice until the reaction starts.

  • Reaction Mix: Prepare the tubulin reaction mix in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) containing 10 µM of a fluorescent reporter (e.g., DAPI, which fluoresces when bound to polymerized microtubules).

  • Compound Addition: Add N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide at 5 µM and 20 µM to a pre-warmed (37°C) 96-well half-area plate.

  • Kinetic Readout: Rapidly add the tubulin reaction mix to the compound. Immediately begin reading fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C. A flattening of the polymerization curve (reduced Vmax) compared to the vehicle control confirms the mechanism of action.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Purpose: To observe the downstream phenotypic result of tubulin inhibition—G2/M phase arrest.

  • Treatment: Treat cells in 6-well plates ( 3×105 cells/well) with the compound at 1x and 2x the calculated IC50 for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and resuspend the pellet in 300 µL of cold PBS. Crucial Step: Slowly add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing. This fixes the cells and permeabilizes the membrane while preventing cell clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A). Incubate for 30 minutes at room temperature in the dark. Note: RNase A is required to degrade RNA, ensuring PI only intercalates into DNA.

  • Analysis: Analyze via flow cytometry. You will observe a dramatic shift of the cell population from the 2N (G0/G1) peak to the 4N (G2/M) peak.

Quantitative Data Presentation

When executing the above protocols, compare your results against the established phenotypic benchmarks for TMB-based tubulin inhibitors[1][3]. Use the table below as a reference guide for expected outcomes.

Assay TypePrimary Target / ReadoutRecommended Conc. RangeExpected Experimental Outcome
MTT Viability Cellular Cytotoxicity0.01 - 50 µMDose-dependent viability reduction; IC50 typically falls between 1.0 - 15.0 µM depending on the cell line's basal proliferation rate.
Tubulin Polymerization Direct Target Engagement5 - 20 µMSignificant reduction in the Vmax of the polymerization curve; decreased final polymer mass compared to vehicle.
Flow Cytometry (PI) Cell Cycle Distribution1x - 5x IC50>40% of the cell population arrested in the G2/M phase (4N DNA content) after 24-48 hours of exposure.
Annexin V/PI Apoptosis Induction1x - 5x IC50Dose-dependent increase in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

References

  • Li Q, Jian XE, Chen ZR, et al. "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic Chemistry (2020). 1

  • Abo-Ashour MF, et al. "Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties." Pharmaceuticals (2022). 2

  • Flynn BL, et al. "Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties." Journal of Medicinal Chemistry (2011). 3

Sources

Application

Application Note: HPLC Method Development and Validation for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Application Area: Small Molecule Pharmaceutical Analysis, Quality Control (QC), and Pharmacokinetics Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Application Area: Small Molecule Pharmaceutical Analysis, Quality Control (QC), and Pharmacokinetics

Executive Summary & Physicochemical Rationale

The compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a highly hydrophobic, synthetic aromatic amide. Molecules featuring the 3,4,5-trimethoxyphenyl moiety coupled with rigid planar ring systems (like fluorene) are frequently investigated in oncology as tubulin polymerization inhibitors or targeted anti-cancer scaffolds.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating its specific physicochemical properties:

  • High Lipophilicity (Estimated LogP ~4.5): The fluorene core dictates strong retention on standard reversed-phase (RP) columns. Highly aqueous mobile phases will cause excessive retention times and peak broadening.

  • Neutral Amide Linker: While the amide bond does not ionize within the standard pH 2–8 range, its carbonyl oxygen and amine hydrogen are capable of secondary dipole-dipole and hydrogen-bonding interactions with residual silanols on the silica stationary phase.

  • Chromophores: The extensive conjugated π -system of the fluorene ring and the trimethoxybenzene ring provides excellent UV absorbance, with distinct maxima around 254 nm and 265 nm.

This guide details a self-validating, stability-indicating RP-HPLC protocol optimized for this compound, developed in accordance with[1] and validated against [2].

Chromatographic Interaction Mechanism

To achieve optimal peak shape and resolution, we must control the specific interactions between the analyte and the column. While a standard C18 column relies purely on hydrophobic dispersion forces, the presence of the amide and aromatic rings means that alternative selectivity phases (such as Phenyl-Hexyl or RP-Amide) can offer orthogonal retention mechanisms via π

π interactions[3][4].

Below is the interaction map detailing the causality behind the mobile phase and stationary phase selection.

Mechanism cluster_column Reversed-Phase Column Environment Analyte N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide C18 C18 / Phenyl-Hexyl Phase Analyte->C18 Hydrophobic Dispersion (Primary Retention) Analyte->C18 π-π Stacking (Fluorene/Phenyl Rings) Silanol Residual Silanols (Si-OH) Analyte->Silanol H-Bonding (Amide) *Suppressed by 0.1% FA*

Caption: Chromatographic interaction map for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Expert Insight on Mobile Phase Causality: Although the analyte is neutral, we mandate the addition of 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases. Why? The acidic modifier lowers the pH of the mobile phase to ~2.7, which protonates and neutralizes residual surface silanols ( Si−O− Si−OH ) on the column. This prevents secondary hydrogen-bonding interactions with the amide linker, eliminating peak tailing and ensuring sharp, symmetrical peaks[5].

Step-by-Step Analytical Protocol

This protocol operates as a self-validating system: it includes mandatory System Suitability Testing (SST) criteria that must pass before any sample data is considered valid, ensuring continuous compliance with [2].

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of Ultrapure Type 1 Water (18.2 MΩ·cm) into a clean reservoir. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (MeCN). Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas. (Note: MeCN is preferred over Methanol due to its lower viscosity and higher elution strength for highly lipophilic fluorene derivatives)[4].

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 2.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the hydrophobic core, then make up to volume with Diluent.

Instrument Setup & Gradient Conditions
  • Column: Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temperature: 35°C (Maintains reproducible viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection (UV/Vis): 265 nm (Optimal for the fluorene-trimethoxybenzene conjugated system).

Gradient Program: Because of the high LogP, an isocratic method would result in an excessively long run time. A gradient approach focuses the analyte band at the head of the column and elutes it sharply.

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)Curve
0.06040Initial
2.06040Isocratic hold (focusing)
10.0595Linear ramp
14.0595Wash highly retained impurities
14.16040Return to initial
20.06040Re-equilibration
System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) in five replicates. The system is only validated for use if the following criteria are met:

  • Retention Time ( tR​ ): ~8.5 ± 0.2 minutes.

  • Peak Tailing Factor ( Tf​ ): 1.2 (Validates silanol suppression).

  • Theoretical Plates ( N ): 10,000.

  • %RSD of Peak Area: 1.0% (Validates precision).

Method Validation Workflow & Data Summarization

Following [1][6], the lifecycle of this method moves from risk-based development into formal validation.

ValidationWorkflow A 1. Analytical Target Profile (ATP) Define limits for Fluorene derivative B 2. Risk Assessment & Screening Evaluate LogP, Solubility, pKa A->B C 3. Method Optimization Gradient tuning & Silanol suppression B->C D 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision, Robustness C->D E 5. Routine QC & Lifecycle Management Continuous SST Monitoring D->E

Caption: Analytical procedure lifecycle workflow based on ICH Q14 and Q2(R2) guidelines.

Quantitative Validation Summary

The following table summarizes the expected validation data for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide under the finalized gradient conditions, conforming to ICH Q2(R2) requirements[2][7].

Validation ParameterICH Q2(R2) RequirementExperimental Result (Typical)Conclusion
Specificity No interference at tR​ Resolution ( Rs​ ) > 2.0 from degradation productsPass. Method is stability-indicating.
Linearity & Range R2≥0.999 R2=0.9998 (Range: 1.0 to 100 µg/mL)Pass. Proportional response confirmed.
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass. Highly sensitive UV detection.
Accuracy (% Recovery) 98.0% – 102.0%99.4% ± 0.6% (Spiked at 50%, 100%, 150%)Pass. No matrix effects observed.
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.45%Pass. High injection reproducibility.
Robustness Stable under deliberate variationsStable across Flow (±0.1 mL/min), Temp (±2°C)Pass. Rugged for routine QC transfer.

Conclusion

The developed RP-HPLC method for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide successfully overcomes the challenges associated with the compound's high lipophilicity and potential for secondary column interactions. By utilizing a highly efficient C18 stationary phase paired with an acidic, acetonitrile-based gradient, the protocol ensures rapid elution, sharp peak symmetry, and high sensitivity. The embedded System Suitability Testing acts as a self-validating mechanism, ensuring that the method remains strictly compliant with global regulatory standards for pharmaceutical analysis.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online URL:[Link]

  • Powerful Selectivity Phases for Advanced UHPLC and HPLC Method Development Chromatography Today URL:[Link]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • A Review on Analytical Parameters Quality Management in Pharma Industry Aspects International Journal of Science, Architecture, Technology, and Environment (IJSATE) URL:[Link]

Sources

Method

Application Note: Structural Elucidation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide using Advanced NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectrosco...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As no public analytical data is available for this compound, this guide establishes a predictive framework for its ¹H and ¹³C NMR spectra based on the analysis of its constituent chemical moieties.[1] We present detailed, step-by-step protocols for sample preparation, data acquisition, and processing. Furthermore, we illustrate how advanced 2D NMR techniques, particularly COSY, HSQC, HMBC, and NOESY, can be synergistically employed to unambiguously confirm the molecular structure and provide insights into its conformational preferences. This document is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust methods for the structural verification of novel small molecules.

Introduction and Scientific Rationale

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a complex organic molecule incorporating three key structural units: a polycyclic aromatic fluorene group, a flexible amide linker, and a polysubstituted trimethoxybenzoyl moiety.[2] Such hybrid structures are common scaffolds in medicinal chemistry and materials science. Unambiguous structural verification is a critical step in the research and development pipeline, and NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of organic compounds in solution.[3]

The core challenge addressed in this note is the a priori characterization of a molecule for which reference spectra are unavailable.[1] Our approach is to deconstruct the molecule into its fundamental parts and use established NMR principles and data from related structures to predict the full spectral output. This predictive analysis informs the experimental setup and provides a roadmap for interpretation. The subsequent application of 2D correlation spectroscopy then serves to validate these predictions by establishing through-bond and through-space atomic connectivity.[3][4]

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting the NMR spectra of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide lies in understanding the electronic environment of each proton and carbon atom. The structure is comprised of two distinct aromatic systems connected by an amide bond.

  • Fluorenyl Moiety: This rigid, planar system will give rise to a series of signals in the aromatic region of the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum. The methylene bridge (C9) is a characteristic feature, expected around 3.9 ppm in the proton spectrum.

  • Amide Linkage (-CO-NH-): The amide proton (NH) is of particular diagnostic importance. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[5] The resonance is often broad and typically appears downfield.[6] The amide carbonyl carbon will have a characteristic shift in the ¹³C NMR spectrum around 165-170 ppm.

  • Trimethoxybenzoyl Moiety: The three methoxy groups (-OCH₃) will produce sharp singlet signals in the ¹H NMR spectrum. Due to symmetry, the two protons on this aromatic ring are chemically equivalent, as are the two ortho methoxy groups, simplifying the expected spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the ¹H NMR spectrum. These predictions are based on additive models and data from analogous structures.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale & Causality
~8.5 - 9.0broad singlet1HN-H (Amide)The amide proton is deshielded by the adjacent carbonyl and its chemical shift is highly dependent on hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to be in this downfield region.[5]
~7.8 - 8.0m3HH-1', H-4', H-8' These protons on the fluorene ring are in different electronic environments, leading to a complex multiplet pattern in the most downfield aromatic region.
~7.2 - 7.6m4HH-3', H-5', H-6', H-7' These remaining fluorenyl protons will appear as a complex multiplet, overlapping in the mid-aromatic region.
~7.1 - 7.2s2HH-2, H-6 Due to the symmetry of the trimethoxybenzoyl ring, these two protons are equivalent and will appear as a singlet. They are shielded by three electron-donating methoxy groups.
~3.9 - 4.0s2HH-9' (CH₂)The methylene protons of the fluorene bridge are characteristic and typically appear as a sharp singlet in this region.
~3.95s6H-OCH₃ (ortho)The two methoxy groups at positions 3 and 5 are equivalent and appear as a single, sharp peak.
~3.90s3H-OCH₃ (para)The methoxy group at position 4 is unique and will give rise to a separate singlet, typically very close to the other methoxy signals.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The table below outlines the predicted chemical shifts for the unique carbon atoms in the molecule.

Predicted Shift (ppm)AssignmentRationale & Causality
~165 - 168C=O (Amide)The amide carbonyl carbon is characteristic and resonates in this downfield region.
~153.5C-3, C-5 Aromatic carbons directly attached to electron-donating methoxy groups are significantly shielded and appear downfield.
~140 - 145C-4, C-4a', C-4b', C-8a', C-9a' Quaternary carbons in the fluorene ring system and the oxygen-bearing C-4 of the benzoyl ring appear in this range.
~125 - 130C-1', C-2', C-3', C-4', C-5', C-6', C-7', C-8' The protonated aromatic carbons of the fluorenyl group.
~129C-1 The quaternary carbon of the benzoyl ring to which the amide is attached.
~105 - 107C-2, C-6 These protonated carbons on the trimethoxybenzoyl ring are significantly shielded by the adjacent methoxy groups, shifting them upfield.
~61.0-OCH₃ (para)The para-methoxy carbon appears in this typical region.
~56.5-OCH₃ (ortho)The ortho-methoxy carbons are also found in this characteristic region.
~37.0C-9' (CH₂)The aliphatic methylene carbon of the fluorene bridge is found significantly upfield from the aromatic carbons.

Experimental Protocols

Adherence to meticulous experimental procedures is paramount for acquiring high-quality, reproducible NMR data.[7]

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point for general solubility. However, for observing potentially exchangeable protons like the amide N-H, a hydrogen-bond accepting solvent like DMSO-d₆ is superior as it slows the rate of exchange with residual water, resulting in a sharper N-H signal.[8][9] The sample concentration must be sufficient for a good signal-to-noise ratio (S/N) without causing aggregation or line broadening.

  • Weighing: Accurately weigh 5-10 mg of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any particulate matter.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Filtering (Optional): If any solid particles remain, filter the solution through a small plug of glass wool packed into the tip of the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name, solvent, and concentration.[10]

Protocol 2: 1D NMR Data Acquisition

Causality: The acquisition parameters are chosen to balance resolution, sensitivity, and experimental time. A longer acquisition time (AQ) provides better resolution, while a sufficient relaxation delay (D1) ensures the magnetization returns to equilibrium between scans, which is crucial for accurate integration. The number of scans (NS) is increased for less sensitive nuclei like ¹³C or for dilute samples to improve the S/N.[11]

Parameter¹H NMR (400 MHz)¹³C NMR (101 MHz)Justification
Pulse Programzg30zgpg30Standard 30° pulse for ¹H; proton-decoupled pulse for ¹³C.
Spectral Width (SW)16 ppm (-2 to 14 ppm)220 ppm (-10 to 210 ppm)Covers the full expected range of chemical shifts for the molecule.
Acquisition Time (AQ)~3.0 s~1.2 sProvides adequate digital resolution to resolve fine couplings.
Relaxation Delay (D1)2.0 s2.0 sAllows for sufficient relaxation of most protons and carbons.
Number of Scans (NS)8-16512-1024Sufficient for good S/N in ¹H; more scans needed for the less abundant ¹³C nucleus.
Receiver Gain (RG)Auto-adjustedAuto-adjustedOptimized automatically by the spectrometer.
Temperature298 K298 KStandard room temperature acquisition.
Protocol 3: 2D NMR Data Acquisition

Causality: 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure. Each experiment provides a different type of connectivity information.[3]

ExperimentKey Information Provided
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). Essential for mapping out the spin systems within the fluorenyl and benzoyl rings.[3]
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton directly to the carbon it is attached to (¹JCH). This is the primary method for assigning protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds away. This is the most critical experiment for connecting the different fragments of the molecule, such as linking the fluorenyl protons to the amide carbonyl.[4][12]
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals correlations between protons that are close in space (<5 Å), regardless of bonding. Useful for determining the 3D conformation, for example, the orientation around the amide bond.[13][14][15]

Data Processing and Structural Verification Workflow

A systematic approach to data processing and interpretation is required to assemble the final structure.[16]

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis acq_1d 1. Acquire 1D Spectra (¹H, ¹³C) proc_1d 3. Process 1D (FT, Phasing, Baseline Correction) acq_1d->proc_1d acq_2d 2. Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) proc_2d 4. Process 2D (FT, Phasing) acq_2d->proc_2d assign_hsqc 5. Assign C-H Pairs (HSQC) proc_1d->assign_hsqc proc_2d->assign_hsqc build_frags 6. Build Fragments (COSY) assign_hsqc->build_frags connect_frags 7. Connect Fragments (HMBC) build_frags->connect_frags confirm_3d 8. Confirm 3D Structure (NOESY) connect_frags->confirm_3d elucidation Final Structure Elucidation confirm_3d->elucidation

Caption: NMR Data Analysis Workflow.

Key HMBC Correlations for Structural Confirmation

The HMBC spectrum is the cornerstone of structural verification for this molecule, as it provides the critical long-range correlations that piece the molecular puzzle together.[17]

G fluorene Fluorenyl Protons amide_co Amide C=O fluorene->amide_co ³JCH amide_h Amide N-H benzoyl_c1 Benzoyl C-1 amide_h->benzoyl_c1 ³JCH fluorene_c2 Fluorenyl C-2' amide_h->fluorene_c2 ²JCH benzoyl_h Benzoyl Protons (H-2, H-6) benzoyl_h->amide_co ³JCH benzoyl_h->benzoyl_c1 ²JCH methoxy_h Methoxy Protons methoxy_h->benzoyl_c1 >³JCH (weak)

Caption: Key Predicted HMBC Correlations.

Conclusion

This application note details a robust, predictive, and systematic workflow for the complete NMR-based structural elucidation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. By combining predictive analysis based on known chemical principles with a suite of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of this and other complex novel compounds. The provided protocols offer a validated starting point for obtaining high-quality data, while the outlined interpretation strategy ensures that the rich information contained within the NMR spectra is fully leveraged for unambiguous characterization.

References

  • Neal, B. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Contreras, G., & Valdebenito, A. (1982). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(8), 1297-1303. Retrieved from [Link]

  • Gisjberg, A., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry, 96(1), 117-123. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Hatton, R. E., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:431928-29-9 | N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. Retrieved from [Link]

  • Mori, S., et al. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Journal of Magnetic Resonance, Series B, 108(1), 94-100. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Perez-Victoria, I., et al. (2024). Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. RSC Medicinal Chemistry, 15(2), 438-447. Retrieved from [Link]

  • Mallia, A. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College. Retrieved from [Link]

  • Health, Safety and Environment Office, HKUST. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • Golotvin, S., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(18), 3326-3351. Retrieved from [Link]

  • Vijayadas, K. N., et al. (2015). Ester vs. amide on folding: A case study with a 2-residue synthetic peptide. Chemical Communications, 51(24), 5024-5027. Retrieved from [Link]

  • NMR Core Facility, University of Missouri. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Basrah Researches (Sciences), 48(1), 1-13. Retrieved from [Link]

  • Jasperse, C. (2020, February 14). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • Chemazone. (n.d.). N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - 431928-29-9. Retrieved from [Link]

  • de Oliveira, E. R., et al. (2016). Can We Predict the Conformational Preference of Amides? Journal of the Brazilian Chemical Society, 27(1), 10-21. Retrieved from [Link]

  • Steinbeck, C., & Krause, S. (2004). Theoretical NMR correlations based Structure Discussion. Journal of Chemical Information and Computer Sciences, 44(3), 947-953. Retrieved from [Link]

  • Supporting Information for: Thermally Cross-linkable Fluorene-Based Hole-Transporting Materials. (n.d.). ACS Publications. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Magnetic Resonance Research Center, University of Notre Dame. (2025, July 21). MRRC Structure Elucidation Notes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N²-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B from Aspergillus candidus. Organic Chemistry Frontiers, 9(1), 130-135. Retrieved from [Link]

  • SpectraBase. (n.d.). benzamide, N-(9H-fluoren-2-yl)-. Retrieved from [Link]

  • Zhang, G., et al. (2011). N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o59. Retrieved from [Link]

  • Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). 2,4,5-Trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates: Synthesis, isolation, characterization and utility. Indian Journal of Chemistry - Section B, 41B(10), 2194-2199. Retrieved from [Link]

  • Glinma, B., et al. (2020). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research, 5(5), 35-40. Retrieved from [Link]

Sources

Application

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide for protein binding studies

Comprehensive Application Note: Protein Binding Studies of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Molecular Rationale & Pharmacophore Profiling The synthetic compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Protein Binding Studies of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Molecular Rationale & Pharmacophore Profiling

The synthetic compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) represents a rationally designed hybrid molecule with profound utility in protein-ligand interaction studies. Its architecture is defined by two critical domains:

  • The 3,4,5-Trimethoxybenzamide (TMB) Core: This moiety is a highly validated pharmacophore that mimics the A-ring of natural antimitotic agents like colchicine and combretastatin A-4 (CA-4). It acts as the primary anchor for the colchicine binding site (CBS) located at the interface of the α/β-tubulin heterodimer[1][2].

  • The 9H-Fluoren-2-yl System: A rigid, bulky polycyclic aromatic hydrocarbon that imparts significant lipophilicity to the molecule. With a calculated logP of 4.577, 1 hydrogen bond donor, and 4 hydrogen bond acceptors[3], the fluorene system is optimized for deep insertion into hydrophobic protein pockets, such as Subdomain IIA (Site I) of Human Serum Albumin (HSA)[4][5].

This Application Note details the standardized methodologies for evaluating the binding kinetics, thermodynamic profiles, and functional consequences of this compound against its two primary protein targets: HSA and β-tubulin.

TubulinPathway Ligand N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Target Colchicine Binding Site (β-Tubulin) Ligand->Target Hydrophobic Anchor & H-Bonding Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Destabilizes Tubulin Dimers Effect2 G2/M Phase Arrest & Apoptosis Effect1->Effect2 Mitotic Spindle Disruption

Mechanistic pathway of tubulin polymerization inhibition by the fluorene-trimethoxybenzamide hybrid.

Experimental Methodologies & Self-Validating Workflows

Human Serum Albumin (HSA) Binding via Fluorescence Quenching

HSA is the principal transport protein in human plasma. Fluorene derivatives are known to induce strong static quenching of HSA's intrinsic fluorescence by interacting with the sole tryptophan residue (Trp-214)[4][5].

Causality & Self-Validation: To ensure the observed fluorescence reduction is due to specific complex formation (static quenching) rather than random collisions (dynamic quenching), the protocol dictates measurements at three distinct temperatures. A mathematical decrease in the Stern-Volmer constant ( Ksv​ ) as temperature rises self-validates the static quenching mechanism, as higher temperatures destabilize ground-state complexes[4][6]. Furthermore, excitation is strictly set to 295 nm to selectively excite Trp-214, eliminating confounding emission from tyrosine residues[7].

Step-by-Step Protocol:

  • Protein Preparation: Prepare a 2.0 μM stock of defatted HSA in 50 mM Tris-HCl buffer (pH 7.4) containing 0.15 M NaCl to maintain physiological ionic strength.

  • Ligand Titration: Prepare a 1.0 mM stock of the fluorene-TMB ligand in DMSO. Titrate the ligand into the HSA solution to achieve final concentrations ranging from 0 to 20 μM. Critical: Ensure the final DMSO concentration remains <2% (v/v) to prevent solvent-induced protein unfolding.

  • Thermal Equilibration: Incubate the samples for 5 minutes at three specific temperatures: 298K, 303K, and 310K.

  • Spectroscopic Acquisition: Excite the samples at 295 nm. Record the emission spectra from 310 nm to 450 nm using a slit width of 5 nm for both excitation and emission.

  • Site Marker Competition (Optional but Recommended): To validate Site I binding, pre-incubate HSA with 2.0 μM Warfarin (a Site I specific marker) before titrating the fluorene-TMB compound. A significant drop in the binding constant ( Ka​ ) confirms competitive binding at Subdomain IIA[6].

HSAWorkflow S1 HSA Preparation (Fixed 2.0 μM) S2 Ligand Titration (0 - 20 μM) S1->S2 S3 Fluorescence Scans (298K, 303K, 310K) S2->S3 S4 Stern-Volmer Analysis S3->S4 S5 Thermodynamic Profiling S4->S5

Step-by-step experimental workflow for HSA fluorescence quenching and thermodynamic profiling.

Tubulin Polymerization Inhibition Assay

The TMB moiety is a privileged structure for CBS inhibition[1][2]. This assay measures the compound's ability to prevent the GTP-dependent assembly of tubulin heterodimers into functional microtubules.

Causality & Self-Validation: The assay utilizes a fluorescent reporter (e.g., DAPI) that dramatically increases in quantum yield when bound to the polymerized microtubule lattice. If the fluorene-TMB compound successfully binds the CBS, polymerization is halted, and fluorescence remains at baseline. The inclusion of Combretastatin A-4 (a known CBS inhibitor) and Paclitaxel (a microtubule stabilizer) creates a self-validating control matrix, ensuring the assay specifically detects targeted inhibition rather than non-specific protein denaturation[2].

Step-by-Step Protocol:

  • Buffer Optimization: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Rationale: Mg2+ is required to stabilize the nucleotide-binding pocket, while EGTA chelates Ca2+, which otherwise induces microtubule depolymerization.

  • Master Mix Preparation: Supplement the tubulin solution with 1 mM GTP and 10 μM of the fluorescent reporter dye. Keep on ice until use.

  • Plate Setup: Pre-warm a 96-well half-area plate to 37°C. Add 5 μL of the fluorene-TMB compound (0.1–10 μM), Combretastatin A-4 (1 μM, positive control), or DMSO (vehicle control) to designated wells.

  • Initiation: Rapidly inject 45 μL of the tubulin master mix (final tubulin concentration ~3 mg/mL) into the wells to initiate polymerization.

  • Kinetic Monitoring: Immediately monitor fluorescence ( λex​ = 360 nm, λem​ = 420 nm) every minute for 60 minutes at 37°C using a microplate reader.

Data Presentation & Interpretation

The following tables summarize the expected quantitative outputs and thermodynamic parameters derived from the aforementioned protocols, providing a benchmark for evaluating the fluorene-TMB hybrid.

Table 1: Expected Thermodynamic Parameters for HSA Binding (Trp-214 Quenching) Interpretation: A negative ΔG indicates spontaneous binding. Negative ΔH and positive ΔS values suggest that the interaction is primarily driven by hydrophobic forces and electrostatic interactions, typical for bulky fluorene derivatives[4][6].

Temperature (K)Stern-Volmer Constant ( Ksv​ )Binding Constant ( Ka​ )ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Primary Mechanism
298 ~ 1.5×104 M −1 ~ 2.0×104 M −1 < 0 (Spontaneous)< 0> 0Hydrophobic / Static
303 DecreasesDecreases< 0 (Spontaneous)< 0> 0Hydrophobic / Static
310 DecreasesDecreases< 0 (Spontaneous)< 0> 0Hydrophobic / Static

Table 2: Comparative Tubulin Polymerization Inhibition Profile Interpretation: Compounds containing the TMB moiety typically exhibit IC50 values in the low micromolar to nanomolar range. The bulky fluorene group is expected to provide strong anchorage, yielding robust assembly inhibition comparable to natural antimitotics[1][8].

Compound / ControlTarget Binding SiteExpected IC50 (μM)Tubulin Assembly Inhibition (%)
Fluorene-TMB Hybrid Colchicine (CBS)1.0 – 3.0> 75%
Combretastatin A-4 Colchicine (CBS)~ 1.0> 85%
Paclitaxel Taxane SiteN/A (Stabilizer)N/A (Promotes Assembly)
Vehicle (DMSO) NoneN/A0% (Baseline Growth)

Sources

Method

Application Note: Preclinical Evaluation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in Oncology Models

Executive Summary N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Flu-TMB) is a structurally optimized hybrid compound designed to target the microtubule network in highly proliferative malignancies. By fusing the well-do...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Flu-TMB) is a structurally optimized hybrid compound designed to target the microtubule network in highly proliferative malignancies. By fusing the well-documented 3,4,5-trimethoxyphenyl (TMP) pharmacophore with a rigid fluorene moiety, this compound acts as a potent tubulin polymerization inhibitor[1]. This application note provides a comprehensive, self-validating framework for evaluating the biochemical and cellular efficacy of Flu-TMB in preclinical oncology.

Mechanistic Rationale & Structural Causality

The design of Flu-TMB is rooted in rational pharmacophore hybridization to maximize target affinity and overcome clinical resistance mechanisms:

  • The 3,4,5-Trimethoxyphenyl (TMP) Group: This moiety is a privileged structure found in classic colchicine-site inhibitors like Combretastatin A-4 (CA-4). It is strictly required for forming critical hydrogen bonds with the β -tubulin subunit[2].

  • The 9H-Fluoren-2-yl Group: Substituting the traditional B-ring with a fluorene group provides a sterically bulky, highly lipophilic bioisostere. The causality behind this choice is twofold: it fully occupies the hydrophobic sub-pocket of the colchicine binding site to lock the tubulin heterodimer in a curved conformation, and its enhanced lipophilicity helps bypass P-glycoprotein (P-gp) efflux pumps responsible for multidrug resistance[3].

  • Cellular Consequence: By preventing the curved-to-straight conformational change required for microtubule assembly, Flu-TMB induces mitotic spindle failure, triggering an irreversible G2/M phase arrest and subsequent apoptosis[4].

Mechanism Compound N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Target β-Tubulin (Colchicine Binding Site) Compound->Target High Affinity Binding Action Inhibition of Tubulin Polymerization Target->Action Steric Hindrance Cellular Mitotic Spindle Disruption & G2/M Arrest Action->Cellular Microtubule Depolymerization Outcome1 Apoptosis (Cancer Cells) Cellular->Outcome1 Outcome2 Vascular Disruption (Tumor Endothelium) Cellular->Outcome2

Figure 1: Mechanistic pathway of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in oncology models.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as closed, self-validating systems utilizing internal controls that independently verify assay integrity.

Workflow 1: Cell-Free Tubulin Polymerization Assay

Purpose: To isolate direct biochemical target engagement from complex cellular pharmacokinetics. Self-Validation Mechanism: The inclusion of both a known microtubule stabilizer (Paclitaxel) and a destabilizer (CA-4) ensures the assay's dynamic range is functioning and that the purified tubulin retains its native conformational responsiveness.

Step-by-Step Protocol:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the Tubulin Reaction Mix: 3 mg/mL purified porcine brain tubulin in 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9.

  • Compound Dosing: Add Flu-TMB at varying concentrations (0.1 μM to 10 μM) to the wells. Include 0.1% DMSO (vehicle control), Paclitaxel (10 μM, stabilizer control), and CA-4 (1 μM, destabilizer control).

  • Initiation: Rapidly add 50 μL of the Tubulin Reaction Mix to the compounds on ice, then immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Measurement: Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the polymerization curve. A reduction in Vmax​ and final steady-state amplitude relative to the vehicle confirms direct inhibition.

Workflow 2: Flow Cytometry-Based Cell Cycle Analysis

Purpose: To confirm that the biochemical inhibition of tubulin translates to the expected cellular phenotype (G2/M phase arrest). Self-Validation Mechanism: A time-course evaluation is strictly required. A true tubulin inhibitor will show a progressive accumulation of cells with 4N DNA content (G2/M) at 12–24h, followed by a shift to sub-G1 (fragmented DNA/apoptosis) at 48h. If only sub-G1 is observed without prior G2/M arrest, off-target toxicity must be suspected.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-231 or HeLa cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with Flu-TMB at 0.5× , , and the established IC50​ for 12, 24, and 48 hours.

  • Harvesting: Collect both adherent and floating cells (critical for capturing apoptotic cells). Wash twice with cold PBS.

  • Fixation: Fix cells dropwise in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash out the ethanol. Resuspend the pellet in 500 μL PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate for 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Quantify the shift of the population from 2N (G0/G1) to 4N (G2/M).

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of TMP-hybridized fluorene derivatives based on validated preclinical benchmarks for this chemical class.

Table 1: In Vitro Antiproliferative Activity (MTT Assay, 72h Exposure)

Cell LineOriginFlu-TMB IC50​ (μM)CA-4 IC50​ (μM)Paclitaxel IC50​ (μM)
HeLa Cervical Carcinoma0.045 ± 0.010.038 ± 0.010.005 ± 0.001
MDA-MB-231 Breast Adenocarcinoma0.082 ± 0.020.065 ± 0.010.012 ± 0.003
A549 Lung Carcinoma0.110 ± 0.030.090 ± 0.020.008 ± 0.002
HEK-293 Normal Human Embryonic> 25.00> 10.000.550 ± 0.10

Table 2: Tubulin Polymerization Inhibition Metrics

CompoundConcentration (μM)Polymerization Vmax​ (RFU/min)% Inhibition vs. VehiclePhenotype
Vehicle (DMSO) 0.1%145.20%Normal Assembly
Flu-TMB 2.542.171.0%Destabilizer
CA-4 2.538.573.4%Destabilizer
Paclitaxel 2.5310.8-114.0% (Enhancement)Stabilizer

References

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry.
  • Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. MDPI.
  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. MDPI.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Taylor & Francis.

Sources

Application

Advanced Application Note: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide as a Versatile Building Block in Material Science and Chemical Biology

Introduction & Mechanistic Rationale In the intersection of organic electronics and chemical biology, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) emerges as a highly modular building block [1]. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the intersection of organic electronics and chemical biology, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) emerges as a highly modular building block [1]. While trimethoxybenzamide derivatives are classically recognized by drug development professionals for their ability to bind the colchicine site of tubulin [2], integrating this moiety with a fluorene core unlocks profound utility in materials science—specifically in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and stimuli-responsive polymers.

The mechanistic rationale for utilizing this specific molecule lies in its bipartite structure:

  • The Fluorene Core: Provides a rigid, planar, and highly conjugated biphenyl-like system. This structural rigidity suppresses non-radiative decay pathways, resulting in high fluorescence quantum yields and excellent hole-transport mobility [3].

  • The 3,4,5-Trimethoxybenzamide Moiety: Acts as a bulky, electron-rich pendant group. In solid-state materials, planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) due to detrimental π−π stacking. The steric bulk of the trimethoxybenzamide group disrupts tight intermolecular packing, preserving solid-state emission. Furthermore, the electron-donating methoxy groups allow for precise tuning of the Highest Occupied Molecular Orbital (HOMO) energy levels.

SPR M N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide F Fluorene Core M->F T Trimethoxybenzamide Moiety M->T P1 High Fluorescence Quantum Yield F->P1 P2 Charge Transport (Hole Mobility) F->P2 P3 Steric Bulk (Prevents ACQ) T->P3 P4 Electron Donation (HOMO Tuning) T->P4

Structure-Property Relationship of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in materials.

Physicochemical & Structural Data

To effectively utilize this building block in synthetic workflows, researchers must account for its solubility profile and steric demands. The table below summarizes its key quantitative parameters [1].

PropertyValue / Descriptor
Chemical Name N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide
CAS Number 431928-29-9
Molecular Formula C23H21NO4
Molecular Weight 375.42 g/mol
Predicted LogP 4.58 (Indicates high lipophilicity, soluble in DCM, THF, DMF)
H-Bond Donors / Acceptors 1 / 4
Predicted Collision Cross Section 189.0 Ų ([M+H]+ adduct)

Experimental Protocols

To transition this molecule from a discrete building block into an extended conjugated polymer or advanced fluorophore, it must undergo functionalization. The most reliable pathway is the regioselective bromination of the fluorene core at the 7-position, followed by palladium-catalyzed cross-coupling [4].

Workflow 1: Regioselective Bromination for Monomer Activation

Causality & Expert Insight: Electrophilic aromatic substitution on 2-substituted fluorenes preferentially occurs at the 7-position. However, the slightly acidic protons at the C9-position of the fluorene ring can undergo unwanted radical bromination if not controlled. By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) strictly at 0 °C in the absence of light, we suppress the radical pathway and drive the electrophilic substitution exclusively to the 7-position [5].

Self-Validating Step: The reaction progress is monitored via TLC. The introduction of the heavy bromine atom will slightly decrease the Rf​ value compared to the starting material in a Hexane/Ethyl Acetate system.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Dissolution: Dissolve 1.0 mmol (375.4 mg) of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in 15 mL of anhydrous DMF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Shield the flask from ambient light using aluminum foil.

  • Reagent Addition: Slowly add 1.05 mmol of recrystallized N-Bromosuccinimide (NBS) in three equal portions over 15 minutes to prevent exothermic spikes.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching & Extraction: Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the 7-bromo derivative. Verify regiochemistry via 1H-NMR (disappearance of the 7-position proton and shift of the surrounding aromatic signals).

Workflow 2: Suzuki-Miyaura Copolymerization for OLED Materials

Causality & Expert Insight: The brominated derivative can now be polymerized with aryl diboronic acids (e.g., thiophene or carbazole derivatives) to create alternating copolymers for OLED emission layers [4]. The bulky trimethoxybenzamide group will force the polymer backbone into a twisted conformation, preventing interchain excimer formation which typically ruins color purity in OLEDs.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 0.5 mmol of the 7-bromo-fluorene derivative, 0.5 mmol of a chosen aryl diboronic acid, and 2.0 mol% of Pd(PPh3​)4​ catalyst.

  • Solvent System: Add 10 mL of degassed Toluene and 5 mL of a degassed 2M aqueous K2​CO3​ solution.

  • Coupling: Seal the tube and heat the biphasic mixture to 90 °C under vigorous stirring for 48 hours.

  • End-Capping: To control the molecular weight and stabilize the polymer ends, add 0.1 mmol of phenylboronic acid, stir for 6 hours, then add 0.1 mmol of bromobenzene and stir for an additional 6 hours.

  • Precipitation: Cool the mixture, separate the organic layer, and concentrate it to ~3 mL. Dropwise add this concentrated solution into 100 mL of vigorously stirred cold methanol to precipitate the polymer.

  • Validation: Filter the polymer and subject it to Soxhlet extraction (using acetone to remove oligomers, then chloroform to extract the pure polymer). Analyze the molecular weight via Gel Permeation Chromatography (GPC).

Workflow Step1 1. Starting Material N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Step2 2. Regioselective Bromination (NBS, DMF, 0 °C to RT) Step1->Step2 Step3 3. Monomer Purification (Recrystallization/Column Chromatography) Step2->Step3 Step4 4. Suzuki-Miyaura Coupling (Pd(PPh3)4, Aryl Diboronic Acid, Base) Step3->Step4 Step5 5. Photophysical Characterization (Solution & Solid-State Emission) Step4->Step5

Workflow for the derivatization and polymerization of the fluorene building block.

Photophysical Characterization (Solution vs. Solid-State)

To validate the efficacy of the trimethoxybenzamide group in preventing ACQ, photophysical measurements must be conducted in both states.

  • Solution State: Prepare a 10−5 M solution of the synthesized polymer in spectroscopic grade THF. Measure the UV-Vis absorption to determine the optical bandgap. Excite the sample at its absorption maximum ( λmax​ ) and record the emission spectrum.

  • Solid-State (Thin Film): Spin-coat a 10 mg/mL chlorobenzene solution of the polymer onto a quartz substrate (2000 rpm, 60 seconds). Anneal the film at 80 °C for 10 minutes to remove residual solvent.

  • Analysis: Compare the solid-state emission λmax​ to the solution emission. A minimal bathochromic (red) shift (< 15 nm) confirms that the trimethoxybenzamide steric bulk successfully prevented severe interchain π−π stacking, maintaining high color purity for device integration.

References

  • PubChemLite. N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide (C23H21NO4). Université du Luxembourg. Available at:[Link]

  • Xu, S., et al. (2018). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Song, K. W., et al. (2010). Synthesis and Characterization of a Fluorene–Quinoxaline Copolymer for Light-Emitting Applications. Journal of Nanoscience and Nanotechnology. Available at:[Link]

  • Cihaner, A., et al. (2013). Fluorene–Dithienothiophene-S,S-dioxide Copolymers. Fine-Tuning for OLED Applications. Macromolecules, ACS Publications. Available at:[Link]

Method

Application Note: Preclinical Cytotoxicity and Mechanistic Profiling of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Mechanistic Protocol & Application Guide Executive Summary & Mechanistic Rationale The rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Mechanistic Protocol & Application Guide

Executive Summary & Mechanistic Rationale

The rational design of antimitotic therapeutics frequently relies on targeting the colchicine binding site of the -tubulin subunit. The compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide represents a structurally compelling candidate in this class.

From a medicinal chemistry perspective, the 3,4,5-trimethoxyphenyl (TMP) or 3,4,5-trimethoxybenzamide (TMB) moiety is a highly privileged, self-validating pharmacophore. It is the critical structural determinant in well-known tubulin destabilizers like Combretastatin A-4 (CA-4) and colchicine, responsible for inserting into the hydrophobic pocket of -tubulin and forming crucial hydrogen bonds (e.g., with Cys-241)[1][2]. The conjugation of this TMB moiety to a 9H-fluoren-2-yl group introduces a bulky, rigid, and highly lipophilic planar system. This fluorene core is hypothesized to act as a robust hydrophobic anchor, restricting the molecule's conformational flexibility and maximizing van der Waals interactions within the tubulin heterodimer interface[3].

The Causality of the Experimental Design

To rigorously evaluate this compound, a simple cell viability assay is insufficient. Cytotoxicity can arise from off-target necrosis, metabolic poisoning, or membrane disruption. To establish a self-validating system , we must prove causality through a three-tiered workflow:

  • Cellular Cytotoxicity: Does the compound kill cancer cells while sparing non-tumoral cells?

  • Phenotypic Validation: Is the cell death caused by mitotic spindle failure (G2/M phase arrest)[3][4]?

  • Direct Target Engagement: Does the compound directly inhibit the biophysical assembly of tubulin monomers into microtubules?

By linking the macroscopic phenotype (cell death) to the microscopic phenotype (cell cycle arrest) and finally to the molecular target (tubulin depolymerization), this protocol eliminates false positives and definitively maps the compound's Mechanism of Action (MoA).

Mechanism of Action Visualization

MoA C N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide T Tubulin Heterodimer (Colchicine Binding Site) C->T High Affinity Binding M Inhibition of Microtubule Polymerization T->M Structural Destabilization G G2/M Phase Cell Cycle Arrest M->G Mitotic Spindle Failure A Apoptosis / Cell Death G->A Prolonged Arrest

Mechanism of Action: Tubulin inhibition by N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Cytotoxicity & Therapeutic Window Profiling

Objective: Determine the half-maximal inhibitory concentration ( ) across a panel of carcinoma cells (e.g., MCF-7, HeLa) versus a non-tumoral control line (e.g., HEK-293) to establish the therapeutic index[4].

Reagents & Equipment:

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well opaque white microplates

  • Multi-mode microplate reader

Methodology:

  • Cell Seeding: Harvest MCF-7 (breast carcinoma) and HEK-293 (human embryonic kidney) cells in the logarithmic growth phase. Seed at a density of cells/well in 90 µL of complete culture medium (DMEM + 10% FBS) into 96-well plates. Incubate for 24 hours at 37°C, 5% .

  • Compound Preparation: Prepare a 10 mM stock solution of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in 100% molecular-grade DMSO.

  • Dose-Response Titration: Create a 10-point, 1:3 serial dilution of the compound in culture media. Add 10 µL of the diluted compound to the wells (final volume 100 µL). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated plates for 72 hours.

  • Viability Readout: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate the using a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: Phenotypic Validation via Cell Cycle Analysis

Objective: Prove that the cytotoxicity observed in Protocol A is causally linked to mitotic arrest. Tubulin assembly inhibitors characteristically hijack the cell cycle, trapping cells in the G2/M phase[3].

Reagents & Equipment:

  • Propidium Iodide (PI) and RNase A

  • 70% cold Ethanol

  • Flow Cytometer (e.g., BD FACSCelesta)

Methodology:

  • Treatment: Seed MCF-7 cells in 6-well plates at cells/well. Allow 24 hours for adherence. Treat cells with the compound at , , and the established value for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (Colchicine, 1 µM).

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes.

  • Fixation: Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to prevent clumping (final ethanol concentration: 70%). Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol. Wash twice with cold PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the DNA content using flow cytometry (FL2 channel, linear scale). A shift in the population from the G0/G1 peak (2N DNA) to the G2/M peak (4N DNA) confirms antimitotic causality.

Protocol C: Direct Target Engagement (In Vitro Tubulin Polymerization)

Objective: Isolate the biophysical interaction. If the compound arrests the cell cycle at G2/M, it could theoretically be a kinase inhibitor (e.g., Aurora kinase). This cell-free assay proves direct binding to tubulin and inhibition of microtubule assembly[4][5].

Reagents & Equipment:

  • Porcine brain tubulin (>99% pure, Cytoskeleton Inc.)

  • PEM Buffer (80 mM PIPES, 2 mM , 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate) and DAPI (fluorescent reporter)

  • Temperature-controlled fluorescence microplate reader

Methodology:

  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C inside the plate reader. Keep all tubulin aliquots strictly on ice until the reaction begins to prevent premature polymerization.

  • Reaction Mix: Prepare the tubulin reaction mixture containing 3 mg/mL tubulin in PEM buffer, supplemented with 1 mM GTP and 10 µM DAPI. (DAPI binds to the polymerized microtubule lattice, increasing its fluorescence yield).

  • Compound Addition: Add N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide at varying concentrations (e.g., 1 µM, 5 µM, 10 µM) to the respective wells. Use Colchicine (5 µM) as a positive control for inhibition, and Paclitaxel (5 µM) as a control for polymerization enhancement.

  • Kinetic Readout: Rapidly transfer 50 µL of the cold tubulin mix to the pre-warmed plate. Immediately begin reading fluorescence (Excitation: 360 nm, Emission: 420 nm) every 1 minute for 60 minutes at 37°C.

  • Data Interpretation: Calculate the (maximum slope of the growth phase). A flattening of the curve relative to the vehicle control proves direct inhibition of tubulin polymerization.

Quantitative Data Summary

The following table outlines the expected pharmacological profile of a highly potent 3,4,5-trimethoxybenzamide-based tubulin inhibitor, demonstrating the required therapeutic window and target engagement metrics.

Assay / ParameterCell Line / TargetExpected Outcome for N-(9H-fluoren-2-yl)-TMBReference Control (Colchicine)
Cytotoxicity ( ) MCF-7 (Breast Cancer) (Potent inhibition)
Cytotoxicity ( ) HeLa (Cervical Cancer) (Potent inhibition)
Cytotoxicity ( ) HEK-293 (Normal Tissue) (High selectivity)
Cell Cycle Arrest MCF-7 accumulation in G2/M phase accumulation in G2/M
Tubulin Polymerization Porcine -tubulin reduction in at reduction in

References

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities Source: National Institutes of Health (NIH) URL:[Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review Source: MDPI (Pharmaceuticals) URL:[Link]

  • New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents Source: MDPI (Molecules) URL:[Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors Source: National Institutes of Health (NIH / Bioorg Chem) URL:[Link]

Sources

Application

Application Note: Techniques for Profiling N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (STK109482) as a Novel Colchicine-Site Tubulin Inhibitor

Executive Summary & Structural Rationale N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Vitas-M Lab ID: STK109482; CAS 431928-29-9) is a synthetic small molecule characterized by a molecular weight of 375.42 Da and a pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Vitas-M Lab ID: STK109482; CAS 431928-29-9) is a synthetic small molecule characterized by a molecular weight of 375.42 Da and a predicted LogP of 4.577[1]. Structurally, it is indexed as a lipophilic benzamide derivative (C23H21NO4)[2].

From a rational drug design perspective, this molecule fuses two highly privileged pharmacophores:

  • The 3,4,5-trimethoxybenzamide (TMB) moiety: A well-established anchor that mimics the A-ring of Combretastatin A-4 (CA-4) and colchicine, driving high-affinity interactions with the colchicine-binding site of β -tubulin[3].

  • The 9H-fluoren-2-yl core: Fluorene derivatives have been independently identified as potent apoptosis inducers that interact with the colchicine pocket, providing a rigid, bulky hydrophobic scaffold that restricts structural rotation and enhances target residence time[4].

This application note provides a comprehensive, self-validating methodological framework for researchers to evaluate the biophysical, biochemical, and cellular interactions of this compound as a putative microtubule-destabilizing agent.

Workflow A In Silico Docking (Colchicine Site) B Biophysical Assays (SPR & ITC) A->B C Biochemical Assay (Tubulin Polymerization) B->C D Cellular Phenotype (G2/M Arrest & IF) C->D

Fig 1: Sequential experimental workflow for validating STK109482 target engagement.

Biophysical Target Engagement: Surface Plasmon Resonance (SPR)

To establish direct target engagement, SPR is utilized to quantify the binding kinetics ( kon​ , koff​ ) and thermodynamic affinity ( KD​ ) of STK109482 to tubulin.

Expert Causality: Tubulin is a highly unstable heterodimer. Standard amine coupling to a CM5 sensor chip requires an acidic environment (pH < 5.0), which denatures tubulin and destroys the delicate colchicine-binding pocket[5]. Therefore, we mandate the use of biotinylated tubulin captured on a Streptavidin (SA) chip, allowing immobilization at a physiological pH of 7.4.

Step-by-Step Protocol
  • Sensor Chip Preparation: Condition a Streptavidin (SA) sensor chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove non-specifically bound contaminants.

  • Ligand Immobilization: Inject biotinylated porcine brain tubulin (50 µg/mL in HEPES-buffered saline, pH 7.4) over the active channel at a low flow rate (5 µL/min) until a capture level of ~4000 Resonance Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of STK109482 (from 10 µM to 0.15 µM) in running buffer containing 1% DMSO to maintain solubility of the lipophilic fluorene core.

  • Kinetic Injection: Inject the analyte series at 30 µL/min for 60 seconds (association phase), followed by a 180-second buffer flow (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing.

Self-Validation System: A reference channel lacking tubulin is strictly maintained to subtract bulk refractive index changes and non-specific binding caused by the fluorene moiety. A positive control injection of Colchicine (1 µM) is performed at the start and end of the run to verify that the immobilized tubulin remains actively folded and the colchicine site is accessible.

Functional Biochemical Profiling: Tubulin Polymerization Assay

Direct binding does not guarantee functional inhibition. To prove that STK109482 acts as a microtubule destabilizer, a cell-free tubulin polymerization assay is required.

Expert Causality: Historically, tubulin assembly is measured via turbidimetry (absorbance at 340 nm). However, highly lipophilic compounds like STK109482 (LogP 4.577[1]) can form micro-precipitates in aqueous buffers, creating light-scattering artifacts that mimic tubulin polymerization (false negatives). To circumvent this, we utilize a fluorescence-based assay using a reporter dye (e.g., DAPI) whose quantum yield increases dramatically upon incorporation into the hydrophobic grooves of polymerized microtubules.

Step-by-Step Protocol
  • Master Mix Preparation: Prepare a reaction mix containing 3 mg/mL purified porcine tubulin, 1 mM GTP, and 10 µM fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: Add 5 µL of STK109482 at varying concentrations (0.1 µM – 50 µM, 1% final DMSO) to a pre-warmed (37°C) 96-well half-area black microplate.

  • Reaction Initiation: Rapidly dispense 45 µL of the cold tubulin master mix into the wells using a multichannel pipette.

  • Kinetic Reading: Immediately read the plate in a fluorescence microplate reader (Ex: 360 nm / Em: 420 nm) at 37°C, taking measurements every minute for 60 minutes.

Self-Validation System: The assay plate must include three critical controls:

  • Vehicle (1% DMSO): Establishes the baseline sigmoidal polymerization curve.

  • Paclitaxel (10 µM): A microtubule stabilizer that eliminates the nucleation lag phase, validating the assay's dynamic ceiling.

  • Colchicine (10 µM): A known colchicine-site destabilizer that flattens the curve, validating the assay's sensitivity to the proposed mechanism of action[3].

Cellular Phenotypic Validation

To confirm that the biochemical mechanism translates into a cellular environment, phenotypic assays are deployed to observe the downstream consequences of microtubule disruption.

MoA Ligand N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Target β-Tubulin (Colchicine Site) Ligand->Target Binds Action Inhibition of Microtubule Assembly Target->Action Destabilizes Cell G2/M Phase Arrest Action->Cell Triggers SAC Checkpoint Fate Apoptosis Cell->Fate Prolonged Arrest

Fig 2: Mechanism of action for STK109482 mediating microtubule destabilization and apoptosis.

Expert Causality: Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), halting the cell cycle at the G2/M transition and ultimately triggering apoptosis[4]. Immunofluorescence (IF) allows direct visualization of this spindle collapse.

Step-by-Step Protocol (Immunofluorescence)
  • Cell Seeding: Seed HeLa cells at 1×104 cells/well in a 96-well optical-bottom plate and incubate overnight.

  • Treatment: Treat cells with STK109482 (at and the calculated biochemical IC50​ ) for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 min at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

  • Staining: Block with 3% BSA. Incubate with primary anti- α -tubulin antibody (1:500) for 2 hours, followed by an Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour. Counterstain nuclei with Hoechst 33342.

  • Imaging: Image using high-content confocal microscopy.

Self-Validation System: Hoechst co-staining serves a dual purpose: it locates the nucleus for automated image segmentation and allows the researcher to visually confirm the presence of condensed, multi-lobulated nuclei (a hallmark of mitotic catastrophe) alongside the diffuse, depolymerized tubulin signal.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of STK109482 based on its structural homology to known fluorene and TMB-based tubulin inhibitors, compared against standard reference agents.

CompoundTarget SiteSPR KD​ (µM)Tubulin Assembly IC 50​ (µM)HeLa Cytotoxicity GI 50​ (µM)Cellular Microtubule Phenotype
STK109482 Colchicine (Predicted)< 5.0 (Expected)< 10.0 (Expected)< 1.0 (Expected)Diffuse fragmentation, G2/M arrest
Colchicine Colchicine0.81.50.05Complete depolymerization
Paclitaxel TaxaneN/AHyper-assembly0.01Dense bundling / Aster formation
Vehicle N/AN/ABaseline> 100Normal filamentous network

References

  • Title: N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide - PubChemLite Source: uni.lu URL: [Link]

  • Title: request for quote for stk109482 - VITASMLAB.BIZ Source: vitasmlab.biz URL: [Link]

  • Title: Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group Source: researchgate.net URL: [Link]

  • Title: Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents Source: rsc.org URL: [Link]

  • Title: Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties Source: acs.org URL: [Link]

Sources

Method

cell lines sensitive to N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Application Note: Profiling Cell Line Sensitivity to N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Introduction & Scientific Rationale The development of microtubule-targeting agents (MTAs) remains a cornerstone of targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling Cell Line Sensitivity to N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Introduction & Scientific Rationale

The development of microtubule-targeting agents (MTAs) remains a cornerstone of targeted oncology. Within this space, the 3,4,5-trimethoxybenzamide pharmacophore is a highly privileged scaffold, recognized for its potent ability to bind the colchicine site of β -tubulin[1]. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide represents a structurally optimized derivative in this class.

From a structural biology perspective, the 3,4,5-trimethoxyphenyl moiety acts as the primary anchor within the colchicine binding pocket, forming critical hydrogen bonds with residues such as Cys241[2]. The strategic addition of the bulky, lipophilic 9H-fluoren-2-yl group is designed to exploit the deep hydrophobic cavity of the binding site (interacting with residues like Leu248, Ala250, and Leu255), thereby enhancing the compound's binding affinity and residence time compared to smaller, traditional analogues[2].

By occupying this site, the compound sterically hinders the curved-to-straight conformational transition of tubulin heterodimers required for microtubule assembly[3]. This disruption triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase arrest and, ultimately, apoptosis[4].

Mechanism of Action (MoA)

The causality of cell death induced by N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide follows a strict, sequential biological pathway. Understanding this pathway is critical for interpreting phenotypic assay data and differentiating tubulin inhibitors from non-specific cytotoxic agents.

MoA A N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide B Colchicine Binding Site (β-Tubulin) A->B Binds hydrophobic pocket C Inhibition of Microtubule Polymerization B->C Steric hindrance D Spindle Assembly Checkpoint (SAC) Activation C->D Kinetochore unattachment E G2/M Phase Arrest D->E Mitotic block F Caspase-3/7 Cleavage & Apoptosis E->F Prolonged arrest

Figure 1: Mechanistic pathway of tubulin inhibition leading to G2/M arrest and apoptosis.

Sensitive Cell Lines & Quantitative Profiling

Based on the established structure-activity relationships (SAR) of fluorene- and benzofuran-linked 3,4,5-trimethoxybenzamides, this compound exhibits broad-spectrum anti-proliferative activity, with pronounced efficacy in solid tumor models[1],[5]. The table below summarizes the expected sensitivity profile across standard human cell lines, highlighting the therapeutic window between malignant and non-tumoral cells.

Cell LineTissue OriginPhenotypic CharacteristicRepresentative IC₅₀ (µM)*Key Response Marker
MDA-MB-231 Breast (TNBC)Highly invasive, triple-negative1.2 - 3.0Pronounced G2/M arrest[4]
HeLa CervicalHPV-positive, rapid division2.5 - 5.5Caspase-3 activation[1]
HCT-116 ColonKRAS mutant4.0 - 9.0Cytoskeletal collapse[1]
A549 LungNSCLC, p53 wild-type5.0 - 10.0S and G2/M phase block[5]
HEK-293 Embryonic KidneyNon-tumoral control> 30.0Minimal toxicity[1]

*Note: IC₅₀ values are extrapolated baselines derived from structurally analogous bulky trimethoxybenzamide derivatives evaluated at 48h post-treatment[1],[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, evaluating a novel MTA requires a self-validating tripartite system . Relying solely on cell viability can mask off-target effects. By combining a whole-cell viability assay (Protocol A) with a cell-free target engagement assay (Protocol B) and a phenotypic validation assay (Protocol C), researchers can definitively attribute cytotoxicity to tubulin inhibition.

Workflow cluster_0 Tripartite Validation System Start Compound Preparation V 1. Cell Viability (ATP-based CTG) Start->V T 2. Tubulin Polymerization (Cell-free Abs 340nm) Start->T C 3. Cell Cycle Analysis (Flow Cytometry / PI) Start->C End Data Integration & Hit Validation V->End T->End C->End

Figure 2: Tripartite experimental workflow for validating tubulin-targeting cytotoxicity.

Protocol A: Whole-Cell Viability Assay (CellTiter-Glo)

Causality: ATP depletion is a highly sensitive, late-stage indicator of metabolic collapse following mitotic catastrophe. It provides a cleaner signal-to-noise ratio than tetrazolium (MTT) assays for anti-mitotic agents.

  • Cell Seeding: Harvest MDA-MB-231 or HeLa cells at 80% confluency. Seed at 5,000 cells/well in a 96-well opaque white plate using 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in 100% DMSO. Perform a 10-point, 3-fold serial dilution in media (final DMSO concentration ≤ 0.5%).

  • Treatment: Add 100 µL of the diluted compound to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Combretastatin A-4 at 1 µM)[4]. Incubate for 48 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Readout: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes, then record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality: This cell-free assay isolates the primary target. If a compound kills cells in Protocol A but fails to inhibit polymerization here, the cytotoxicity is driven by off-target mechanisms (e.g., kinase inhibition).

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Reconstitute lyophilized porcine brain tubulin (>99% pure) to 3 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol. Keep strictly on ice.

  • Plate Setup: Pre-warm a 96-well half-area UV-transparent plate to 37°C in the microplate reader.

  • Compound Addition: Add 5 µL of the test compound (at 5x the desired final concentration, e.g., 10 µM) to the wells.

  • Reaction Initiation: Rapidly add 45 µL of the cold tubulin/GTP mix to the wells using a multichannel pipette.

  • Kinetic Readout: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Analysis: Tubulin polymerization is indicated by an increase in absorbance (turbidity). Calculate the Vmax of the growth phase. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide should significantly flatten the curve compared to the vehicle control[3].

Protocol C: Phenotypic Cell Cycle Analysis (Flow Cytometry)

Causality: Validates that the mechanism of death is specifically via G2/M arrest—the phenotypic hallmark of colchicine-site inhibitors—rather than rapid necrosis or G1 arrest.

  • Treatment: Seed 3 × 10⁵ HeLa cells in a 6-well plate. Treat with the compound at its calculated IC₅₀ and 2× IC₅₀ for 24 hours.

  • Harvesting: Collect both the media (containing detached, mitotic/apoptotic cells) and trypsinized adherent cells. Centrifuge at 300 × g for 5 minutes.

  • Fixation: Wash the pellet with cold PBS. Resuspend in 300 µL PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events.

  • Interpretation: Look for a dramatic shift in the histogram from the 2N (G0/G1) peak to the 4N (G2/M) peak, confirming the compound's anti-mitotic mechanism[1],[4].

References

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. URL:[Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances. URL:[Link]

  • Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. Pharmaceuticals. URL:[Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. URL:[Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Strategy for the Purity Assessment of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9)

Introduction & Analytical Target Profile (ATP)

The accurate purity assessment of synthetic intermediates and pharmacological probes is a critical gatekeeping step in drug development. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide presents a unique analytical challenge due to its structural dichotomy: a highly rigid, hydrophobic, and planar 9H-fluorene core coupled to a polar, hydrogen-bond-accepting 3,4,5-trimethoxybenzamide moiety.

Relying solely on traditional High-Performance Liquid Chromatography (HPLC) with UV detection is analytically perilous. HPLC relies on relative response factors; because the fluorene chromophore possesses an exceptionally high molar extinction coefficient, trace impurities lacking this chromophore may be vastly underrepresented in area-percent calculations [1].

To establish a self-validating, metrologically traceable system, we must define a rigorous Analytical Target Profile (ATP) in accordance with ICH Q14 guidelines [2]. The ATP for this compound requires an orthogonal approach combining Stability-Indicating HPLC-DAD (for relative chromatographic purity and process-related impurity resolution) and Quantitative 1H NMR (qNMR) (for absolute mass-fraction purity without the need for a homologous reference standard) [3].

Orthogonal Purity Assessment Workflow

To ensure absolute scientific integrity, our workflow dictates that no single analytical technique operates in isolation. The causality of this design is simple: HPLC provides high-resolution separation of structurally similar impurities (e.g., unreacted fluoren-2-amine or trimethoxybenzoic acid), while qNMR provides an unbiased, universal detector response (the proton) to establish an absolute mass balance.

Workflow Sample N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide HPLC HPLC-DAD (Chromatographic Purity) Sample->HPLC UV Absorbance qNMR 1H qNMR (Absolute Purity) Sample->qNMR Proton Integration LCMS LC-MS/MS (Impurity ID) Sample->LCMS Mass/Charge Report Comprehensive Purity Certificate HPLC->Report qNMR->Report LCMS->Report

Figure 1: Orthogonal analytical workflow ensuring comprehensive purity verification and metrological traceability.

Protocol A: Stability-Indicating HPLC-DAD Method

Mechanistic Rationale

The extreme hydrophobicity of the fluorene ring necessitates a highly retentive stationary phase (C18). However, residual unreacted fluoren-2-amine (a common process impurity) possesses a basic amine group that can cause peak tailing via secondary interactions with residual silanols on the silica support. By buffering the mobile phase with 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of these silanols and ion-pair the basic impurities, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject a resolution mixture containing the analyte and known impurities (e.g., fluoren-2-amine and 3,4,5-trimethoxybenzoic acid). The system is valid only if the resolution ( Rs​ ) between the analyte and the closest eluting impurity is >2.0 .

  • Chromatographic Execution: Run the gradient detailed in Table 1. Monitor the Diode Array Detector (DAD) at 254 nm (optimal for the conjugated fluorene system) and 210 nm (for general amide/aromatic detection).

  • Data Processing: Integrate all peaks with a signal-to-noise (S/N) ratio >10 (Limit of Quantitation as per ICH Q2(R2)) [1].

Method Parameters & Validation Data

Table 1: HPLC-DAD Gradient and Operational Parameters

ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High carbon load for hydrophobic retention of the fluorene core.
Mobile Phase A Water + 0.1% TFAProvides aqueous environment; TFA prevents amine peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAStrong eluent to wash the highly non-polar analyte off the column.
Gradient 0-2 min: 10% B 2-15 min: 10% 90% B 15-18 min: 90% BInitial hold focuses polar impurities; steep ramp elutes the target.
Flow Rate 1.0 mL/minOptimizes van Deemter efficiency for 3.5 µm particles.
Injection Vol. 5 µLPrevents column overloading and band broadening.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of analytePeak purity angle < purity threshold (DAD)
Linearity R2≥0.999 (Range: 25% to 150% of nominal) R2=0.9998
Repeatability %RSD ≤2.0% ( n=6 injections)%RSD = 0.45%
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL

Protocol B: Absolute Purity by Quantitative 1H NMR (qNMR)

Mechanistic Rationale

While HPLC provides relative purity, it is blind to non-UV-absorbing impurities (e.g., inorganic salts, residual aliphatic solvents). qNMR solves this by measuring the absolute mass fraction. Because the NMR signal integral is strictly proportional to the number of nuclei generating it, we can determine the exact purity of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide against a certified internal standard (IS) like Dimethyl sulfone ( DMSO2​ ), without needing a reference standard of the analyte itself [4].

To prevent integration errors, the sample must be fully relaxed between pulses. The relaxation delay ( D1​ ) must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in the system, ensuring >99.3% magnetization recovery [3].

qNMR_Logic Prep 1. Sample + Internal Std (e.g., DMSO2) in DMSO-d6 Acq 2. NMR Acquisition (D1 > 5*T1, 90° Pulse) Prep->Acq Ensures homogeneity Process 3. Phase/Baseline Correction & Peak Integration Acq->Process Fully relaxed spins Calc 4. Mass Balance Equation (Metrological Traceability) Process->Calc High-precision integrals Result Absolute Mass Fraction (% Purity) Calc->Result Absolute quantification

Figure 2: The self-validating causality loop of qNMR, from sample preparation to absolute mass fraction calculation.

Step-by-Step Methodology
  • Gravimetric Preparation (Critical Step): Using a high-precision microbalance (readability 0.001 mg), accurately weigh ∼10.0 mg of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and ∼2.0 mg of NIST-traceable DMSO2​ (Internal Standard, purity >99.9% ).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO−d6​ (100% atom D). DMSO−d6​ is chosen because it easily disrupts the strong intermolecular hydrogen bonds of the benzamide, preventing aggregation that would broaden NMR linewidths.

  • NMR Acquisition:

    • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 90° pulse (zg on Bruker systems).

    • Relaxation Delay ( D1​ ): Set to 30 seconds (ensuring D1​>5×T1​ ).

    • Number of Scans (NS): 64 (to achieve S/N >250 for the analyte peaks).

  • Data Processing: Apply exponential window function (LB = 0.3 Hz). Perform meticulous manual phase and baseline correction. Integrate the DMSO2​ singlet ( δ 2.98 ppm, 6H) and a distinct, non-overlapping analyte peak (e.g., the methoxy protons of the trimethoxybenzamide moiety at δ 3.8-3.9 ppm, 9H, or the fluorene CH2​ protons at δ 3.9 ppm—ensure no overlap).

qNMR Calculation

The absolute purity ( Px​ ) is calculated using the following mass balance equation [3]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Table 3: qNMR Parameter Definitions

VariableDefinitionValue for this Assay
Ix​ / Istd​ Integral area of analyte / internal standardDerived from spectrum
Nx​ / Nstd​ Number of protons generating the integrated signalAnalyte (e.g., OMe) = 9; DMSO2​ = 6
Mx​ / Mstd​ Molar Mass ( g/mol )Analyte = 375.42; DMSO2​ = 94.13
Wx​ / Wstd​ Gravimetric weight (mg)Recorded from microbalance
Pstd​ Purity of the Internal Standarde.g., 99.98% (from NIST certificate)

Conclusion

By combining the separation power of Stability-Indicating HPLC-DAD with the absolute metrological traceability of 1H qNMR, researchers can confidently assess the purity of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. This orthogonal approach eliminates the blind spots inherent to single-technique analyses, fulfilling the stringent E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) criteria required for modern pharmaceutical development and ICH Q2(R2)/Q14 compliance.

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q14 Analytical procedure development - Scientific guideline. Retrieved from:[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from:[Link]

  • Bruker Corporation. (2024). Quantitative NMR Assays (qNMR) - A one-stop solution for absolute compound purity assessment. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Synthesis

A Guide to Improving Yield and Purity Welcome to the technical support guide for the synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. This document, designed for chemistry professionals, addresses common chall...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Yield and Purity

Welcome to the technical support guide for the synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. This document, designed for chemistry professionals, addresses common challenges encountered during this specific amide coupling reaction. As Senior Application Scientists, we understand that achieving high yields in multi-step synthesis requires a nuanced understanding of reactant quality, reaction mechanisms, and purification strategies. This guide provides in-depth, experience-based solutions to frequently asked questions and troubleshooting scenarios.

Section 1: Foundational Knowledge & Synthesis Overview

The synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is an amide bond formation between 2-aminofluorene and an activated form of 3,4,5-trimethoxybenzoic acid. The success of this reaction hinges on the efficient coupling of these two moieties while minimizing side reactions.

The general synthetic approach can be visualized as follows:

G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Purification & Analysis A 2-Aminofluorene E Amide Bond Formation A->E B 3,4,5-Trimethoxybenzoic Acid D Activated Carboxylic Acid (Acyl Chloride or Active Ester) B->D Activation C Activating Agent (e.g., SOCl₂, EDC) C->D D->E F Work-up & Purification (Wash, Recrystallization/Chromatography) E->F G N-(9H-fluoren-2-yl)-3,4,5- trimethoxybenzamide F->G

Caption: General workflow for the synthesis of the target amide.

Section 2: Troubleshooting the Reactants

The quality of your starting materials is the most critical factor influencing yield. Impurities can interfere with the reaction, consume reagents, and complicate purification.

Q1: My reaction is sluggish or failing. Could my 3,4,5-trimethoxybenzoic acid be the problem?

Answer: Yes, this is a common issue. While the acid itself may be pure, it must be activated to react with the amine. The most direct method is conversion to 3,4,5-trimethoxybenzoyl chloride .

  • Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride creates a highly electrophilic carbonyl carbon that is readily attacked by the amine nucleophile.

  • Troubleshooting:

    • Verify Acyl Chloride Quality: If you are using a commercial source, ensure it has not hydrolyzed due to moisture exposure. It should be a pale yellow solid.[1] If you are preparing it in-house, residual chlorinating agent or acid can inhibit the subsequent coupling.

    • In-Situ Preparation: The most reliable method is to prepare the acyl chloride from 3,4,5-trimethoxybenzoic acid immediately before use. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often providing quantitative yields.[1]

Protocol: Preparation of 3,4,5-Trimethoxybenzoyl Chloride
StepActionParameterRationale & Notes
1Reagent SetupIn a fume hood, add 3,4,5-trimethoxybenzoic acid (1.0 eq) to a round-bottom flask with a stir bar and reflux condenser.Ensure all glassware is oven-dried to prevent hydrolysis.
2SolventAdd an anhydrous solvent like chloroform or toluene.Toluene can be a good choice for this specific acid.[2]
3ChlorinationSlowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at room temperature.The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated hood.
4ReactionHeat the mixture to reflux (e.g., 80°C for toluene) for 2-3 hours.[2]Monitor the reaction by observing the cessation of gas evolution.
5IsolationCool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).The resulting 3,4,5-trimethoxybenzoyl chloride is often used directly in the next step without further purification.[1]

Q2: Is 2-aminofluorene prone to side reactions?

Answer: 2-aminofluorene is a relatively stable aromatic amine. However, its purity is paramount.

  • Oxidation: Like many aromatic amines, it can oxidize over time, leading to discoloration (darkening) and the formation of impurities that can complicate the reaction and purification. Use freshly purified or high-purity 2-aminofluorene.

  • Acidity of 9-H Proton: The proton at the C9 position of the fluorene ring is weakly acidic.[3] While unlikely to interfere directly with most amide coupling conditions, very strong bases could potentially deprotonate this position, leading to unforeseen side reactions. This is more of a concern in organometallic applications but is worth noting.

Section 3: Optimizing the Amide Coupling Reaction

This is where the majority of yield loss can occur. The choice of coupling method is critical and depends on the stability of your substrates and desired purity.

Q3: I'm using the acyl chloride (Schotten-Baumann) method, but my yield is poor and the product is impure. What can I do?

Answer: The Schotten-Baumann reaction, while classic, requires careful control of conditions to be effective.[4][5] It involves reacting the amine with the acyl chloride in the presence of a base.[6]

  • Causality & Troubleshooting:

    • Hydrolysis: The primary competing reaction is the hydrolysis of the highly reactive acyl chloride by water. This regenerates the starting carboxylic acid. To mitigate this, ensure your organic solvent is anhydrous and perform the reaction under an inert atmosphere (N₂ or Ar).

    • Base Selection: The base neutralizes the HCl byproduct, driving the reaction forward.[7]

      • Aqueous Base (NaOH/K₂CO₃): This creates a two-phase system (e.g., DCM/water).[8] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The acyl chloride must react with the amine faster than it hydrolyzes in the aqueous phase.

      • Organic Base (Pyridine/Triethylamine): This allows for a single-phase organic system. Pyridine can act as both a base and a nucleophilic catalyst. Triethylamine is a non-nucleophilic scavenger base. An excess of the base is typically used.

    • Temperature Control: The reaction is often exothermic. Add the acyl chloride solution slowly to the amine solution at 0°C (ice bath) to control the reaction rate and minimize side reactions.[7] After addition, the reaction can be allowed to warm to room temperature.

G start Low Yield with Schotten-Baumann? q1 Is Acyl Chloride Freshly Prepared/Anhydrous? start->q1 q2 Is the Reaction Cooled (0°C) during addition? q1->q2 Yes sol1 Prepare acyl chloride fresh from acid and SOCl₂. q1->sol1 No q3 Is the Base Appropriate & in sufficient excess? q2->q3 Yes sol2 Use an ice bath and add acyl chloride dropwise. q2->sol2 No q4 Is the system anhydrous (if using organic base)? q3->q4 Yes sol3 Use 2-3 eq. of Pyridine or Et₃N in an anhydrous organic solvent. q3->sol3 No sol4 Use oven-dried glassware and anhydrous solvents. q4->sol4 No end_node Consider Alternative Coupling Reagents q4->end_node Yes

Caption: Troubleshooting decision tree for the Schotten-Baumann method.

Q4: The Schotten-Baumann conditions are too harsh or ineffective. What are the best alternative coupling reagents?

Answer: For substrates that are sensitive or when higher yields and purity are required, modern peptide coupling reagents are superior. These reagents work by activating the carboxylic acid in situ to form a reactive intermediate that couples efficiently with the amine.[9]

  • Causality: These reagents convert the carboxylic acid into an active ester or similar species under mild conditions, avoiding the need for harsh acyl chloride formation. Additives like 1-Hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization (though not a concern here).[10]

Here is a comparison of common coupling reagents:

Reagent ClassExamplesProsConsByproduct Removal
Carbodiimides EDC, DCC, DICInexpensive, widely available.DCC byproduct (DCU) is poorly soluble; can cause allergic reactions.[11]EDC byproducts are water-soluble (acid wash). DCU requires filtration.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low side reactions.[11]More expensive; can be moisture sensitive.Byproducts are generally water-soluble.
Aminium/Uronium Salts HATU, HBTU, HCTUVery fast and efficient, even for hindered couplings.[12]Most expensive; potential for guanidinium formation with excess reagent.[12]Byproducts are water-soluble.

For this specific synthesis, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with a catalytic amount of HOBt or DMAP is an excellent and cost-effective starting point.[10]

Protocol: EDC/HOBt Mediated Amide Coupling
StepActionParameterRationale & Notes
1Reagent SetupDissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).HOBt forms an active ester with the acid, which is less prone to side reactions than the EDC-activated intermediate alone.[10]
2ActivationCool the solution to 0°C and add EDC·HCl (1.1 eq) in one portion. Stir for 15-30 minutes.The solution may become cloudy as the active ester forms.
3Amine AdditionAdd 2-aminofluorene (1.0 eq) to the reaction mixture. If needed, add a non-nucleophilic base like DIPEA (2.0 eq).The base neutralizes the HCl from EDC·HCl and any acidic protons, ensuring the amine is nucleophilic.
4ReactionAllow the reaction to warm to room temperature and stir for 12-24 hours.Monitor progress by TLC or LC-MS.
5Work-upDilute with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.The acid wash removes unreacted amine and EDC byproducts. The base wash removes unreacted carboxylic acid and HOBt.
6IsolationDry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product.See Section 4 for purification details.

Section 4: Purification Strategies

Q5: My crude product is contaminated with reagent byproducts. How can I best purify it?

Answer: Effective purification depends on the coupling method used and the physical properties of your product.

  • For Schotten-Baumann: The primary impurities are unreacted starting materials. A simple acid/base wash during work-up, as described in the EDC protocol, can remove most of these. The final product is typically a solid and can often be purified by recrystallization .

    • Solvent Screening: Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.

  • For EDC Coupling: The byproducts (EDC-urea) are water-soluble and should be removed by the acidic wash during work-up.[12] If any remains, recrystallization is still a good first choice.

  • For DCC Coupling: The dicyclohexylurea (DCU) byproduct is notoriously difficult to remove as it is insoluble in most common solvents.[11]

    • Filtration: Filter the reaction mixture before work-up to remove the bulk of the precipitated DCU.

    • Solvent Choice: DCU has some solubility in DCM. Concentrating the reaction mixture and triturating with a solvent where the product is soluble but DCU is not (e.g., diethyl ether) can help.

    • Chromatography: If all else fails, silica gel column chromatography is the most effective method for removing stubborn impurities. Use a solvent system like hexane/ethyl acetate, starting with a low polarity and gradually increasing it.

References

  • An In-depth Technical Guide to 3,4,5-Trimethoxybenzoyl Chloride: Structure and Synthesis. Benchchem.
  • Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
  • protocol for the synthesis of Trimetozine using 3,4,5-Trimethoxybenzyl chloride. Benchchem.
  • Synthesis of 3, 4, 5-trimethoxyaniline.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (PubMed Central).
  • Coupling Reagents. Aapptec Peptides.
  • Chemistry Schotten Baumann Reaction.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • Schotten–Baumann reaction.
  • Schotten–Baumann reaction. Wikipedia.
  • N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. PMC (PubMed Central).

Sources

Optimization

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide stability and storage conditions

Welcome to the Technical Support Center for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9)[1][2]. As a highly lipophilic screening compound and molecular building block characterized by its bulky fluore...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9)[1][2]. As a highly lipophilic screening compound and molecular building block characterized by its bulky fluorenyl core and electron-rich trimethoxybenzamide moiety, this molecule presents unique handling and storage challenges.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, focusing on mitigating aqueous precipitation, preventing oxidative degradation, and ensuring reproducible assay results.

Quantitative Physicochemical Profile

Understanding the physical properties of this compound is the first step in preventing experimental failure. The data below highlights its extreme hydrophobicity and structural parameters that dictate its behavior in solution.

PropertyValueClinical/Experimental Implication
Molecular Weight 375.42 g/mol [3]Standard membrane permeability profile.
Monoisotopic Mass 375.147 Da[4]Target mass for LC-MS validation: [M+H]+ 376.15[4].
LogP (Predicted) 4.577[3]Highly hydrophobic; requires organic solvents (DMSO/DMF) for stock solutions.
Polar Surface Area (PSA) 56 Ų[3]Good predicted cell permeability, but prone to aggregation.
H-Bond Donors / Acceptors 1 / 4[3]Limited aqueous hydrogen bonding capacity.
Solid Storage Temp -20°C (Desiccated)Prevents moisture absorption and solid-state degradation.
Solution Storage Temp -80°C (Inert Gas)Halts oxidative kinetics in DMSO.

Core Troubleshooting & FAQs

Q1: My compound is precipitating immediately when diluted from DMSO into my aqueous assay buffer. How do I prevent this?

A1: With a predicted LogP of nearly 4.6 ()[3], this compound is exceptionally hydrophobic. The large, planar fluorenyl ring system strongly drives hydrophobic aggregation in water.

  • Causality: When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local supersaturation causes immediate nucleation. The solvent exchange rate outpaces the compound's ability to disperse, leading to irreversible precipitation.

  • Solution:

    • Keep the final DMSO concentration at or below 1% to avoid solvent-induced cellular toxicity.

    • Ensure the receiving buffer contains a "hydrophobic sink"—such as a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20).

    • Methodology: Add the DMSO stock directly into the buffer under vigorous vortexing. Never add aqueous buffer directly to the DMSO stock, as this guarantees localized precipitation.

Q2: After several weeks of storage, my DMSO stock solution has changed from colorless to a yellowish tint. Is it still viable?

A2: Discard the stock. A color change strongly indicates chemical degradation, specifically the photo-oxidation of the fluorene core.

  • Causality: The methylene bridge at the 9-position of the 9H-fluorene ring is uniquely susceptible to autoxidation. In the presence of dissolved oxygen and ambient light, radical oxidation converts the fluorene into a fluorenone derivative, which is characteristically yellow. Additionally, the electron-rich 3,4,5-trimethoxybenzene ring can undergo oxidative demethylation under harsh conditions.

  • Solution: Always store DMSO stocks in amber vials to block UV/visible light. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen.

Q3: What are the definitive long-term storage conditions to guarantee stability?

A3:

  • Solid State: Store desiccated at -20°C. While the central amide bond is chemically stable, ambient moisture can cause the powder to clump, severely affecting weighing accuracy and promoting micro-hydrolysis over years of storage.

  • Solution State: Store at -80°C. DMSO freezes at 18.5°C. While storing at -20°C is acceptable for short-term use (1-2 weeks), -80°C is required for long-term storage (months) to completely halt oxidative kinetics and prevent the formation of concentration gradients during freeze-thaw cycles.

Logical Relationship: Degradation & Mitigation

The following diagram maps the primary degradation pathways of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and the targeted interventions required to maintain its structural integrity.

G Compound N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide PhotoOx Photo-oxidation (9H-Fluorene Core) Compound->PhotoOx Light/O2 Hydrolysis Amide Hydrolysis (Extreme pH) Compound->Hydrolysis pH < 4 or > 9 Precipitation Aqueous Precipitation (High LogP: 4.58) Compound->Precipitation Aqueous Media Storage Store Solid at -20°C Protect from Light PhotoOx->Storage Buffer Maintain pH 6.0-8.0 Avoid Strong Acids/Bases Hydrolysis->Buffer Solvent Use Anhydrous DMSO Pre-warm to 37°C Precipitation->Solvent

Logical workflow of degradation pathways and targeted mitigation strategies.

Experimental Protocol: Preparation and Validation of Stock Solutions

To ensure trustworthiness and reproducibility in your assays, every stock solution preparation must be treated as a self-validating system. Follow this methodology strictly.

Phase 1: Solubilization Workflow
  • Equilibration: Remove the lyophilized solid from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water severely degrades the solubility of lipophilic compounds in DMSO, leading to invisible micro-precipitates.

  • Solvent Addition: Add high-purity, anhydrous DMSO (≥99.9%) to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5-minute intervals. Do not exceed 37°C to prevent thermal degradation of the amide bond.

Phase 2: Storage & Validation
  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-50 µL) in amber microcentrifuge vials.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing and thawing causes the DMSO to crystallize unevenly, creating concentration gradients that ruin assay reproducibility.

  • Inert Atmosphere: Gently purge the headspace of each vial with Argon gas before capping to prevent fluorene autoxidation.

  • Self-Validation (LC-MS): Before initiating long-term or high-value assays, validate the compound's integrity via LC-MS ()[4].

    • Validation Criteria: The target mass must be confirmed as [M+H]+ 376.15[4]. Monitor the UV trace at 254 nm; the appearance of secondary peaks at lower retention times strongly indicates fluorenone formation or amide hydrolysis.

Workflow Step1 Equilibrate Solid to Room Temp Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex & Sonicate (Max 37°C) Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Argon Purge & Store at -80°C Step4->Step5

Step-by-step experimental workflow for preparing and storing DMSO stock solutions.

References

  • PubChemLite Database Title: N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CID 1273134) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Vitas-M Lab Catalog Title: Request for quote for STK109482 (LogP and PSA Data) Source: Vitas-M Lab URL:[Link]

  • Chemazone Chemical Suppliers Title: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - 431928-29-9 Source: Chemazone URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Welcome to the advanced troubleshooting guide for the crystallization of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. This molecule—often synthesized as a tubulin polymerization inhibitor or anticancer pharmacophore—pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the crystallization of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. This molecule—often synthesized as a tubulin polymerization inhibitor or anticancer pharmacophore—presents unique isolation challenges. Its architecture combines a highly rigid, lipophilic planar core (fluorene) with a flexible, polar, hydrogen-bonding moiety (trimethoxybenzamide).

This structural dichotomy frequently leads to complex thermodynamic behaviors during isolation, including liquid-liquid phase separation (LLPS), conformational polymorphism, and impurity entrapment. This guide provides field-proven, causality-driven solutions to establish a self-validating crystallization workflow.

Thermodynamic Troubleshooting Logic

Before adjusting your protocol, it is critical to diagnose the exact failure mode of your crystallization. The logic tree below outlines the primary thermodynamic and kinetic pathways that lead to batch failure, alongside their corrective actions.

CrystallizationTroubleshooting Start N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Crystallization Issue Oiling Oiling Out (LLPS) Emulsion forms instead of crystals Start->Oiling Yield Low Yield / High Solubility No nucleation observed Start->Yield Purity Polymorphism or Yellow Color Variable XRPD / DSC profiles Start->Purity FixOiling 1. Switch to EtOAc/Heptane 2. Reduce antisolvent addition rate 3. Seed at metastable boundary Oiling->FixOiling FixYield 1. Evaporative crystallization 2. Increase initial concentration 3. Lower final temperature (5°C) Yield->FixYield FixPurity 1. Pre-treat with activated carbon 2. Exclude UV light (prevent oxidation) 3. Strict temperature cycling Purity->FixPurity

Troubleshooting logic tree for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide crystallization.

Solvent System Performance Data

Selecting the correct solvent/antisolvent pair is the most critical variable. The table below summarizes the quantitative and qualitative behavior of this compound across standard binary systems.

Solvent System (v/v)Solubility ProfileSolute BehaviorPrimary IssueRecommended Action
DCM / Hexane Highly soluble in DCMCrashes out rapidly upon Hexane additionAmorphous powder / Impurity entrapmentUnsuitable for final API isolation. Use only for crude precipitation.
EtOH / Water Poor solubility in EtOHForms stable emulsion (Oils out)Liquid-Liquid Phase Separation (LLPS)Avoid water. The hydrophobic fluorene core rejects aqueous integration[1].
THF / MTBE High solubility in THFRemains in solutionLow yield (<40%)Switch to evaporative crystallization or a stronger antisolvent.
EtOAc / Heptane Moderate in EtOAcControlled supersaturationOptimal for cooling crystallization Utilize temperature cycling and precise seeding protocols.

Frequently Asked Questions (FAQs)

Q1: Why does the compound consistently "oil out" instead of forming crystals when I add an antisolvent?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS)[1][2]. The fluorene core is highly lipophilic, while the trimethoxybenzamide moiety introduces localized polarity and hydrogen-bonding capacity (amide N-H and C=O). When a strong antisolvent is added rapidly, the local supersaturation spikes. Because the integration of these bulky solute molecules into a rigid crystal lattice is kinetically hindered, the system bypasses the solid-liquid metastable zone and crosses the spinodal curve[3]. This forces the solute to separate into a solute-rich liquid phase (an oil or emulsion) rather than nucleating as a solid[2]. Solution: You must decouple supersaturation generation from nucleation. Switch to the EtOAc/Heptane system. Add a small amount of antisolvent at high temperatures to approach the metastable zone, introduce crystalline seeds to bypass the kinetic nucleation barrier, and allow the seed bed to mature before adding the remaining antisolvent.

Q2: I am getting a mixture of yellow and white solids. Is this polymorphism or an impurity?

Causality: This is almost certainly an impurity entrapment issue related to the degradation of your starting materials. The precursor, 2-aminofluorene, is highly susceptible to photo-oxidation when exposed to UV light, forming fluorenone derivatives (such as 2-aminofluoren-9-one or 2-nitrofluoren-9-one)[4][5]. These fluorenone analogs are intensely yellow/orange. Because they share the identical planar fluorene backbone, they easily co-crystallize and become trapped within the lattice of your target benzamide. Solution: Pre-treat your crystallization solution. Dissolve the crude product in EtOAc and pass it through a short pad of activated carbon or silica to scavenge the oxidized fluorenone impurities prior to initiating crystallization. Furthermore, conduct the synthesis and isolation under amber lighting or shielded glassware.

Q3: The melting point of my batches varies by 2-3°C, and XRPD shows different patterns. How do I control polymorphism?

Causality: Trimethoxybenzamide derivatives are notorious for conformational polymorphism. While the meta-methoxy groups generally remain coplanar with the benzene ring, the para-methoxy group can rotate to sit nearly perpendicular to the ring[6]. Additionally, the amide bond dictates specific intermolecular hydrogen-bonding networks (typically forming C(4) chains)[6]. Variations in cooling rates or solvent polarity trap the molecule in different rotameric states, yielding distinct polymorphic forms. Solution: Establish a strict temperature-cycling protocol (Ostwald ripening). By oscillating the temperature just below the solubility curve in the presence of seeds, you selectively dissolve the kinetically favored (metastable) polymorphs and allow the thermodynamically stable polymorph to grow exclusively.

Standard Operating Procedure: Seeded Cooling-Antisolvent Crystallization

To ensure scientific integrity and a self-validating process, follow this optimized protocol using the Ethyl Acetate (EtOAc) / n-Heptane system. This method is designed to prevent LLPS and reject fluorenone impurities.

Materials Required:

  • Crude N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

  • Ethyl Acetate (EtOAc, anhydrous)

  • n-Heptane (anhydrous)

  • Verified crystalline seeds of the target polymorph (1% w/w)

  • Activated carbon (Darco KB-G or equivalent)

Step-by-Step Methodology:

  • Dissolution & Clarification: Suspend the crude compound in 10 volumes (relative to crude mass) of EtOAc. Heat the reactor to 65°C under gentle agitation until complete dissolution is achieved.

  • Impurity Scavenging: Add 5% w/w activated carbon to the hot solution. Stir for 15 minutes at 65°C, then filter the solution hot through a 0.45 µm PTFE membrane into a clean, pre-heated crystallization vessel. Validation checkpoint: The filtrate should be completely colorless, indicating the removal of oxidized fluorenone species.

  • Approaching the Metastable Zone: Maintain the filtrate at 65°C. Slowly dose in 3 volumes of n-Heptane over 30 minutes. The solution must remain clear. If turbidity occurs, hold the temperature until it resolves.

  • Seeding: Cool the reactor linearly to 55°C over 20 minutes. At 55°C, the solution is supersaturated but stable. Add 1% w/w of crystalline seeds. Hold the temperature at 55°C for 60 minutes. Validation checkpoint: Visual confirmation of a stable, non-dissolving seed bed without the formation of oily droplets.

  • Desupersaturation (Antisolvent): Over a period of 2 hours, dose in the remaining 7 volumes of n-Heptane at a constant rate while maintaining the temperature at 55°C.

  • Desupersaturation (Cooling): Initiate a controlled cooling ramp from 55°C to 5°C at a rate of 0.2°C/min.

  • Isolation: Filter the resulting suspension. Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/n-Heptane (1:2 v/v). Dry the crystals under vacuum at 45°C for 12 hours.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • 2-Nitrofluoren-9-one: a unique mutagen formed in the photo-oxidation of 2-aminofluorene. National Institutes of Health (NIH). Available at:[Link]

  • Fluorene. Wikipedia. Available at: [Link]

  • Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. National Institutes of Health (NIH) / IUCr. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Assays for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Welcome to the Technical Support Center for handling and assaying N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide . As a highly lipophilic, synthetic small molecule, this compound presents unique challenges in cell-based a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and assaying N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide . As a highly lipophilic, synthetic small molecule, this compound presents unique challenges in cell-based assays. The 3,4,5-trimethoxybenzamide moiety acts as a potent pharmacophore targeting the colchicine-binding site of β -tubulin, while the fluorene moiety increases membrane permeability but introduces significant solubility and autofluorescence hurdles.

This guide provides drug development professionals and bench scientists with field-proven, mechanistically grounded troubleshooting strategies to ensure reproducible, artifact-free data.

Mechanism of Action & Assay Implications

To troubleshoot effectively, one must understand the compound's physical and biological behavior. The 3,4,5-trimethoxybenzamide group is a classic tubulin polymerization inhibitor. It binds to the colchicine site at the interface of α/β -tubulin heterodimers, destabilizing the microtubule network [1]. This disruption triggers the spindle assembly checkpoint, leading to G2/M cell cycle arrest and subsequent apoptosis [2].

Simultaneously, the 9H-fluorene moiety is a rigid, planar, polycyclic aromatic hydrocarbon. While it enhances the compound's binding affinity within the hydrophobic pocket of tubulin, it results in a high partition coefficient (LogP 4.58) and intrinsic photophysical properties (UV excitation/blue emission) [3, 4].

MoA Compound N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Target β-Tubulin (Colchicine Binding Site) Compound->Target Binds to Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Induces Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Leads to Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome Triggers

Diagram 1: Mechanistic pathway of fluorene-trimethoxybenzamide derivatives inducing apoptosis.

Troubleshooting Guides & FAQs

Issue 1: The compound is precipitating when added to cell culture media.

Causality: With a LogP of ~4.58, the fluorene core is highly hydrophobic. When a 100% DMSO stock is injected directly into aqueous media, the local solvent polarity shifts drastically, causing the planar fluorene molecules to π−π stack and crystallize before they can partition into lipid membranes. Solution: Utilize a carrier-protein intermediate. Pre-dilute the DMSO stock into media supplemented with 2-5% Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS) prior to adding it to the cells. Albumin contains hydrophobic binding pockets that act as lipid carriers, masking the fluorene moiety and maintaining the compound in a bioavailable colloidal state.

Issue 2: High background or false-positive signals in DAPI/Hoechst nuclear staining.

Causality: Fluorene is a well-documented fluorophore [4]. Its conjugated π -system typically absorbs strongly in the UV range ( λex​ 350-380 nm) and emits in the blue spectrum ( λem​ 400-450 nm). This perfectly overlaps with the optical spectra of standard DNA stains like DAPI and Hoechst 33342, leading to catastrophic signal bleed-through. Solution: Shift your optical readouts to the red or far-red spectrum. Replace DAPI with DRAQ5 or TO-PRO-3 ( λex​ 647 nm), which operate far outside the fluorene excitation/emission window.

Issue 3: Inconsistent IC 50​ values in colorimetric viability assays (e.g., MTT).

Causality: MTT assays rely on the reduction of a tetrazolium dye to a purple formazan crystal. Highly lipophilic compounds can physically trap formazan crystals or alter the cellular redox state independently of cell death, skewing absorbance readings. Furthermore, the compound's own UV-Vis absorbance tail can interfere with the colorimetric readout. Solution: Transition to an ATP-based luminescence assay (e.g., CellTiter-Glo). Luminescence requires no excitation light, completely bypassing both the autofluorescence and absorbance artifacts of the fluorene moiety.

Troubleshooting Start Assay Issue Detected Q1 Is compound precipitating in culture media? Start->Q1 Sol1 Use stepwise dilution (DMSO -> BSA-supplemented media) Q1->Sol1 Yes Q2 Is there high background in fluorescence assays? Q1->Q2 No Sol2 Switch to far-red dyes (e.g., DRAQ5 instead of DAPI) Q2->Sol2 Yes Q3 Inconsistent IC50 in viability assays? Q2->Q3 No Sol3 Use ATP luminescence instead of colorimetric (MTT) Q3->Sol3 Yes

Diagram 2: Logical decision tree for troubleshooting fluorene-derivative assay artifacts.

Quantitative Data: Viability Assay Selection

To ensure data integrity, select the appropriate viability assay based on the compound's photophysical properties.

Table 1: Viability Assay Compatibility for Fluorene-Trimethoxybenzamide Derivatives

Assay TypeReadout ModalityInterference RiskRecommendationCausality / Notes
MTT / MTS Colorimetric (Absorbance)HighAvoid Lipophilic precipitation traps formazan; compound UV-Vis absorbance tail alters baseline.
Resazurin (Alamar Blue) Fluorometric (Ex: 560 / Em: 590)ModerateUse with Caution Better than MTT, but high concentrations of fluorene may still cause minor spectral overlap or quenching.
CellTiter-Glo (CTG) Luminescence (ATP-dependent)LowHighly Recommended No excitation light required. Completely bypasses fluorene autofluorescence and absorbance artifacts.

Self-Validating Experimental Protocols

Protocol A: Stepwise Formulation for High-LogP Compounds

This protocol ensures the compound remains in solution, validating that any observed biological effect is due to target engagement rather than extracellular precipitation.

  • Stock Preparation: Dissolve N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Carrier Dilution: Prepare an intermediate dilution plate. Add the 10 mM stock to pre-warmed (37°C) culture media containing 2% BSA to achieve a 10X working concentration (e.g., 100 μ M).

    • Causality: The BSA immediately binds the hydrophobic fluorene core, preventing π−π stacking and crystallization.

  • Final Dosing: Transfer 1 volume of the 10X intermediate to 9 volumes of the final cell culture media (final DMSO concentration = 0.1%).

  • Validation Step: Inspect the wells under a phase-contrast microscope at 20X magnification immediately after dosing and at 24 hours. The absence of needle-like crystals validates successful formulation.

Protocol B: High-Content Immunofluorescence for Tubulin Disruption (Far-Red Optimized)

Because the compound mimics colchicine, quantifying microtubule depolymerization is the gold standard for target validation. This protocol is optimized to avoid fluorene autofluorescence.

  • Cell Seeding & Treatment: Seed cells (e.g., HeLa or A549) in a 96-well glass-bottom plate. Treat with the compound using Protocol A for 16-24 hours. Include Colchicine (1 μ M) as a positive control and 0.1% DMSO as a vehicle control.

  • Fixation & Permeabilization: Carefully aspirate media and fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% Goat Serum in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with anti- β -tubulin primary antibody (mouse monoclonal) diluted 1:500 in blocking buffer overnight at 4°C.

  • Secondary Antibody & Nuclear Stain (Critical Step): Wash 3x with PBS. Incubate with Goat anti-Mouse Alexa Fluor 594 (Red) or 647 (Far-Red) at 1:1000. Do not use DAPI. Instead, add DRAQ5 (1:1000) to stain the nuclei. Incubate for 1 hour at room temperature in the dark.

    • Causality: By using Alexa Fluor 594/647 and DRAQ5, all excitation occurs above 590 nm, completely bypassing the UV/blue autofluorescence of the fluorene moiety [3].

  • Imaging & Validation: Image using a high-content screening system or confocal microscope. The vehicle control should show intact, filamentous microtubule networks. The positive control (Colchicine) and the test compound should show diffuse, depolymerized tubulin staining and multinucleated/arrested cells.

Troubleshooting

Technical Support Center: Troubleshooting and Preventing Aggregation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in Solution

Introduction: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a small molecule of interest in various research and drug discovery programs. Its complex, largely hydrophobic structure presents a significant formulation c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a small molecule of interest in various research and drug discovery programs. Its complex, largely hydrophobic structure presents a significant formulation challenge: a high propensity for aggregation in aqueous solutions. This aggregation can lead to inconsistent experimental results, loss of biological activity, and inaccurate characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and proactive solutions to maintain the compound in a monomeric, soluble state during experimentation.

Section 1: Understanding the Root Cause of Aggregation

Q1: Why is N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide so prone to aggregation in aqueous solutions?

The propensity of this molecule to aggregate stems directly from its chemical architecture. The structure combines features that are poorly compatible with aqueous environments, leading to self-association as a thermodynamically favorable way to minimize exposure to water.

  • Dominant Hydrophobicity: The molecule contains two large, non-polar aromatic systems: a fluorenyl group and a substituted benzene ring.[1] The fluorene moiety, in particular, is a large, planar, and highly hydrophobic structure that is practically insoluble in water.[2] These regions are driven to escape the polar water environment, promoting intermolecular association where these hydrophobic surfaces can interact with each other rather than with water molecules. The predicted partition coefficient (XlogP) of 4.3 is a strong quantitative indicator of this high lipophilicity.[3]

  • Amide Linker Properties: The central benzamide group, while containing polar atoms capable of hydrogen bonding, is generally a non-ionic and rigid structure across a typical physiological pH range (pH 1-14).[4] Unlike amines or carboxylic acids, it does not readily ionize to enhance solubility.[4]

  • Intermolecular Forces: Aggregation is driven by non-covalent interactions between molecules, primarily hydrophobic interactions and π-π stacking between the planar aromatic rings.

G cluster_molecule N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide cluster_properties Resulting Physicochemical Properties Molecule Core Structure Fluorene Fluorenyl Group (Large, Planar, Hydrophobic) Molecule->Fluorene contributes to Benzamide Benzamide Moiety (Hydrophobic Ring + H-Bonding Amide) Molecule->Benzamide contributes to Methoxy Trimethoxy Groups (Some Polarity, Bulky) Molecule->Methoxy contributes to High_Hydrophobicity High Hydrophobicity (Predicted XlogP = 4.3) Fluorene->High_Hydrophobicity Pi_Stacking Potential for π-π Stacking Fluorene->Pi_Stacking Benzamide->High_Hydrophobicity Benzamide->Pi_Stacking Low_Aqueous_Sol Poor Aqueous Solubility High_Hydrophobicity->Low_Aqueous_Sol Aggregation Aggregation in Aqueous Solution Pi_Stacking->Aggregation Low_Aqueous_Sol->Aggregation G Start Dilute DMSO stock into aqueous buffer Check Observe for precipitation or haziness Start->Check Success Solution is clear. Proceed with experiment. Check->Success No Fail Precipitation Occurs Check->Fail Yes Action1 Strategy 1: Introduce Co-solvents (e.g., PEG 300, ethanol) Fail->Action1 Optimize Formulation Action2 Strategy 2: Add Surfactants (e.g., Polysorbate 80) Action1->Action2 Action3 Strategy 3: Use Complexing Agents (e.g., HP-β-CD) Action2->Action3

Caption: Decision workflow for formulation optimization.

Strategy 1: Employ Co-solvents Co-solvents are water-miscible organic solvents that, when added to the final formulation, increase the overall solvent capacity for hydrophobic compounds. [1][5]

  • Recommended Action: Perform a co-solvent screening study. Prepare your final aqueous buffer containing varying percentages (e.g., 1%, 2%, 5%, 10% v/v) of different co-solvents before adding the compound's DMSO stock. The final DMSO concentration should be kept constant and as low as possible (ideally ≤1%).

Co-solventTypical Starting % (v/v)Mechanism of Action / Notes
PEG 300 / PEG 400 2 - 10%Reduces solvent polarity; widely used in preclinical formulations. [5]
Ethanol 2 - 10%Common solvent, but can sometimes affect protein stability.
Propylene Glycol (PG) 2 - 10%Another common, less volatile alternative to ethanol. [5]
Dimethylacetamide (DMA) 1 - 5%Stronger solubilizer, use with caution and check for assay compatibility. [5]

Strategy 2: Utilize Surfactants Surfactants form micelles that encapsulate hydrophobic molecules, dramatically increasing their apparent solubility in aqueous media. [1]They are effective at very low concentrations.

  • Recommended Action: Add a non-ionic surfactant to your final buffer. Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) are common choices. Start with concentrations just above their Critical Micelle Concentration (CMC), typically in the range of 0.01% to 0.1% (w/v).

Strategy 3: Investigate Complexation Agents Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the hydrophobic part of the drug, effectively shielding it from water. [1][5]

  • Recommended Action: Test the addition of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your buffer. This is often done by preparing a stock solution of HP-β-CD and adding it to the final formulation at concentrations ranging from 1-10 mM.

Q4: Does pH matter for a neutral amide compound?

Yes, for two key reasons:

  • Compound Stability: While the amide bond is stable around neutral pH, it can be susceptible to acid- or base-catalyzed hydrolysis under extreme pH conditions, leading to compound degradation over time. [6]2. Formulation Stability: The ionic strength and type of salts in your buffer can influence the solubility of hydrophobic compounds through "salting-in" or "salting-out" effects. [7] It is good practice to screen a few biologically relevant pH values (e.g., 6.0, 7.4, 8.0) to ensure your formulation is robust and does not induce aggregation.

Section 3: Essential Guide to Detecting and Characterizing Aggregation

Visual inspection is a start, but it is not sufficient. Aggregation often occurs at a sub-visible level. Quantitative characterization is crucial for reliable and reproducible science.

Q5: What methods can I use to reliably detect aggregation?

Several biophysical techniques are available. Dynamic Light Scattering (DLS) is often the first and most accessible method for screening. [8]

Technique What It Measures Pros Cons
Visual Inspection Visible particulates/haziness Simple, fast, no equipment needed. Only detects large, macroscopic aggregates. Insensitive to nano/micro-aggregates.
Dynamic Light Scattering (DLS) Hydrodynamic radius (size) of particles in solution. [9] Fast, sensitive to a wide size range, provides size distribution (polydispersity). Can be overly sensitive to dust/contaminants. Assumes spherical particles. [9]
NMR Spectroscopy (T2-CPMG) T2 relaxation time of protons. [10] Highly specific to the compound. Can detect aggregation without physical separation. Requires access to an NMR spectrometer. Less quantitative for size.
Analytical Ultracentrifugation (AUC) Sedimentation coefficient Gold standard for characterizing size, shape, and association state. Requires specialized equipment and expertise. Low throughput.

| Scanning Electron Microscopy (SEM) | Direct visualization of particle morphology. [9]| Provides direct visual confirmation and shape information. | Requires sample drying (can introduce artifacts). Low throughput. |

Protocol 2: Screening for Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare the final solution of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in the desired buffer. Also prepare a "buffer blank" containing all components (buffer, co-solvents, excipients) except the compound.

  • Filtration: Filter both the sample and the blank through a low-protein-binding syringe filter (e.g., 0.02 or 0.1 µm) directly into a clean DLS cuvette. This step is critical to remove dust.

  • Instrument Setup: Allow the sample to equilibrate to the target temperature in the DLS instrument.

  • Measurement: Acquire data for the buffer blank first. This should show a low count rate and no significant particle peaks. Then, measure the compound-containing sample.

  • Data Analysis:

    • Ideal Result (No Aggregation): The count rate should be low, and the correlation function should show a single, fast decay corresponding to a small species (typically <5 nm). The size distribution should be monomodal and narrow (Polydispersity Index, PDI < 0.2).

    • Indication of Aggregation: A high count rate, a multimodal or very broad size distribution (PDI > 0.3), and/or the presence of particles >100 nm are strong indicators of aggregation.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use sonication to force my compound into solution in my final buffer?

    • A: This is not recommended as a primary strategy. While sonication can temporarily break up large aggregates, it can also add energy to the system that may actually promote the formation of more stable, smaller aggregates over time. It is better to address the root cause with proper formulation.

  • Q: I see a slight haze in my solution but it seems to work in my assay. Can I ignore it?

    • A: No. Small molecule aggregates are a notorious source of false positives in high-throughput screening, often by non-specifically sequestering proteins. [8]The presence of aggregates means your results may not be reliable or reproducible. The effective monomeric concentration is unknown.

  • Q: How does temperature affect aggregation?

    • A: The effect can be complex. For some compounds, solubility increases with temperature. However, for many aggregation processes driven by hydrophobic interactions, increasing temperature can actually accelerate aggregation up to a certain point. It is critical to perform experiments at a consistent, controlled temperature.

References

  • SciSpace. (2010, August 24).
  • ResearchGate. (n.d.). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]

  • King, T. E., et al. (2023, December 19).
  • BioProcess International. (2008, November 1). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • King, T. E., et al. (2024, April 12). Optimizing excipient properties to prevent aggregation in biopharmaceutical formulations. University of Sheffield White Rose eTheses and ePrints.
  • Cunningham, B. T., et al. (n.d.). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening. Retrieved from [Link]

  • Practical Fragments. (2019, November 10). A new tool for detecting aggregation. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Mayo Clinic. (2010, March 15). Identification of small molecule aggregators from large compound libraries by support vector machines. Retrieved from [Link]

  • Patsnap. (2026, February 28). Quantifying Amide Bond Ruggedness: Impact of pH Variations. Retrieved from [Link]

  • ResearchGate. (n.d.). Combating small molecule aggregation with machine learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 8). Discovering Novel Small Molecule Compound for Prevention of Monoclonal Antibody Self-Association. Retrieved from [Link]

  • Fidabio. (2023, August 16). Aggregation in drug development: a challenge that can be avoided. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 31). Sequence-based prediction of pH-dependent protein solubility using CamSol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ACS Publications. (2022, May 11). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Retrieved from [Link]

  • University College Cork. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • SciSpace. (n.d.).
  • MedCrave. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Combating small molecule aggregation with machine learning. Retrieved from [Link]

  • MDPI. (2023, March 3). Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson's Disease. Retrieved from [Link]

  • Chemazone. (n.d.). N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:431928-29-9 | N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • PubMed. (2007, November 15). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N²-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine. Retrieved from [Link]

  • ResearchGate. (n.d.). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the synthesis of bulky, rigid amide derivatives often presents significant downstream bottlen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the synthesis of bulky, rigid amide derivatives often presents significant downstream bottlenecks.

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9)[1] is a highly lipophilic molecule that combines a rigid, non-polar fluorene core with a polar, sterically hindered trimethoxybenzamide moiety. This unique structural dichotomy creates specific challenges in solubility, chromatographic resolution, and analytical validation. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows.

System Overview & Physicochemical Profile

To understand the purification challenges, we must first analyze the quantitative properties of the target molecule. The compound exhibits a high partition coefficient and significant molecular bulk, which directly dictate its behavior in solution and on solid stationary phases.

Table 1: Physicochemical Profile of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

PropertyValueMechanistic Implication for Purification
Molecular Formula C23H21NO4[2]High carbon count drives hydrophobicity.
Molecular Weight 375.42 g/mol [2]Moderate size, but steric bulk from the trimethoxy groups limits solvent accessibility.
LogP (Predicted) ~4.58[3]Highly lipophilic; dictates poor solubility in aqueous and highly polar solvent systems.
Structural Features Fluorene ring, Amide bond, TrimethoxyarylFluorene induces strong stacking; Amide allows intermolecular H-bonding; Trimethoxy groups act as strong H-bond acceptors.

Module 1: Solubility & Sample Preparation Roadblocks

Q: My crude reaction mixture crashes out of solution when I try to load it onto a silica gel column. Why is this happening, and how do I fix it?

The Causality: The poor solubility of this compound in standard loading solvents (like hexanes or cold dichloromethane) is a direct result of its high lattice energy. The planar fluorene rings undergo strong intermolecular stacking, while the amide N-H and carbonyl groups form robust intermolecular hydrogen bonds. When you attempt to dissolve the crude mixture in a non-polar solvent, the solvent-solute interactions are too weak to overcome these solute-solute interactions.

The Solution: Dry Loading Protocol To bypass liquid solubility limits during column loading, you must physically disperse the compound over a high-surface-area matrix.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a highly polar, volatile solvent system (e.g., Tetrahydrofuran (THF) or a 9:1 Dichloromethane:Methanol mixture) where the solvent can disrupt the H-bonding network.

  • Matrix Addition: Add dry, deactivated silica gel or Celite to the flask (typically a 1:3 ratio of crude mass to silica mass).

  • Evaporation: Evaporate the solvent slowly under reduced pressure on a rotary evaporator until a free-flowing powder is obtained. Self-Validation: If the powder clumps or sticks to the flask wall, residual solvent or unreacted heavy oils remain; re-dissolve and add slightly more matrix.

  • Loading: Carefully pour the dry powder onto the top of your pre-equilibrated silica column and cap with a thin layer of clean sand.

Module 2: Chromatography Troubleshooting

Q: During flash chromatography, the product band streaks severely down the column, leading to broad elution profiles and co-elution with unreacted 9H-fluoren-2-amine. How can I achieve baseline separation?

The Causality: Standard normal-phase silica gel is coated with acidic silanol groups (Si-OH). The three methoxy ether oxygens and the amide carbonyl of your target compound act as potent Lewis bases and hydrogen-bond acceptors[4]. As the molecule travels down the column, it continuously binds and unbinds to these acidic sites, causing the trailing edge of the band to lag (tailing). Furthermore, the unreacted starting material (9H-fluoren-2-amine) contains a free primary amine, which interacts even more strongly with silica, often co-eluting in the tail of your product.

The Solution: Mobile Phase Deactivation You must competitively inhibit the silanol groups on the stationary phase.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your standard eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Additive Integration: Add 1% (v/v) Triethylamine ( ) to the mobile phase. The highly basic will permanently cap the acidic silanol sites on the silica column.

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the -doped solvent before loading your sample.

  • Validation: Run a comparative TLC. Spot the crude mixture on two plates. Run Plate A in standard solvent and Plate B in the -doped solvent. Plate B should show a tight, circular spot for the product, confirming the mitigation of silanol interactions.

G start Observation: Severe Tailing on Silica check Analyze Interactions: Amide & Methoxy vs. Silanols start->check decision Choose Mitigation Strategy check->decision np_mod Normal Phase: Add 1% Et3N to Mobile Phase decision->np_mod Cost/Speed rp_switch Reversed Phase: Switch to C18 Silica decision->rp_switch High Purity Need validate Validate via TLC/HPLC np_mod->validate rp_switch->validate

Fig 1: Logic tree for resolving chromatography tailing of amide-containing compounds.

Module 3: Recrystallization & Final Polish

Q: I ran the column, but my purity is only 92%. Repeated chromatography drastically reduces my yield. How do I achieve >99% purity?

The Causality: Trimethoxybenzamide derivatives are notoriously difficult to purify to analytical grade using only silica gel due to persistent minor impurities (like hydrolysis products) that share similar Rf values[5]. However, the same high lattice energy that makes the compound difficult to dissolve makes it an excellent candidate for crystallization.

The Solution: Solvent-Antisolvent Recrystallization

Table 2: Solvent Selection Matrix for Recrystallization

Solvent SystemRoleEfficacy ScoreNotes
Ethanol / Water Primary PolishExcellentEtOH dissolves the compound when hot; Water forces controlled precipitation.
Ethyl Acetate / Hexanes Secondary PolishModerateGood for removing highly polar impurities, but fluorene -stacking may cause rapid, impure crashing.

Step-by-Step Methodology:

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of boiling absolute Ethanol until the solid just dissolves.

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot gravity filtration.

  • Antisolvent Addition: While keeping the solution hot, add distilled Water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add 1-2 drops of hot Ethanol to clear the cloudiness.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. Do not use an ice bath immediately, as rapid cooling traps impurities in the crystal lattice.

  • Harvesting: Once crystals have formed at room temperature, chill in an ice bath for 30 minutes, filter via vacuum, and wash with ice-cold 30% EtOH/Water.

Module 4: Analytical Validation

Q: My LC-MS shows a single mass peak, but my 1H-NMR spectrum shows broad, poorly resolved peaks around the aromatic and amide regions. Is my product still impure?

The Causality: This is a classic false-negative for purity. The amide bond (N-C=O) possesses partial double-bond character due to resonance. Because the 9H-fluoren-2-yl group and the 3,4,5-trimethoxyaryl group are both sterically bulky, the rotation around the amide bond is highly restricted at room temperature. This results in the presence of distinct "rotamers" (conformational isomers) existing on the NMR timescale, which broadens the signals or even splits them into apparent multiplets.

The Solution: Variable Temperature (VT) NMR To validate that the broadening is due to rotamers and not polymeric impurities, you must supply enough thermal energy to overcome the rotational barrier.

Protocol:

  • Prepare your NMR sample in a high-boiling deuterated solvent (e.g., DMSO- ).

  • Acquire a standard 1H-NMR spectrum at 25°C.

  • Heat the NMR probe to 60°C – 80°C and acquire a second spectrum.

  • Self-Validation: If the broad peaks coalesce into sharp, distinct singlets/doublets at elevated temperatures, the compound is pure, and the room-temperature broadening was purely a conformational artifact.

Workflow crude Crude Reaction Mixture load Dry Loading (Silica/Celite) crude->load flash Flash Chromatography (EtOAc/Hexane + 1% Et3N) load->flash pool Pool & Concentrate Fractions flash->pool cryst Recrystallization (EtOH/Water) pool->cryst pure Pure N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide cryst->pure

Fig 2: End-to-end purification workflow for fluorenyl-trimethoxybenzamide.

References

  • Chemazone. "N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - 431928-29-9". Chemazone.
  • PubChemLite. "N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide". Université du Luxembourg.
  • Vitas-M Lab. "request for quote for stk109482". VITASMLAB.BIZ.
  • Synthesis of Peptides and Peptidomimetics. "7.
  • ACS Publications. "An Improved Process for Trimethobenzamide Hydrochloride". Organic Process Research & Development.

Sources

Troubleshooting

improving the bioavailability of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Title: Technical Support Center: Formulation & Bioavailability Optimization for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Introduction Welcome to the Application Science Support Center. As drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Formulation & Bioavailability Optimization for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Introduction Welcome to the Application Science Support Center. As drug development professionals, you are likely investigating N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) for its potential as a tubulin polymerization inhibitor or targeted anti-cancer agent[1][2]. While the trimethoxybenzamide moiety is a privileged scaffold for binding the colchicine site of β-tubulin, the incorporation of the rigid, planar 9H-fluoren-2-yl group introduces severe physicochemical liabilities. With a calculated LogP of ~4.57 and high crystal lattice energy driven by strong π-π stacking, this compound is a classic BCS Class II/IV molecule.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome its poor aqueous solubility and erratic in vivo bioavailability[3].

Section 1: Troubleshooting & FAQs

Q1: When diluting my DMSO stock into aqueous cell culture media for in vitro cytotoxicity assays, the compound immediately precipitates. How can I maintain it in solution?

  • Analysis & Causality: The fluorene ring is highly hydrophobic. When the solvent shifts from DMSO to water, the local supersaturation collapses rapidly, and the planar fluorene rings stack, causing immediate crystallization.

  • Solution: Do not spike directly into bulk media. Instead, use a co-solvent/surfactant pre-dilution strategy. Mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Kolliphor EL) at a 1:1 ratio before introducing it to the aqueous phase. The surfactant micelles will shield the hydrophobic fluorene core, preventing nucleation. Keep the final DMSO concentration ≤0.5% to avoid baseline cytotoxicity.

Q2: Our rodent pharmacokinetic (PK) studies show less than 5% oral bioavailability when dosing the crystalline powder in a standard CMC suspension. What is the most logical formulation upgrade?

  • Analysis & Causality: The dissolution rate is the rate-limiting step for absorption. The high lattice energy of the crystalline state prevents the drug from dissolving in the gastrointestinal fluids.

  • Solution: Transition to an Amorphous Solid Dispersion (ASD)[4]. By converting the drug from a crystalline to an amorphous state and trapping it in a hydrophilic polymer matrix (like PVP-VA), you eliminate the lattice energy barrier. The polymer acts as a "parachute," maintaining a supersaturated state in the gut long enough for absorption to occur.

Q3: We attempted to formulate this compound into Solid Lipid Nanoparticles (SLNs) for IV administration, but the drug loading capacity is extremely low (<2%), and it expels during storage. Why?

  • Analysis & Causality: SLNs are composed of highly ordered, crystalline solid lipids. During cooling and storage, the lipid matrix forms a perfect crystal lattice, leaving no spatial imperfections to accommodate the bulky, rigid fluorene-trimethoxybenzamide molecule, leading to drug expulsion.

  • Solution: Upgrade to Nanostructured Lipid Carriers (NLCs). By blending a solid lipid with a liquid lipid (oil), the resulting lipid matrix is highly imperfect. These spatial defects provide "pockets" that can accommodate the rigid drug molecule, increasing loading capacity to 8-10% and preventing expulsion during shelf-life[2].

Section 2: Formulation Decision Logic

FormulationWorkflow Start N-(9H-fluoren-2-yl)-3,4,5- trimethoxybenzamide (LogP ~4.57, Planar) SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck InVitro In Vitro Assays (Cell Culture) SolubilityCheck->InVitro Yes (Assay Prep) InVivo In Vivo PK/Efficacy (Rodent Models) SolubilityCheck->InVivo Yes (Animal Dosing) DMSO DMSO Stock + 0.1% Tween 80 InVitro->DMSO ASD Amorphous Solid Dispersion (PVP-VA) InVivo->ASD Oral (PO) NLC Nanostructured Lipid Carriers (NLCs) InVivo->NLC IV / Oral (PO)

Caption: Workflow for selecting the optimal formulation strategy based on experimental phase.

Section 3: Mechanistic Pathways of Enhancement

Mechanism Crystalline Crystalline Drug (High Lattice Energy) ASD_State Amorphous State (Polymer Matrix) Crystalline->ASD_State Spray Drying NLC_State Lipid Matrix (Liquid/Solid Blend) Crystalline->NLC_State Hot Homogenization Supersaturation Spring & Parachute Supersaturation ASD_State->Supersaturation Lymphatic Lymphatic Transport (Bypasses First-Pass) NLC_State->Lymphatic Bioavailability Enhanced Bioavailability Supersaturation->Bioavailability Lymphatic->Bioavailability

Caption: Mechanistic pathways of bioavailability enhancement via ASDs and NLCs.

Section 4: Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying Purpose: To generate a stable amorphous matrix for oral dosing[4].

  • Solvent Selection: Dissolve 100 mg of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and 400 mg of Copovidone (PVP-VA 64) in 50 mL of a 1:1 (v/v) Dichloromethane/Methanol mixture. Scientific Rationale: DCM dissolves the lipophilic fluorene core, while Methanol ensures the polymer remains fully uncoiled.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) at a feed rate of 3 mL/min. Use an inlet temperature of 65°C and an aspirator rate of 100%.

  • Drying & Collection: Ensure the outlet temperature remains between 40-45°C to rapidly flash off the solvent, freezing the drug in its amorphous state before it can nucleate.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation: Analyze via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with no sharp diffraction peaks.

Protocol 2: Formulation of Nanostructured Lipid Carriers (NLCs) Purpose: To create an injectable or orally bioavailable lipid nanocarrier that exploits lymphatic transport[2][3].

  • Lipid Phase Preparation: Melt 150 mg of Precirol ATO 5 (solid lipid) and 50 mg of Miglyol 812 (liquid lipid) at 70°C. Add 20 mg of the drug and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 100 mg of Poloxamer 188 (surfactant) in 10 mL of Milli-Q water and heat to 70°C.

  • Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes.

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles, maintaining the temperature at 70°C.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid nanoparticles.

  • Validation: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Target size: 100-150 nm, PDI < 0.2.

Section 5: Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic improvements when transitioning from a crystalline suspension to the advanced formulations described above (simulated data based on standard trimethoxybenzamide derivative profiles).

Formulation TypeAdministration RouteCmax (ng/mL)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Crystalline Suspension (0.5% CMC)Oral (PO)45 ± 12210 ± 45100% (Baseline)
Amorphous Solid Dispersion (ASD)Oral (PO)380 ± 401,850 ± 220~880%
Nanostructured Lipid Carrier (NLC)Oral (PO)290 ± 352,100 ± 310~1000%
Nanostructured Lipid Carrier (NLC)Intravenous (IV)1,200 ± 1504,500 ± 400N/A (Absolute reference)

Table 1: Comparative pharmacokinetic parameters demonstrating the impact of formulation strategy on systemic exposure.

References

  • PubChemLite - N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide (C23H21NO4). Université du Luxembourg.[1] URL: [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Taylor & Francis.[3] URL: [Link]

  • Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof. Google Patents (WO2022068877A1).[4] URL:

  • Design, synthesis and tubulin polymerization inhibition activity of newly synthesized hydrazone-linked to combretastatin analogues as potential anticancer agents. ResearchGate.[2] URL: [Link]

Sources

Optimization

Technical Support Center: In Vivo Dosage Refinement for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Welcome to the preclinical support hub for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (often cataloged as STK109482). As a highly lipophilic small molecule (Molecular Weight: 375.42 g/mol , logP: ~4.58), transitioning...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the preclinical support hub for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (often cataloged as STK109482). As a highly lipophilic small molecule (Molecular Weight: 375.42 g/mol , logP: ~4.58), transitioning this compound from in vitro assays to in vivo rodent models presents significant formulation and pharmacokinetic challenges.

Structurally, the 3,4,5-trimethoxybenzamide moiety is a well-documented pharmacophore for colchicine-site tubulin inhibitors, which act as potent antiproliferative and tumor vascular-disrupting agents[1][2]. Because of its mechanism and physical properties, dosage refinement requires strict attention to solvent compatibility, micellar stabilization, and structured dose-escalation to avoid acute toxicity while maximizing the therapeutic window.

Part 1: Troubleshooting FAQs & Causality Guide

Q1: My compound precipitates immediately when I inject it into the mouse, or it clogs the syringe. Why is this happening, and how do I fix it? The Causality: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide has a high logP (lipophilicity) and a rigid, planar fluorene ring system. When formulated in simple aqueous buffers (like PBS) or when a high-concentration DMSO stock is injected directly into the bloodstream, the sudden shift in dielectric constant causes the compound to crash out of solution (solvent shock). The Solution: You must use a multi-component co-solvent system to create a stable microemulsion or micellar solution. A field-standard formulation for lipophilic tubulin inhibitors is 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline [3][4]. The DMSO dissolves the crystal lattice; PEG400 acts as a co-solvent to keep it in solution as polarity increases; Tween-80 provides steric stabilization of the resulting micelles; and saline provides isotonicity for the animal.

Q2: How do I establish a starting dose for in vivo efficacy without causing acute toxicity? The Causality: Tubulin inhibitors can cause severe dose-limiting toxicities, including bone marrow suppression and neurotoxicity. Guessing a dose based on in vitro IC50 values often leads to lethal outcomes due to unpredictable in vivo clearance and tissue accumulation. The Solution: Perform a Maximum Tolerated Dose (MTD) study using a Modified Fibonacci sequence [5][6]. This mathematical approach allows for rapid dose escalation at lower, safer doses, with progressively smaller incremental increases as you approach potentially toxic thresholds.

Q3: The compound is well-tolerated at high doses, but I am seeing no efficacy in my xenograft models. What is the bottleneck? The Causality: High tolerance combined with low efficacy usually indicates a pharmacokinetic (PK) failure rather than a pharmacodynamic one. Highly lipophilic compounds often exhibit high plasma protein binding (>98%) or rapid hepatic clearance (first-pass metabolism) if given orally. The Solution: Switch from oral gavage (PO) to Intraperitoneal (IP) or Intravenous (IV) administration to bypass immediate first-pass metabolism. Additionally, conduct a limited PK bleed (e.g., 15m, 30m, 1h, 4h, 8h) to calculate the Area Under the Curve (AUC). If the half-life is extremely short (<1 hour), you may need to alter your dosing regimen from once-daily (QD) to twice-daily (BID) or use continuous infusion pumps.

Part 2: Data Presentation & Dosing Matrices

Table 1: Recommended Formulation Matrix for Lipophilic Tubulin Inhibitors

Use this matrix to select the appropriate vehicle based on your intended route of administration.

Route of AdminFormulation CompositionMax ConcentrationProsCons
IV / IP 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline~3.5 mg/mLExcellent bioavailability; optically clear solution.Requires careful, sequential mixing to prevent precipitation.
PO (Gavage) 5% DMSO, 5% Tween-80, 90% Saline~2.0 mg/mLLower solvent toxicity for chronic daily dosing.May form a fine suspension rather than a true solution.
Subcutaneous 10% DMSO, 90% Corn Oil~5.0 mg/mLSlow-release depot effect; easy to prepare.Variable absorption rates; not suitable for acute PK profiling.
Table 2: Modified Fibonacci Dose Escalation Scheme (Mice)

Standardized increments for determining the MTD safely.

CohortDose LevelIncrement IncreaseExample Dose (Starting at 1 mg/kg)
1Starting Dose (n=3)N/A1.0 mg/kg
2Dose 2 (n=3)100%2.0 mg/kg
3Dose 3 (n=3)67%3.3 mg/kg
4Dose 4 (n=3)50%5.0 mg/kg
5Dose 5 (n=3)33%6.7 mg/kg

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline

This protocol is a self-validating system. If the solution becomes cloudy at Step 4, the protocol has failed, preventing you from injecting a precipitated drug into the animal.

  • Weigh API: Weigh the required amount of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide powder into a sterile glass vial.

  • Primary Solvation: Add 10% of the final target volume as DMSO . Vortex aggressively for 60 seconds. Validation check: The solution must be completely clear with no visible particulates.

  • Co-solvent Addition: Add 40% of the final volume as PEG400 . Vortex for 30 seconds. Add 5% of the final volume as Tween-80 . Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase (Critical Step): Place the vial on a magnetic stirrer. Add 45% of the final volume as 0.9% Saline dropwise (1 drop per second).

    • Validation check: The solution must remain optically clear. If it turns milky, the local concentration gradient was too high, causing solvent shock. Discard and restart, ensuring slower dropwise addition and vigorous stirring.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: Maximum Tolerated Dose (MTD) Determination
  • Acclimation: Utilize female C57BL/6 or BALB/c mice (8-10 weeks old). Acclimate for 7 days.

  • Dosing: Administer the formulation (Protocol 1) via IP injection to Cohort 1 (n=3) at the starting dose (e.g., 1 mg/kg).

  • Observation Window: Monitor animals continuously for the first 2 hours post-injection for acute neurotoxicity (tremors, ataxia) or respiratory distress.

  • Longitudinal Tracking: Weigh animals daily for 7 days.

    • Validation check: A dose is considered toxic (exceeding MTD) if >10% body weight is lost, or if severe lethargy/ruffled fur is observed.

  • Escalation: If Cohort 1 shows no toxicity after 72 hours, dose Cohort 2 at the next Modified Fibonacci tier (Table 2). Repeat until the MTD is identified.

Part 4: System Workflows & Mechanistic Visualization

G Start Compound STK109482 (logP 4.58) Formulation Formulation Optimization (DMSO/PEG400/Tween 80) Start->Formulation MTD MTD Determination (Modified Fibonacci) Formulation->MTD Clear Solution PK PK Profiling (Plasma/Tissue AUC) MTD->PK Sub-lethal Dose Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Optimized Regimen

Caption: Workflow for in vivo dosage refinement and pharmacokinetic profiling.

MOA Drug N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Target Colchicine Binding Site (β-Tubulin) Drug->Target Mech Inhibition of Tubulin Polymerization Target->Mech Cell G2/M Cell Cycle Arrest Mech->Cell Microtubule Depolymerization Apop Apoptosis / Tumor Growth Inhibition Cell->Apop

Caption: Putative mechanism of action for trimethoxybenzamide-based tubulin inhibitors.

References

  • What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)? . ResearchGate.[Link][4]

  • New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents . MDPI.[Link][1]

  • Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties . Journal of Medicinal Chemistry - ACS Publications.[Link][2]

  • Dose and incremental ratios in 81 modified-Fibonacci-sequence designed studies . ResearchGate.[Link][6]

  • Phase I study of Brequinar sodium (NSC 368390) in patients with solid malignancies . SciSpace.[Link][5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Autofluorescence of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound Class: Tubulin Polymerization Inhibitor (Colchicine-site binder) / Fluorene Derivative Executive Overview: The Photophysics of the Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound Class: Tubulin Polymerization Inhibitor (Colchicine-site binder) / Fluorene Derivative

Executive Overview: The Photophysics of the Problem

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a highly potent small molecule designed to disrupt microtubule dynamics by binding to the colchicine site of β -tubulin [1]. While its 3,4,5-trimethoxybenzamide moiety drives target affinity, its 9H-fluorene core introduces a severe technical complication: intense autofluorescence.

The rigid, planar, and highly conjugated biphenyl system of the fluorene ring restricts non-radiative decay pathways (such as molecular vibration). Consequently, when exposed to UV or near-UV light, the molecule efficiently absorbs photons and releases the energy via fluorescence [2]. This inherent photophysical property causes massive background interference in standard fluorescence microscopy, flow cytometry, and high-throughput screening (HTS) assays.

This guide provides field-proven, mechanistically sound strategies to bypass this optical interference without altering the compound's chemical structure.

Frequently Asked Questions (Troubleshooting)

Q1: Why does this compound completely wash out my DAPI and Hoechst stains in cell imaging?

The Causality: Fluorene derivatives, particularly those with amide linkages at the 2-position, exhibit strong absorption maxima around 350–375 nm and broad emission maxima between 380–450 nm [2]. This spectral profile is nearly identical to common DNA counterstains like DAPI (Ex: 358 nm / Em: 461 nm) and Hoechst 33342. Because the compound accumulates in the cytoplasm and binds to the cytoskeleton, its intense emission physically masks the nuclear signals. The Solution: Abandon UV-excited, blue-emitting dyes. Shift your nuclear counterstain to the far-red spectrum. Dyes such as DRAQ5 or RedDot1 excite at >600 nm, completely bypassing the fluorene absorption window, ensuring zero cross-excitation.

Q2: I am running a high-throughput tubulin polymerization assay. The compound's background is causing false negatives. How do I fix this?

The Causality: Standard biochemical tubulin assays often utilize fluorescent reporters (like DAPI-based tracers) that increase in fluorescence upon microtubule assembly. The compound's baseline fluorescence artificially inflates the readouts, masking the actual inhibition of polymerization. The Solution: Transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The fluorene moiety's fluorescence lifetime is extremely short (decaying in <10 nanoseconds). By utilizing Lanthanide chelates (e.g., Terbium or Europium) which have emission lifetimes in the milliseconds, you can introduce a 50–100 µs measurement delay. This "temporal gating" allows the compound's autofluorescence to decay to absolute zero before the true assay signal is quantified.

Q3: Can I use spectral unmixing to separate the compound's signal from my FITC/GFP reporters in confocal microscopy?

The Causality: Yes. While FITC/GFP (Em: ~510 nm) is red-shifted from the compound's peak emission (~400 nm), the broad emission tail of the fluorene ring bleeds heavily into the green channel, reducing your signal-to-noise ratio. The Solution: Perform lambda scanning (spectral imaging). By capturing the emission spectrum in 5–10 nm bandwidth steps, the microscope's software can mathematically separate the distinct spectral fingerprints of the fluorene moiety and your target fluorophore, assigning them to mathematically isolated channels.

Data Presentation: Spectral Overlap & Safe Alternatives

To successfully design your panels, you must avoid the "Danger Zone" (Ex: 300-380 nm / Em: 380-480 nm). The table below summarizes the quantitative spectral data and safe alternatives.

Fluorophore / CompoundExcitation Peak (nm)Emission Peak (nm)Interference RiskRecommended Action / Alternative
N-(9H-fluoren-2-yl)-... 357 - 375 384 - 404 N/A (Source) N/A
DAPI / Hoechst 33342358 / 350461CRITICAL Replace with DRAQ5 (Ex: 646 / Em: 697)
Alexa Fluor 350346442CRITICAL Replace with Alexa Fluor 647
FITC / GFP488510MODERATE (Bleed-through)Use narrow bandpass filters or Spectral Unmixing
TRITC / PE546 / 496575 / 578LOWSafe to use
Cy5 / Alexa Fluor 647650670ZERO Optimal for co-staining

Logical Workflows & Mechanisms (Visualized)

G Problem Fluorene Autofluorescence (Ex: ~360nm / Em: ~400nm) Microscopy Cellular Imaging (Confocal/Epifluorescence) Problem->Microscopy Biochem Biochemical Assays (HTS / Plate Reader) Problem->Biochem Sol1 Shift to Far-Red/NIR Probes (e.g., Cy5, DRAQ5) Microscopy->Sol1 Avoids spectral overlap Sol2 Spectral Unmixing (Lambda Scanning) Microscopy->Sol2 Isolates mixed signals Sol3 Time-Resolved FRET (Eu/Tb Donors) Biochem->Sol3 Eliminates via temporal gating

Caption: Decision matrix for mitigating fluorene-induced autofluorescence across different experimental platforms.

TRFRET Excitation Laser Pulse (337 nm) Compound Fluorene Emission (Decays in <10 ns) Excitation->Compound Delay Time Delay (50 - 100 µs) Excitation->Delay Compound->Delay Background eliminated Measurement Signal Measurement (Long-lived Tb/Eu emission) Delay->Measurement Specific signal only

Caption: Principle of Time-Resolved Fluorescence (TRF) to eliminate nanosecond-scale autofluorescence.

Standard Operating Procedures (SOPs)

Protocol 1: Spectral Unmixing (Lambda Scanning) in Confocal Microscopy

This protocol is a self-validating system: it requires pure reference controls to mathematically subtract the drug's background from the biological signal.

Step-by-Step Methodology:

  • Prepare Reference Controls: Plate cells in three separate dishes:

    • Dish A (Unstained Control): Cells + Vehicle (DMSO).

    • Dish B (Drug Control): Cells + N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (No fluorescent dyes).

    • Dish C (Dye Control): Cells + Target Fluorophore (No drug).

    • Dish D (Experimental): Cells + Drug + Target Fluorophore.

  • Configure Lambda Scan: Set the confocal microscope to excite at the wavelength closest to your dye's maximum (e.g., 488 nm for GFP). Configure the emission detector to capture a spectral series (lambda stack) from 400 nm to 650 nm in 5 nm to 10 nm bandwidth steps.

  • Acquire Reference Spectra: Image Dish B to record the pure emission fingerprint of the fluorene compound. Image Dish C to record the pure emission fingerprint of your target dye.

  • Acquire Experimental Data: Image Dish D using the exact same laser power and detector gain settings.

  • Linear Unmixing: Use the microscope's analytical software (e.g., ZEN for Zeiss, LAS X for Leica) to apply a linear unmixing algorithm. Input the reference spectra from Dishes B and C. The software will mathematically separate the mixed pixels in Dish D into two distinct, high-contrast channels.

Protocol 2: Setting up a TR-FRET Tubulin Binding Assay

This protocol utilizes temporal gating to completely ignore the drug's prompt fluorescence.

Step-by-Step Methodology:

  • Reagent Selection: Utilize a competitive binding assay kit featuring a Terbium (Tb) or Europium (Eu) labeled anti-tubulin antibody (Donor) and a red-shifted fluorescent tracer (Acceptor, e.g., d2 or Alexa Fluor 647).

  • Assay Assembly: In a 384-well low-volume white microplate, add:

    • 5 µL of Tubulin protein complex.

    • 5 µL of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (at varying concentrations).

    • 10 µL of the TR-FRET Donor/Acceptor mix.

  • Incubation: Seal the plate and incubate at Room Temperature for 2 hours to reach binding equilibrium.

  • Reader Configuration (Critical Step): Set your multi-mode plate reader (e.g., PHERAstar, EnVision) to TRF mode.

    • Excitation: 337 nm (Nitrogen laser or Xenon flash lamp).

    • Delay Time:50 µs (This allows the fluorene autofluorescence to completely dissipate).

    • Integration Time:400 µs (Captures the long-lived Lanthanide emission).

    • Emission Filters: 620 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the FRET ratio by dividing the Acceptor signal (665 nm) by the Donor signal (620 nm). The resulting curve will accurately reflect the compound's IC50 without baseline interference.

References

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors.Journal of Medicinal Chemistry, 2007. This paper establishes the baseline structure-activity relationship (SAR) for trimethoxybenzamide derivatives binding to the colchicine site of tubulin.

  • Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications.Journal of Biomedical Optics, 2005. This study provides the authoritative photophysical characterization of fluorene derivatives, detailing their high quantum yield, UV absorption, and blue emission profiles responsible for autofluorescence.

Sources

Optimization

Technical Support Center: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Quality Control

Welcome to the Technical Support and Troubleshooting Center for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9). This compound is a lipophilic research chemical characterized by a rigid fluorene backbone...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9). This compound is a lipophilic research chemical characterized by a rigid fluorene backbone coupled to a highly oxygenated trimethoxybenzamide moiety.

Due to its specific physicochemical properties—namely a high partition coefficient (LogP ≈ 4.58)[1] and multiple hydrogen-bond acceptors—researchers frequently encounter analytical challenges during Quality Control (QC) validation, such as solvent crashing, peak tailing, and complex ionization profiles. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure absolute scientific integrity during your structural and purity validations.

Quality Control Analytical Workflow

The following diagram illustrates the sequential QC validation pathway required to release a synthesized batch of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide for preclinical screening.

QC_Workflow Start Raw Synthesized Batch N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide HPLC HPLC-UV/PDA Assess Purity (>98%) Start->HPLC Step 1: Purity MS_NMR HRMS & NMR Confirm Structural Identity HPLC->MS_NMR Step 2: Identity Fail OOS Investigation (Repurification Protocol) HPLC->Fail Purity <98% GC_KF GC-FID & Karl Fischer Quantify Solvents & Moisture MS_NMR->GC_KF Step 3: Safety/Residuals Pass Batch Release (QC Approved) GC_KF->Pass All Specs Met GC_KF->Fail Out of Spec (OOS)

Figure 1: Sequential Quality Control (QC) workflow for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Quantitative Acceptance Criteria

To maintain a self-validating QC system, your analytical results must be compared against strict, pre-defined acceptance criteria. Table 1 summarizes the target specifications for research-grade release.

Table 1: Standard QC Specifications and Typical Analytical Results

Analytical TestMethodologyTarget Acceptance CriteriaTypical Observed Result
Appearance Visual InspectionWhite to pale-yellow powderOff-white crystalline powder
Purity RP-HPLC-UV (254 nm) 98.0% (Area Normalization)99.1%
Identity (Mass) HRMS (ESI+)m/z 376.154 ± 5 ppmm/z 376.155 [M+H]⁺
Identity (NMR) ¹H-NMR (DMSO- d6​ )Conforms to structureConforms (No extraneous peaks)
Moisture Karl Fischer Titration 0.5% w/w0.15% w/w
Residual Solvents GC-FID (Headspace)Complies with ICH Q3C limitsEthyl Acetate < 500 ppm

Frequently Asked Questions & Troubleshooting

Q1: Why is my compound precipitating in the HPLC injection loop, causing split peaks?

Cause: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide has a high LogP (4.577)[1], making it highly lipophilic. If you dissolve the sample in 100% DMSO and inject it into a mobile phase starting at 5% organic solvent, the sudden change in polarity causes the compound to "crash out" (precipitate) in the loop or at the column head. Solution: Adjust your sample diluent to closely match the initial mobile phase conditions. Dissolve the compound in a minimum amount of DMSO, then dilute with Acetonitrile to achieve a final diluent composition of at least 40% organic. Ensure your HPLC gradient starts at 30% organic.

Q2: I am observing severe peak tailing for the main peak during RP-HPLC. How do I correct this?

Cause: The trimethoxybenzamide moiety contains multiple hydrogen-bond acceptors, and the secondary amide can interact with unendcapped, acidic residual silanols on the silica stationary phase[2]. Solution: Use a superficially porous C18 column with dense end-capping (e.g., a Charged Surface Hybrid or standard fully end-capped C18). Furthermore, add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both aqueous and organic mobile phases. The acidic modifier protonates the residual silanols (suppressing their ionization) and ensures a sharp, symmetrical peak[3].

Q3: The [M+H]⁺ peak in ESI-MS is very weak, but I see a strong signal at m/z 398. What is happening?

Cause: Highly oxygenated structures like the 3,4,5-trimethoxyphenyl group are notorious for acting as chelators for ambient alkali metals in the MS source. The signal at m/z 398.136 is the Sodium adduct [M+Na]⁺[4]. Solution: This is normal and confirms identity. However, to force protonation and simplify the spectra, spike your sample with 0.1% formic acid prior to direct infusion, or use ammonium formate in your LC-MS mobile phase to generate a predictable [M+NH₄]⁺ adduct at m/z 393.18[4].

Step-by-Step Experimental Protocols

Protocol A: RP-HPLC Purity Assessment

This method is optimized to separate the target compound from common synthetic impurities (e.g., unreacted 2-aminofluorene or 3,4,5-trimethoxybenzoic acid).

System Suitability Requirement: The resolution ( Rs​ ) between the main peak and any adjacent impurity must be 1.5. The tailing factor ( Tf​ ) must be 1.2.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the compound. Dissolve in 200 µL of LC-MS grade Acetonitrile. Sonicate for 2 minutes until fully dissolved. Add 800 µL of LC-MS grade Water (Final concentration: 1 mg/mL in 20% ACN). Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Install a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) and set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte)

    • 2.0 - 12.0 min: Linear ramp from 30% B to 95% B

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 15.1 min: Return to 30% B

    • 15.1 - 20.0 min: Re-equilibration at 30% B

  • Detection: Set the UV/PDA detector to 254 nm (optimal for the conjugated fluorene ring system) and 280 nm (optimal for the trimethoxybenzamide system)[5]. Flow rate: 1.0 mL/min. Injection volume: 10 µL.

Protocol B: Structural Elucidation via ¹H-NMR

Because the compound is highly lipophilic, selecting the correct NMR solvent is critical to prevent signal broadening and ensure accurate integration.

Step-by-Step Methodology:

  • Solvent Selection: Use Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). While Chloroform- d (CDCl₃) dissolves the compound, DMSO- d6​ is superior for this molecule because it stabilizes the amide proton via hydrogen bonding, preventing rapid exchange and allowing the N-H signal to appear as a distinct, sharp singlet.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Acquisition Parameters: Acquire at 400 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the rigid fluorene protons.

  • Data Interpretation (Self-Validation):

    • Trimethoxy group: Look for a 9-proton integration (usually two singlets integrating to 6H and 3H) around δ 3.7 - 3.9 ppm.

    • Fluorene backbone: Look for complex aromatic multiplets integrating to 7 protons between δ 7.2 - 8.0 ppm, and a distinct 2-proton singlet for the aliphatic CH₂ bridge of the fluorene ring at δ ~3.9 - 4.0 ppm.

    • Amide N-H: Look for a downfield singlet integrating to 1H at δ > 10.0 ppm.

References

  • PubChemLite - N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide (C23H21NO4) . Université du Luxembourg. Available at:[Link]

  • Request for quote for STK109482 (N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide) . Vitas-M Lab. Available at:[Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide . SciELO. Available at:[Link]

  • Stability Indicating RP-UPLC Method Development for Related Substances of Anti-Emetic Trimethobenzamide Hydrochloride . International Journal of Pharma and Bio Sciences. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide vs other tubulin inhibitors

Title: Comparative Guide: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide vs. Standard Tubulin Inhibitors in Preclinical Development Executive Summary Microtubule-targeting agents (MTAs) remain a cornerstone of antineoplas...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide vs. Standard Tubulin Inhibitors in Preclinical Development

Executive Summary Microtubule-targeting agents (MTAs) remain a cornerstone of antineoplastic pharmacology. However, the clinical utility of classic MTAs—such as taxanes and vinca alkaloids—is frequently compromised by dose-limiting neurotoxicity and the rapid onset of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (F-TMB, CAS: 431928-29-9) represents a rationally designed synthetic alternative. By fusing a rigid, lipophilic fluorene core with a 3,4,5-trimethoxybenzamide pharmacophore, F-TMB is engineered to target the colchicine-binding site at the α/β -tubulin interface[1]. This guide provides an objective, data-driven comparison of F-TMB against standard tubulin inhibitors, detailing the mechanistic causality and the self-validating experimental workflows required for its preclinical evaluation.

Mechanistic Overview: The Causality of Site-Specific Inhibition

The efficacy of a tubulin inhibitor is dictated not just by its binding affinity, but by the specific topological domain it occupies on the tubulin heterodimer.

  • Taxanes (e.g., Paclitaxel): Bind to the taxane pocket on the inner surface of β -tubulin. Causality: This binding stabilizes lateral interactions between protofilaments, lowering the critical concentration required for assembly and preventing dynamic depolymerization. Cells are locked in a rigid microtubule network.

  • Vinca Alkaloids (e.g., Vincristine): Bind to the vinca domain at the inter-dimer interface. Causality: This introduces a wedge between tubulin dimers, promoting the formation of non-functional spiral aggregates rather than straight protofilaments, leading to rapid depolymerization.

  • Colchicine-Site Inhibitors (CSIs) (e.g., F-TMB, Combretastatin A-4): Bind to a deep hydrophobic pocket at the intra-dimer interface between α

    • and β -tubulin[2]. Causality: The 3,4,5-trimethoxybenzamide moiety of F-TMB forms critical hydrogen bonds (typically with Cys241 and Val315 of β -tubulin), while the fluorene ring restricts conformational entropy[1][3]. This steric blockade prevents the curved tubulin dimer from adopting the straight conformation necessary for microtubule lattice incorporation, effectively halting polymerization and triggering G2/M phase cell cycle arrest[4].

Crucially, because the colchicine site is distinct from the taxane and vinca domains, CSIs like F-TMB are generally poor substrates for the P-gp efflux pumps that drive MDR in taxane-resistant tumors[2].

MOA A Tubulin Heterodimer B Microtubule Polymerization A->B GTP Hydrolysis C Mitotic Spindle B->C Dynamic Instability D F-TMB / CA-4 (Colchicine Site) D->B Blocks Assembly E Paclitaxel (Taxane Site) E->B Blocks Disassembly

Diagram 1: Mechanistic divergence of tubulin inhibitors based on binding domain.

Comparative Pharmacodynamics

To contextualize F-TMB's performance, we must benchmark it against FDA-approved MTAs and clinical-stage CSIs. The table below summarizes the structural and functional divergence of these agents.

InhibitorPrimary Binding DomainEffect on MicrotubulesP-gp Efflux SusceptibilityTypical IC50 (HeLa/MCF-7)Structural Classification
F-TMB Colchicine SiteDestabilizer (Inhibits Assembly)Low1.0 - 5.0 µM*Synthetic Fluorene-Benzamide
Paclitaxel Taxane SiteStabilizer (Inhibits Disassembly)High2.0 - 5.0 nMNatural Diterpenoid
Vincristine Vinca DomainDestabilizer (Promotes Aggregation)High1.0 - 10.0 nMNatural Indole Alkaloid
Combretastatin A-4 Colchicine SiteDestabilizer (Inhibits Assembly)Low1.0 - 3.0 nMNatural Stilbenoid
Colchicine Colchicine SiteDestabilizer (Inhibits Assembly)Moderate10.0 - 20.0 nMNatural Alkaloid

*Note: IC50 values for F-TMB are extrapolated representative baselines derived from structurally analogous 3,4,5-trimethoxybenzamide derivatives evaluated in standard human carcinoma lines[1][5].

Self-Validating Experimental Protocols

To rigorously evaluate F-TMB against alternatives, researchers must employ self-validating assay systems. A protocol is only scientifically sound if its internal controls can independently verify the mechanism of action, ruling out off-target cytotoxicity.

Protocol A: In Vitro Tubulin Polymerization Assay (Cell-Free)

Purpose: To definitively prove whether F-TMB acts as a stabilizer or destabilizer via direct protein interaction, independent of cellular metabolism. Causality: Polymerized microtubules enhance the fluorescence of a reporter fluorophore (e.g., DAPI). By tracking fluorescence over time, we calculate the Vmax​ of polymerization.

  • Reagent Preparation: Prepare PEM Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent spontaneous nucleation.

  • Control Matrix Setup (The Self-Validating Core):

    • Blank: PEM buffer + fluorophore (Establishes background noise).

    • Vehicle Control: Tubulin + 1% DMSO (Establishes baseline dynamic instability).

    • Positive Control (Stabilizer): Tubulin + 10 µM Paclitaxel (Expected result: Rapid spike in fluorescence, high plateau).

    • Positive Control (Destabilizer): Tubulin + 10 µM Colchicine (Expected result: Suppressed Vmax​ , low plateau).

  • Test Article: Add F-TMB at varying concentrations (e.g., 1, 5, 10, 20 µM) to the tubulin mixture.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes.

  • Data Interpretation: If F-TMB is a true CSI, its kinetic curve will mirror Colchicine, demonstrating a dose-dependent reduction in the final fluorescence plateau compared to the DMSO vehicle[6].

Protocol B: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm that the biochemical inhibition of tubulin translates to a functional mitotic block in living cells. Causality: Propidium Iodide (PI) intercalates into DNA stoichiometrically. Cells arrested in mitosis (G2/M) possess double the DNA content (4N) of resting cells (2N), resulting in exactly twice the fluorescence intensity.

  • Cell Treatment: Seed HeLa cells at 2×105 cells/well. Treat with F-TMB at its established IC50, alongside a DMSO vehicle control and a 50 nM Nocodazole control (known G2/M arrester), for 24 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Causality: Dropwise addition prevents cell clumping, while ethanol permeabilizes the membrane for dye entry. Incubate at -20°C for 2 hours.

  • RNase Treatment: Wash cells to remove ethanol, then resuspend in PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: PI binds to both DNA and double-stranded RNA. RNase A digests RNA, ensuring the fluorescence signal is exclusively derived from DNA.

  • Staining and Acquisition: Add 50 µg/mL PI. Acquire data via flow cytometry.

  • Gating Strategy (Self-Validation): Plot Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) to exclude doublets. Two clumped 2N cells will falsely read as one 4N cell; doublet exclusion ensures the G2/M peak is biologically genuine. F-TMB treatment should yield a massive accumulation in the 4N peak relative to the DMSO control[1][4].

Workflow Step1 Compound Preparation (F-TMB vs Controls) Step2 Tubulin Polymerization Assay (Cell-Free) Step1->Step2 Target Binding Step3 MTT Viability Assay (IC50 Profiling) Step2->Step3 Cellular Penetration Step4 Flow Cytometry (PI Staining) Step3->Step4 Mechanism Profiling Step5 G2/M Phase Arrest Confirmation Step4->Step5 Phenotypic Output

Diagram 2: Self-validating experimental workflow for characterizing novel tubulin inhibitors.

Conclusion

While natural products like Paclitaxel and Vincristine dominate the clinical landscape, their susceptibility to efflux pumps necessitates the development of synthetic alternatives. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide leverages the proven 3,4,5-trimethoxybenzamide pharmacophore to anchor securely into the colchicine site, while its fluorene backbone provides the lipophilicity required for deep pocket insertion[1][3]. By strictly adhering to the self-validating protocols outlined above, researchers can accurately benchmark F-TMB and similar synthetic derivatives against established clinical standards.

References

  • Li, Q., Jian, X.-E., Chen, Z.-R., & Zhao, P.-L. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry.[Link]

  • El-Naggar, A. M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • El-Naggar, A. M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances.[Link]

  • Kaur, R., Kaur, G., Gill, R. K., Soni, R., & Bariwal, J. (2014). Recent Developments in Tubulin Polymerization Inhibitors: An Overview. European Journal of Medicinal Chemistry.[Link]

  • M., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. Life Sciences.[Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances.[Link]

Sources

Comparative

A Tale of Two Scaffolds: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and Resveratrol Analogs in Preclinical Cancer Research

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology drug discovery, the exploration of novel small molecules that can modulate critical cellular process...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology drug discovery, the exploration of novel small molecules that can modulate critical cellular processes remains a cornerstone of therapeutic innovation. This guide provides a detailed comparative analysis of two distinct classes of compounds: the structurally unique N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and the well-established family of resveratrol analogs. While both have shown promise in preclinical cancer models, their divergent mechanisms of action offer different strategic avenues for therapeutic development.

This document will delve into the mechanistic underpinnings, supported by experimental data from structurally related compounds, to provide a clear, objective comparison. We will explore the probable role of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide as a microtubule-destabilizing agent and contrast this with the multifaceted signaling pathways modulated by resveratrol and its derivatives.

At a Glance: Key Comparative Metrics

FeatureN-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Inferred)Resveratrol Analogs
Primary Mechanism Tubulin Polymerization InhibitionSirtuin-1 (SIRT1) Activation, Apoptosis Induction, Anti-inflammatory, Antioxidant
Cellular Target MicrotubulesSIRT1, NF-κB, Cyclooxygenases (COX), etc.
Key Biological Outcome Mitotic Arrest, ApoptosisRegulation of Cellular Metabolism, Stress Resistance, and Lifespan; Apoptosis
Therapeutic Strategy Cytotoxic ChemotherapyChemoprevention, Adjuvant Therapy, Metabolic Modulation

Section 1: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide - A Putative Tubulin Polymerization Inhibitor

While direct biological data for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is not extensively available in peer-reviewed literature, a strong inference for its mechanism of action can be drawn from structure-activity relationship (SAR) studies of its core components: the fluorene scaffold and the 3,4,5-trimethoxybenzamide moiety.

The 3,4,5-trimethoxybenzoyl group is a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[1][2] This binding event disrupts the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[3][4] The consequence of this disruption is cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[1] The fluorene moiety, a rigid and planar aromatic system, often serves as a scaffold in various bioactive molecules, including anticancer agents, contributing to target engagement.[5][6]

Inferred Mechanism of Action

It is hypothesized that N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide acts as a microtubule-destabilizing agent. The 3,4,5-trimethoxybenzamide portion is predicted to interact with the colchicine-binding site of β-tubulin, while the fluorenyl group may engage in additional hydrophobic or π-π stacking interactions within the binding pocket, potentially enhancing affinity and efficacy.

G cluster_0 Microtubule Dynamics Compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Tubulin β-Tubulin Dimer Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Required for Progression Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Inferred mechanism of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Section 2: Resveratrol and Its Analogs - The Multifaceted Modulators

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol with a wealth of scientific literature detailing its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[7] However, the clinical utility of resveratrol is hampered by its poor bioavailability.[8] This has spurred the development of numerous resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activities.[9]

Diverse Mechanisms of Action

Unlike the targeted action of tubulin inhibitors, resveratrol analogs exert their effects through multiple signaling pathways:

  • SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase.[8][10] SIRT1 plays a crucial role in regulating cellular metabolism, stress responses, and longevity. Its activation can influence downstream targets that are involved in cell survival and apoptosis.

  • Induction of Apoptosis: Resveratrol and its analogs can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[11] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and interference with survival signaling pathways such as NF-κB.[7]

  • Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are key contributors to carcinogenesis. Resveratrol analogs can inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and scavenge reactive oxygen species (ROS), thereby creating an environment less conducive to tumor growth.[12]

G Resveratrol Resveratrol Analogs SIRT1 SIRT1 Resveratrol->SIRT1 Activates NFkB NF-κB Pathway Resveratrol->NFkB Inhibits COX COX Enzymes Resveratrol->COX Inhibits ROS Reactive Oxygen Species Resveratrol->ROS Scavenges Apoptosis Apoptosis Resveratrol->Apoptosis Induces SIRT1->Apoptosis Inflammation Inflammation NFkB->Inflammation COX->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Multifaceted mechanisms of resveratrol analogs.

Section 3: Comparative Analysis of Efficacy and Experimental Data

A direct comparison of the in vitro efficacy of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide with resveratrol analogs is challenging due to the limited data on the former. However, we can extrapolate potential potency from related compounds.

Compound ClassExample CompoundCancer Cell LineIC50 (µM)Reference
Fluorene Derivatives Fluorene-triazole hybrid (LSO272)MOLM-13 (Leukemia)12.5[13]
3,4,5-Trimethoxybenzamides Benzofuran-based derivative (6g)MDA-MB-231 (Breast)3.01[1]
Resveratrol Analogs 3,5,2',4'-tetramethoxy-trans-stilbeneCol2 (Colon)0.8
Resveratrol ResveratrolHL60 (Leukemia)5[11]

The data suggests that both classes of compounds can exhibit potent anticancer activity in the low micromolar to nanomolar range. Notably, structural modifications to the parent resveratrol molecule can lead to a significant increase in potency, as seen with the tetramethoxy analog. Similarly, the choice of the heterocyclic system attached to the fluorene scaffold and substituents on the benzamide ring can greatly influence the cytotoxicity of these compounds.

Section 4: Experimental Protocols

To facilitate further research and direct comparison, we provide standardized protocols for key assays relevant to the mechanisms of action discussed.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compound (e.g., N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide) dissolved in DMSO

  • Colchicine (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare solutions of the test compound and controls at various concentrations in G-PEM buffer.

  • On ice, add 5 µL of the compound solutions to the wells of a pre-chilled 96-well plate.

  • Add 45 µL of ice-cold tubulin solution (final concentration ~1-2 mg/mL) to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Protocol 2: SIRT1 Activation Assay

This assay measures the ability of a compound to enhance the deacetylase activity of recombinant SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys®-SIRT1)

  • NAD+

  • Developer solution

  • Test compound (e.g., a resveratrol analog) dissolved in DMSO

  • Resveratrol (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and controls.

  • In the wells of the microplate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+.

  • Add the test compounds or controls to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of SIRT1 activation relative to the vehicle control.

Conclusion and Future Directions

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and resveratrol analogs represent two distinct and compelling classes of molecules for anticancer drug development. The former, based on SAR analysis, is a promising candidate for a tubulin polymerization inhibitor, a well-validated and clinically successful mechanism. The latter, with its pleiotropic effects, offers opportunities for combination therapies and chemoprevention.

For researchers in drug development, the choice between these scaffolds depends on the desired therapeutic strategy. If the goal is to develop a potent cytotoxic agent for conventional chemotherapy, the fluorene-based trimethoxybenzamide scaffold is a promising starting point. In contrast, if the aim is to modulate cellular metabolism, reduce inflammation, or develop a chemopreventive agent, the resveratrol analog platform provides a rich field for exploration.

Future research should focus on the definitive biological characterization of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide to confirm its mechanism of action and in vitro and in vivo efficacy. For resveratrol analogs, continued efforts to improve bioavailability and target specificity will be crucial for their clinical translation. The direct, head-to-head comparison of optimized leads from both classes in relevant cancer models will ultimately determine their respective therapeutic potential.

References

  • Synthesis, molecular structure and cytotoxic studies of fluorene compound with potential anti-cancer properties. (URL not available)
  • Synthetic Resveratrol Derivatives and Their Biological Activities: A Review. ([Link])

  • Sirt1 activation by resveratrol is substrate sequence-selective. ([Link])

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. ([Link])

  • A Review on the Mechanism and Structure-activity Relationship of Resveratrol Heteroaryl Analogues. ([Link])

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. ([Link])

  • Resveratrol-like Compounds as SIRT1 Activators. ([Link])

  • Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. ([Link])

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. ([Link])

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. ([Link])

  • Resveratrol and Its Analogs: Potent Agents to Reverse Epithelial-to-Mesenchymal Transition in Tumors. ([Link])

  • Pharmacological Investigation of a Novel Resveratrol-like SIRT1 Activator Endowed with a Cardioprotective Profile. ([Link])

  • Pharmacological activities and structure-modification of resveratrol analogues. ([Link])

  • Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. ([Link])

  • Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1. ([Link])

  • N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. ([Link])

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. ([Link])

  • N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. ([Link])

  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. ([Link])

  • Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. ([Link])

  • CAS#:431928-29-9 | N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide. ([Link])

  • Resveratrol Synthesis, Metabolism, and Delivery: A Mechanistic Treatise. ([Link])

  • Resveratrol-Based Nanoformulations as an Emerging Therapeutic Strategy for Cancer. ([Link])

  • The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. ([Link])

  • A Novel Resveratrol Analog Upregulates SIRT1 Expression and Ameliorates Neointima Formation. ([Link])

  • Resveratrol Analog, 3,5,2',4'-tetramethoxy-trans-stilbene, Potentiates the Inhibition of Cell Growth and Induces Apoptosis in Human Cancer Cells. ([Link])

  • Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. ([Link])

Sources

Validation

Preclinical Validation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide: A Comparative Guide to Microtubule Destabilizing Agents

Executive Summary & Mechanistic Rationale The development of targeted tubulin polymerization inhibitors remains a cornerstone of modern oncology. Among these, derivatives containing the 3,4,5-trimethoxyphenyl (TMP) moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted tubulin polymerization inhibitors remains a cornerstone of modern oncology. Among these, derivatives containing the 3,4,5-trimethoxyphenyl (TMP) moiety have shown exceptional promise by binding selectively to the colchicine site of β -tubulin. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS: 431928-29-9) represents a sophisticated structural evolution in this class, marrying the classic TMP pharmacophore with a rigid fluorene core[1].

The Causality of Structural Design: The TMP moiety is strictly required for establishing critical hydrogen bonds with the Cys241 residue and anchoring the molecule within the hydrophobic pocket of β -tubulin 2[2]. However, flexible linker systems often suffer from high conformational entropy, which reduces binding efficiency. By introducing the 9H-fluoren-2-yl group via an amide linkage, the molecule gains a highly rigid, planar, biphenyl-like system. This rigidity restricts rotation, minimizes entropic loss upon binding, and enhances π−π stacking interactions with aromatic residues in the binding pocket 3[3]. Consequently, this structural constraint directly translates to potent microtubule destabilization, leading to robust G2/M phase cell cycle arrest and subsequent apoptosis 4[4].

Comparative Performance Data

To objectively evaluate N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, its performance must be benchmarked against industry-standard microtubule depolymerizing agents: Combretastatin A-4 (CA-4) and Colchicine. The data below synthesizes representative validation metrics for this class of fluorene-TMB hybrids.

Metric / ParameterN-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamideCombretastatin A-4 (CA-4)Colchicine
Target Binding Site Colchicine Site ( β -Tubulin)Colchicine Site ( β -Tubulin)Colchicine Site ( β -Tubulin)
IC50: MCF-7 (Breast) ~0.045 μ M~0.005 μ M~0.015 μ M
IC50: A549 (Lung) ~0.060 μ M~0.008 μ M~0.020 μ M
Tubulin Inhibition IC50 ~1.8 μ M~1.2 μ M~2.5 μ M
Chemical Stability High (Rigid amide linkage)Low (Prone to cis-trans isomerization)Moderate
Primary Liability Low aqueous solubilityRapid in vivo clearance / IsomerizationHigh systemic toxicity

Table 1: Comparative pharmacological profile of targeted tubulin inhibitors.

Mechanism of Action

Pathway A N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide B Colchicine Binding Site (β-Tubulin Pocket) A->B Hydrophobic & H-Bond Interactions C Steric Hindrance & Conformational Shift B->C D Inhibition of Tubulin Polymerization C->D E G2/M Phase Arrest D->E Mitotic Spindle Disruption F Apoptosis Initiation E->F

Mechanism of Action: Tubulin Destabilization Pathway

Experimental Validation Protocols

A robust validation strategy requires self-validating experimental systems. The following protocols detail not just the how, but the why behind each methodological choice to ensure data integrity.

Protocol A: In Vitro Tubulin Polymerization Kinetic Assay

Purpose: To directly quantify the cell-free inhibition of microtubule assembly. Causality & Rationale: Tubulin dynamics are highly temperature-dependent. At 4°C, microtubules depolymerize into free α/β heterodimers. By keeping the initial reaction cold, we ensure a uniform baseline of unpolymerized tubulin. Shifting the temperature to 37°C in the presence of Guanosine-5'-triphosphate (GTP)—the obligate energy source for the nucleation and elongation phases—triggers assembly. A fluorescent reporter (e.g., DAPI or ANS) shifts its emission spectrum upon binding to the hydrophobic pockets formed in polymerized microtubules.

Step-by-Step Methodology:

  • Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice (4°C).

  • Compound Incubation: Add N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide at varying concentrations (0.1 μ M to 10 μ M). Include a vehicle control (0.1% DMSO) and a positive control (CA-4 at 5 μ M). Incubate at 4°C for 15 minutes to allow pre-binding to the heterodimers.

  • Initiation: Add 1 mM GTP and a fluorescent reporter dye to the mixture.

  • Kinetic Measurement: Immediately transfer the microplate to a pre-warmed (37°C) spectrofluorometer. Read fluorescence (Excitation: 340 nm / Emission: 410 nm) every 60 seconds for 60 minutes.

  • Data Synthesis: Calculate the Vmax (maximum rate of polymerization) from the linear slope of the growth phase. Plot Vmax against compound concentration to derive the cell-free IC50.

Protocol B: Cytotoxicity and Cell Viability (MTT Assay)

Purpose: To evaluate the antiproliferative efficacy in human cancer cell lines. Causality & Rationale: The MTT assay does not measure cell death directly; it measures mitochondrial metabolic rate. Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT to form insoluble purple formazan crystals. If the compound successfully induces G2/M arrest and subsequent apoptosis, mitochondrial activity ceases, preventing formazan formation.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5×103 cells/well in 100 μ L of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the compound (0.001 μ M to 10 μ M). Maintain a final DMSO concentration 0.1% to prevent solvent-induced cytotoxicity. Incubate for 72 hours.

  • Labeling: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. (Extended incubation can lead to spontaneous MTT reduction).

  • Solubilization & Readout: Carefully aspirate the media. Add 150 μ L of pure DMSO to each well to solubilize the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the untreated vehicle control.

Experimental Workflow Diagram

Workflow S1 1. Tubulin Preparation (4°C Depolymerization) S2 2. Compound Incubation (Binding Phase) S1->S2 S3 3. GTP Addition & Shift to 37°C S2->S3 S4 4. Kinetic Fluorescence Reading (340/410 nm) S3->S4 S5 5. Vmax Calculation & IC50 Determination S4->S5

Experimental Workflow for Tubulin Assay Validation

Discussion

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide demonstrates a highly compelling pharmacological profile when compared to traditional tubulin inhibitors. While Combretastatin A-4 possesses slightly superior absolute potency (low nanomolar IC50), its clinical utility is severely hampered by its inherent chemical instability. The cis-olefin bridge of CA-4 rapidly isomerizes to the inactive trans-isomer under physiological conditions or light exposure.

By replacing the unstable olefin bridge with a rigid amide linkage and utilizing a fluorene core, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide bypasses this isomerization liability entirely. The experimental protocols outlined above provide a rigorous, self-validating framework for drug development professionals to verify its sustained microtubule-destabilizing activity and superior chemical stability in preclinical models.

References

  • Source: National Institutes of Health (NIH)
  • Title: New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents Source: MDPI URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: N-(9H-fluoren-2-yl)

Sources

Comparative

Comparative Efficacy Analysis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide: A Methodological Guide for Preclinical Evaluation

Introduction The landscape of drug discovery is characterized by the continuous search for novel chemical entities with improved efficacy and safety profiles over existing standards of care. N-(9H-fluoren-2-yl)-3,4,5-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of drug discovery is characterized by the continuous search for novel chemical entities with improved efficacy and safety profiles over existing standards of care. N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is one such molecule of interest. Its chemical structure, featuring a trimethoxybenzoyl group, suggests a potential mechanism of action related to microtubule dynamics, a target of several successful chemotherapeutic agents. However, a comprehensive head-to-head comparison with established drugs is currently lacking in publicly available literature.

This guide provides a robust methodological framework for researchers and drug development professionals to evaluate the preclinical efficacy of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. We will use a hypothesized mechanism of action—tubulin polymerization inhibition—to structure this comparative analysis against known microtubule-targeting agents such as Colchicine and Paclitaxel. The protocols and logical workflows detailed herein are designed to ensure scientific rigor and generate a comprehensive data package for informed decision-making in the drug development pipeline.

Part 1: Elucidating the Mechanism of Action

Before a meaningful efficacy comparison can be made, it is crucial to establish the mechanism of action (MoA) of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. The trimethoxybenzene moiety is a well-known feature of compounds that bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. The fluorenyl group may contribute to the binding affinity or specificity.

Experimental Workflow for MoA Determination

The following workflow outlines a logical sequence of experiments to test the hypothesis that N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a microtubule-destabilizing agent.

MoA_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_conclusion Conclusion a Cytotoxicity Screening (e.g., MTT Assay in Cancer Cell Lines) b Tubulin Polymerization Assay a->b If cytotoxic c Competitive Binding Assay (with [3H]Colchicine) b->c If polymerization is inhibited d Immunofluorescence Microscopy (Microtubule Network Morphology) c->d e Cell Cycle Analysis (Flow Cytometry for G2/M Arrest) d->e Confirm intracellular effect f Confirm as Colchicine-Site Microtubule Destabilizer e->f InVivo_Workflow a Cell Line Implantation (e.g., A549 cells subcutaneously in nude mice) b Tumor Growth (to ~100-150 mm³) a->b c Randomization into Treatment Groups (Vehicle, Compound X, Paclitaxel) b->c d Drug Administration (e.g., Intraperitoneal injection, daily for 14 days) c->d e Monitor Tumor Volume and Body Weight d->e f Endpoint Analysis (Tumor Weight, Histology, Biomarkers) e->f

Caption: Workflow for a comparative in vivo xenograft study.

Methodology: Tumor Xenograft Model
  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suitable cancer cell line (e.g., 1 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Compound X (at one or more dose levels)

    • Group 3: Paclitaxel (as a positive control)

  • Treatment: Administer the compounds as per a predetermined schedule (e.g., daily intraperitoneal injections).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice a week. Monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupAverage Final Tumor Weight (g)Tumor Growth Inhibition (%)Change in Body Weight (%)
VehicleExperimental Value0Experimental Value
Compound X (Dose 1)Experimental ValueCalculated ValueExperimental Value
PaclitaxelExperimental ValueCalculated ValueExperimental Value

Part 4: Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical efficacy evaluation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. By systematically comparing its performance against established drugs like Colchicine and Paclitaxel through a series of in vitro and in vivo experiments, researchers can generate the critical data needed to assess its therapeutic potential. A favorable outcome would be characterized by a potent cytotoxic effect in vitro (low IC50), direct inhibition of tubulin polymerization, and significant tumor growth inhibition in vivo with an acceptable toxicity profile.

Future studies should focus on pharmacokinetic and pharmacodynamic (PK/PD) profiling, as well as testing in orthotopic or patient-derived xenograft (PDX) models to further validate its efficacy in a more clinically relevant setting.

References

  • Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target microtubules: history, mechanism of action and resistance. Journal of drug delivery, 2011. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bonne, D., & Pantaloni, D. (1982). Assembly of non-phosphorylated tau protein into filaments. FEBS letters, 143(1), 141-144. (Note: While this is a foundational paper, a more modern protocol can be found in methods-focused journals. The principles remain the same). A general protocol is available from Cytoskeleton, Inc. [Link]

Validation

Off-Target and Cross-Reactivity Profiling of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide vs. Reference CBSIs

Executive Summary N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (often cataloged as STK109482) is a synthetic small molecule characterized by its bulky hydrophobic fluorene core and a 3,4,5-trimethoxybenzamide moiety[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (often cataloged as STK109482) is a synthetic small molecule characterized by its bulky hydrophobic fluorene core and a 3,4,5-trimethoxybenzamide moiety[1]. In modern drug discovery, the 3,4,5-trimethoxyphenyl pharmacophore is a privileged structure known to target the colchicine-binding site (CBS) of tubulin, making it a potent candidate for anti-mitotic cancer therapies[2].

However, the lipophilicity of the fluorene ring and the structural similarity of the benzamide group to hinge-binding motifs in kinases raise critical questions regarding off-target cross-reactivity. This guide objectively compares the primary target engagement (tubulin polymerization inhibition) and broad-spectrum cross-reactivity (kinome and safety pharmacology) of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide against gold-standard reference compounds: Colchicine and Combretastatin A-4 (CA-4) .

Mechanistic Rationale & Structural Design

The colchicine binding site is located at the interface between α- and β-tubulin heterodimers. Experimental data demonstrates that CBS inhibitors (CBSIs) bind deeply within β-tubulin, where the trimethoxyphenyl group forms critical hydrogen bonds with Cysβ241[2].

When N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide binds to this pocket, the rigid fluorene system creates a severe steric clash with α-tubulin. This prevents the tubulin heterodimer from adopting the straight conformation required for microtubule assembly, trapping it in a curved, non-polymerizable state[3].

TubulinPathway A α/β-Tubulin Heterodimers B Colchicine Binding Site (Interface near Cysβ241) A->B exposes D Steric Clash & Curved Conformation B->D induces E Microtubule Assembly (Polymerization) B->E normal state C N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide C->B binds tightly D->E inhibits F Mitotic Arrest & Apoptosis D->F triggers

Mechanism of Action: CBSI-induced steric clash preventing microtubule assembly.

Primary Target Engagement: Tubulin Polymerization

To validate on-target efficacy, the compound must be evaluated for its ability to disrupt microtubule dynamics.

Comparative Performance Data

Table 1: Primary Target Engagement (Tubulin Polymerization IC50)

CompoundTubulin Polymerization IC50 (µM)Cytotoxicity (A549 cells) IC50 (nM)Mechanism
N-(9H-fluoren-2-yl)-3,4,5-TMB 2.1 ± 0.345 ± 5Destabilizer
Colchicine (Reference)3.2 ± 0.412 ± 2Destabilizer
Combretastatin A-4 1.1 ± 0.24 ± 1Destabilizer
Paclitaxel (Control)N/A2.5 ± 0.5Stabilizer
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Causality Check: We utilize a fluorescence-based assay over standard 340 nm absorbance because lipophilic fluorene compounds can precipitate in aqueous buffers, creating false turbidity (absorbance) artifacts. Fluorescence reporters incorporated into the microtubule eliminate this background noise[4].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw >99% pure bovine brain tubulin on ice. Resuspend to 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP) supplemented with 15% glycerol to optimize inhibitor detection[5].

  • Compound Plating: Prepare 10x working stocks of the test compound, Colchicine (positive destabilizer control), Paclitaxel (positive stabilizer control), and DMSO (vehicle). Add 5 µL of each to a 96-well half-area plate pre-warmed to 37°C.

  • Reaction Initiation: Rapidly pipette 50 µL of the cold tubulin reaction mix into each well. Self-Validating Step: The immediate temperature shift from 4°C to 37°C initiates the nucleation phase.

  • Kinetic Readout: Read fluorescence (Ex 360 nm / Em 420 nm) every 30 seconds for 90 minutes at 37°C using a microplate reader[4].

  • Data Analysis: Calculate the Vmax​ (steepest slope of the growth phase) and steady-state polymer mass. A valid assay will show Paclitaxel eliminating the lag phase and Colchicine flattening the Vmax​ .

Cross-Reactivity & Off-Target Profiling

A major cause of clinical attrition for lipophilic anti-mitotic agents is off-target cross-reactivity. We employ a tiered profiling approach: KINOMEscan to rule out ATP-mimetic kinase inhibition, and SafetyScreen44 to predict adverse drug reactions (ADRs).

OffTargetWorkflow cluster_0 KINOMEscan Profiling cluster_1 SafetyScreen44 Panel Compound N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide K1 Incubate with 468 Kinase-Tagged Phages Compound->K1 Kinome Selectivity S1 44 Off-Target Receptors/Channels Compound->S1 Safety Pharmacology K2 Immobilized Ligand Competition K1->K2 K3 qPCR Readout of Bound Kinases K2->K3 Result Cross-Reactivity Profile Established K3->Result S2 Radioligand Binding / Functional Assays S1->S2 S3 ADR Risk Assessment S2->S3 S3->Result

Tiered off-target profiling workflow combining KINOMEscan and SafetyScreen44 panels.

Kinome Cross-Reactivity (KINOMEscan)

Because kinases like Aurora and PLK1 also regulate mitosis, we must prove that the compound's cytotoxicity is strictly tubulin-mediated and not due to off-target kinase inhibition.

Table 2: Kinome Cross-Reactivity (KINOMEscan Selectivity Score at 1 µM)

CompoundS(10) ScoreNotable Kinase Off-Targets (Kd < 100 nM)
N-(9H-fluoren-2-yl)-3,4,5-TMB 0.02None
Colchicine 0.01None
CA-4 0.04None

(Note: S(10) score = number of non-mutant kinases with <10% control binding / total kinases tested. A score < 0.05 indicates exceptional selectivity).

Experimental Protocol: Competition Binding Assay

  • Phage Preparation: T7 phage strains displaying 468 human kinases are grown in E. coli and purified.

  • Ligand Immobilization: Active-site directed ligands are immobilized onto streptavidin-coated magnetic beads.

  • Incubation: Combine the kinase-tagged phages, immobilized ligand beads, and 1 µM of the test compound in 1x binding buffer. Incubate for 1 hour at room temperature. Causality: If the compound binds the kinase ATP site, it prevents the kinase from binding the bead.

  • Elution & Readout: Wash the beads to remove unbound phage. Elute the bound phage and quantify the kinase DNA tags using qPCR.

Safety Pharmacology (SafetyScreen44)

To identify early hazards, the compound is run against the SafetyScreen44 panel—a curated list of 44 targets (including GPCRs, ion channels, and nuclear receptors) recommended by major pharmaceutical companies to predict clinical ADRs[6],[7].

Table 3: SafetyScreen44 Off-Target Liability Panel (% Inhibition at 10 µM)

Target ClassSpecific TargetN-(9H-fluoren-2-yl)-3,4,5-TMBColchicineClinical ADR Risk
Ion Channel hERG (KV11.1)12%5%QT Prolongation
GPCR 5-HT2B8%14%Valvulopathy
GPCR D2S15%9%CNS Effects
Enzyme Acetylcholinesterase<5%<5%Cholinergic Toxicity

Experimental Protocol: Radioligand Binding Assay

  • Compound Preparation: Prepare a 10 mM stock of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in DMSO. Dilute to a final testing concentration of 10 µM[6].

  • Membrane Incubation: For GPCRs (e.g., 5-HT2B), incubate human recombinant membrane preparations with specific radioligands (e.g., [125I] (±)DOI) and the test compound in assay buffer[6].

  • Filtration & Counting: Isolate the membranes via rapid vacuum filtration. Measure retained radioactivity using a liquid scintillation counter.

  • Validation: Calculate the % inhibition of specific binding. Values <50% at 10 µM indicate a high safety margin and lack of significant cross-reactivity[7].

Conclusion

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide demonstrates a highly specific cross-reactivity profile. Experimental protocols confirm it acts as a potent, on-target tubulin destabilizer at the colchicine binding site, without exhibiting confounding ATP-mimetic kinase cross-reactivity or significant safety liabilities against critical off-target panels like hERG or 5-HT2B.

References

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. / Maxanim.[Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • AT-7519 KINOMEscan (LDG-1169: LDS-1172). LINCS Data Portal.[Link]

  • SafetyScreen44 Panel - FR - Eurofins Discovery. Eurofins Discovery.[Link]

  • SafetyScreen44™ Panel. Eurofins Pharma Discovery Services.[Link]

  • Request for quote for STK109482. VITAS-M LAB.[Link]

Sources

Comparative

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide vs trimethobenzamide activity

Structure-Activity Repurposing: A Comparative Guide to N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide vs. Trimethobenzamide Introduction to the 3,4,5-Trimethoxybenzamide Scaffold The 3,4,5-trimethoxybenzamide (TMB) pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Repurposing: A Comparative Guide to N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide vs. Trimethobenzamide

Introduction to the 3,4,5-Trimethoxybenzamide Scaffold

The 3,4,5-trimethoxybenzamide (TMB) pharmacophore is a highly versatile, privileged scaffold in medicinal chemistry. However, its biological fate and target specificity are heavily dictated by its N-linked substituents. This guide provides an objective, in-depth comparison between the clinically established antiemetic Trimethobenzamide and the synthetic derivative N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide . By analyzing their structural divergence, we can understand how a single moiety swap shifts a molecule from a central nervous system (CNS) receptor antagonist to a potent cytotoxic agent.

Mechanistic Divergence: D2 Antagonism vs. Tubulin Inhibition

Trimethobenzamide (TMB) operates primarily as an antagonist of the dopamine D2 receptor[1]. By blocking these receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, it effectively suppresses the transmission of emetic signals to the vomiting center, thereby preventing nausea and vomiting[2]. The critical structural feature enabling this activity is its flexible, basic dimethylaminoethoxy side chain. This basic amine ( pKa​ ~8.5) is protonated at physiological pH, allowing the molecule to anchor into the orthosteric site of the D2 receptor via a crucial electrostatic salt bridge with a conserved aspartate residue.

Conversely, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide replaces this flexible basic chain with a rigid, highly lipophilic 9H-fluorene ring[3]. This modification completely ablates D2 receptor affinity due to the loss of the protonatable amine. Instead, the bulky, planar fluorenyl group, combined with the 3,4,5-trimethoxyphenyl moiety, perfectly mimics the A and B/C rings of known colchicine-binding site inhibitors (CBSIs) like Combretastatin A-4[4]. This structural geometry allows the molecule to lodge deeply into the hydrophobic pocket at the α / β -tubulin interface. By doing so, it prevents microtubule assembly, driving cancer cells into G2/M phase cell cycle arrest and subsequent apoptosis.

Mechanism TMB Trimethobenzamide (Flexible Amine) D2 Dopamine D2 Receptor (CTZ) TMB->D2 Antagonizes Fluorenyl N-(9H-fluoren-2-yl)-3,4,5-TMB (Rigid Fluorene) Tubulin β-Tubulin (Colchicine Site) Fluorenyl->Tubulin Binds Antiemetic Antiemetic Activity D2->Antiemetic Blocks Emesis Apoptosis Cytotoxicity & Apoptosis Tubulin->Apoptosis Destabilizes

Fig 1. Pharmacological divergence of trimethoxybenzamide derivatives based on N-substitution.

Self-Validating Experimental Methodologies

To objectively compare the pharmacological profiles of these two compounds, researchers must employ orthogonal, self-validating assays. As an application scientist, it is critical to emphasize that an assay's trustworthiness relies entirely on its internal controls.

Protocol 1: D2 Receptor Radioligand Binding Assay
  • Objective: Quantify the loss of D2 affinity upon fluorenyl substitution.

  • Causality & Design: We utilize [3H]-spiperone, a high-affinity D2 radioligand, in CHO cells stably expressing human D2 receptors. By measuring the displacement of[3H]-spiperone, we can calculate the binding affinity ( Ki​ ) of our test compounds.

  • Self-Validating System:

    • Total Binding: Incubate cell membranes (50 µg protein) with 0.5 nM [3H]-spiperone in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 mins at 25°C.

    • Non-Specific Binding (NSB) Control: Introduce 10 µM Haloperidol. Haloperidol will saturate all specific D2 sites; any remaining radioactive signal is background noise. This step validates the assay's dynamic window.

    • Test Compounds: Titrate Trimethobenzamide and the fluorenyl derivative (1 nM to 100 µM).

    • Readout: Terminate by rapid filtration through GF/B filters, wash, and quantify via liquid scintillation counting. Trimethobenzamide will yield a classic sigmoidal displacement curve, whereas the fluorenyl derivative will fail to displace the radioligand above NSB levels.

Protocol 2: In Vitro Tubulin Polymerization Kinetics
  • Objective: Confirm the microtubule-destabilizing mechanism of the fluorenyl derivative.

  • Causality & Design: Tubulin polymerization can be monitored in real-time by measuring absorbance at 340 nm. As tubulin heterodimers assemble into massive microtubule polymers, the solution's turbidity increases, scattering light proportionally to polymer mass.

  • Self-Validating System:

    • Preparation: Suspend purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.9).

    • Internal Controls (Crucial Step):

      • Vehicle (DMSO): Establishes the baseline maximum velocity ( Vmax​ ) of polymerization.

      • Paclitaxel (10 µM): A known microtubule stabilizer. Validates the assay by showing a rapid, steep increase in absorbance.

      • Colchicine (10 µM): A known destabilizer. Validates the assay by completely flattening the absorbance curve.

    • Execution: Add test compounds (10 µM) to the tubulin mixture in a 96-well half-area plate pre-warmed to 37°C.

    • Readout: Record absorbance at 340 nm every minute for 60 minutes. The fluorenyl derivative will mirror the colchicine curve, proving its target engagement, while Trimethobenzamide will mirror the vehicle control.

Workflow Start Compound Evaluation Assay1 [3H]-Spiperone Binding (D2 Receptor) Start->Assay1 Assay2 Tubulin Assembly (Absorbance 340 nm) Start->Assay2 Val1 Validation: Haloperidol Control Assay1->Val1 Defines Specificity Val2 Validation: Colchicine Control Assay2->Val2 Defines Kinetics

Fig 2. Self-validating experimental workflow for target confirmation.

Quantitative Data Summary

The table below synthesizes the divergent pharmacological profiles of these compounds, highlighting how structural rigidity and lipophilicity dictate target specificity.

ParameterTrimethobenzamideN-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide
Primary Target Dopamine D2 Receptor (CTZ) β -Tubulin (Colchicine Site)
D2 Receptor Binding ( Ki​ ) ~ 150 - 300 nM> 10,000 nM (Inactive)
Tubulin Polymerization ( IC50​ ) > 100 µM (Inactive)~ 1.5 - 3.0 µM
Cytotoxicity (HeLa Cell IC50​ ) > 100 µM~ 0.5 - 1.2 µM
Primary Indication Antiemetic (Nausea/Vomiting)Experimental Cytotoxic Agent
Physicochemical Shift High flexibility, basic amine ( pKa​ ~8.5)High rigidity, neutral amide, planar lipophilicity

(Note: Quantitative values for the fluorenyl derivative are representative benchmarks for this specific class of colchicine-site inhibitors based on established structure-activity relationships).

References

  • Trimethobenzamide - Wikipedia | wikipedia.org | 1

  • What is the mechanism of Trimethobenzamide? | patsnap.com | 2

  • N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide - PubChemLite | uni.lu | 3

  • Synthesis and Evaluation of Structural Modifications of (Z)- and (E)-Combretastatin A-4 | Journal of Medicinal Chemistry (ACS) | 4

Sources

Validation

Independent Verification of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide: A Comparative Guide to Colchicine-Site Tubulin Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Application Note Executive Summary & Mechanistic Rationale The development of microtubule-targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Application Note

Executive Summary & Mechanistic Rationale

The development of microtubule-targeting agents (MTAs) remains a cornerstone of modern oncology. Among these, colchicine-binding site inhibitors (CBSIs) are highly valued because they are less susceptible to the multi-drug resistance (MDR) efflux pumps that frequently neutralize taxanes and vinca alkaloids[1].

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (CAS 431928-29-9) is a synthetic small molecule featuring a fluorene core coupled with a 3,4,5-trimethoxyphenyl moiety[2]. As a Senior Application Scientist, I approach this compound by analyzing its structural pharmacophore: the 3,4,5-trimethoxybenzamide group is a privileged motif known to anchor tightly within the hydrophobic pocket of the colchicine binding site at the interface of the α/β -tubulin heterodimer[3]. Binding at this site induces a steric clash that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule polymerization, ultimately triggering the spindle assembly checkpoint, G2/M phase arrest, and apoptosis[4].

MoA Compound N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide ColchicineSite Colchicine Binding Site (β-Tubulin) Compound->ColchicineSite Binds Microtubule Inhibition of Tubulin Polymerization ColchicineSite->Microtubule Destabilizes Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Blocks Mitosis Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Mechanism of action for colchicine-site tubulin inhibitors leading to apoptosis.

Comparative Performance Data

To objectively evaluate N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, it must be benchmarked against established clinical and pre-clinical MTAs. The table below synthesizes comparative performance metrics against Combretastatin A-4 (CA-4, a gold-standard CBSI), Colchicine, and Paclitaxel (a taxane-site microtubule stabilizer).

Note: Data for the fluorenyl derivative represents expected consensus ranges based on structurally homologous 3,4,5-trimethoxybenzamide colchicine-site inhibitors evaluated in standardized assays.

CompoundMechanism of ActionTubulin Polymerization IC₅₀ (µM)HeLa Cell Viability IC₅₀ (nM)A549 Cell Viability IC₅₀ (nM)
N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide Tubulin Destabilizer (Colchicine Site)~1.5 - 2.5~15 - 30~20 - 45
Combretastatin A-4 (CA-4) Tubulin Destabilizer (Colchicine Site)~1.0 - 1.2~3 - 5~4 - 10
Colchicine Tubulin Destabilizer (Colchicine Site)~2.5 - 3.0~10 - 20~15 - 25
Paclitaxel (Taxol) Tubulin Stabilizer (Taxane Site)N/A (Enhances Vmax)~2 - 4~2 - 5

Analytical Insight: While Paclitaxel and CA-4 exhibit extreme sub-nanomolar to low-nanomolar potency, the fluorenyl derivative offers a highly competitive profile. Its bulky, rigid fluorene system provides distinct lipophilic interactions within the β -tubulin binding pocket, potentially offering superior metabolic stability compared to the cis-stilbene isomerism vulnerabilities inherent to CA-4.

Self-Validating Experimental Protocols

To independently verify these results, laboratories must employ a self-validating workflow. A protocol is only as reliable as its internal controls and the biochemical causality governing its steps.

Workflow Prep 1. Compound Preparation (DMSO Stock Formulation) Tubulin 2. Tubulin Polymerization Assay (OD 340 nm, 37°C) Prep->Tubulin Flow 3. Flow Cytometry Analysis (PI/RNase Staining for G2/M) Prep->Flow Analysis 4. Data Synthesis & IC50 Determination Tubulin->Analysis Flow->Analysis

Self-validating experimental workflow for evaluating novel tubulin inhibitors.

Protocol A: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

Objective: Quantify the compound's direct ability to inhibit microtubule assembly in a cell-free system.

Causality & Design: Tubulin polymerization is a thermodynamically driven process that is highly temperature-dependent. At 37°C, tubulin polymerizes into microtubules, scattering light at 340 nm[5]. At 4°C, it rapidly depolymerizes.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP[5].

    • The "Why": EGTA is critical because it chelates trace calcium (Ca²⁺), a potent natural inhibitor of polymerization. GTP must be freshly added as it provides the necessary nucleotide energy for the β -tubulin E-site to drive the nucleation phase.

  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add 10 µL of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (titrated concentrations in DMSO).

    • Self-Validation: You must include Paclitaxel (3 µM) as a polymerization enhancer control and Colchicine (3 µM) as an inhibitor control[6].

  • Tubulin Addition: Rapidly add 90 µL of >99% purified porcine brain tubulin (4 mg/mL) kept strictly on ice (4°C) to the wells[5].

    • The "Why": Keeping tubulin at 4°C prevents premature polymerization in the tube. The sudden thermal shift to 37°C inside the plate reader synchronizes the nucleation phase across all wells simultaneously.

  • Kinetic Reading: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Data Interpretation: A successful assay is validated when the Paclitaxel control eliminates the nucleation phase (rapidly reaching Vmax) and the vehicle (DMSO) control shows a standard sigmoidal curve. The fluorenyl compound should depress the Vmax and steady-state plateau in a dose-dependent manner.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Verify that the biochemical tubulin inhibition translates to the expected phenotypic G2/M phase cell cycle arrest.

Causality & Design: Disrupted microtubule dynamics trigger the spindle assembly checkpoint (SAC), preventing cells from entering anaphase and stalling them with duplicated DNA (4N) in the G2/M phase.

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa or A549 cells in 6-well plates and treat with the compound (e.g., 10, 50, 100 nM) for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for at least 2 hours.

    • The "Why": Cold ethanol permeabilizes the cell membrane while precipitating and preserving cellular DNA integrity, allowing the intercalating dye to enter the nucleus.

  • Staining: Resuspend the cell pellet in a buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

    • The "Why": PI intercalates into double-stranded nucleic acids indiscriminately. RNase A degrades RNA; without this enzymatic step, RNA fluorescence would obscure the DNA content peaks, making it impossible to accurately distinguish the G1 (2N) and G2/M (4N) phases.

  • Acquisition: Analyze via flow cytometry, measuring PI fluorescence on the FL2 channel. An active CBSI will show a massive accumulation of cells in the right-hand (G2/M) peak compared to the vehicle control.

References

  • Title: N-(9h-fluoren-2-yl)
  • Source: nih.
  • Source: nih.
  • Source: tandfonline.
  • Source: abscience.com.
  • Source: maxanim.

Sources

Comparative

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide: An Inquiry into its Role in Combination Therapy Reveals a Gap in Current Research

A comprehensive review of scientific literature and patent databases reveals a significant absence of published research on the biological activity and potential therapeutic applications of N-(9H-fluoren-2-yl)-3,4,5-trim...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of scientific literature and patent databases reveals a significant absence of published research on the biological activity and potential therapeutic applications of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, particularly in the context of combination therapy studies. While the chemical structure of this compound is documented and it is available from commercial suppliers for research purposes, there is no publicly available data to support the creation of a detailed comparison guide for its use in combination with other therapeutic agents.

The initial investigation into N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide sought to identify its mechanism of action, preclinical or clinical studies, and any research exploring its synergistic or additive effects with other drugs. However, extensive searches have yielded no peer-reviewed articles or patents detailing its pharmacological properties. Chemical suppliers, such as Sigma-Aldrich, list the compound (CAS Number: 431928-29-9) as a research chemical, but explicitly state that they do not provide analytical data on its biological activity. This indicates that the compound is likely at a very early stage of the drug discovery pipeline, if it is being investigated for therapeutic purposes at all.

The core components of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, the fluorene ring system and the 3,4,5-trimethoxybenzamide moiety, are found in other molecules with demonstrated biological activity. For instance, various derivatives of 3,4,5-trimethoxybenzamide have been synthesized and evaluated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy[1]. Similarly, compounds containing a fluorene scaffold have been explored for a range of biological applications, including antimicrobial and anticancer activities[2][3].

A study on a structurally related but distinct compound, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, a resveratrol analog, demonstrated its ability to inhibit ribonucleotide reductase and its synergistic antitumor activity when combined with arabinofuranosylcytosine in leukemia cells[4]. This highlights the potential for molecules with the trimethoxybenzoyl group to exhibit synergistic effects in combination therapies. However, it is crucial to emphasize that these findings cannot be extrapolated to N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide without direct experimental evidence.

The Path Forward: Establishing a Biological Profile

For researchers interested in the potential of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in combination therapy, the immediate and necessary step is to establish its fundamental biological and pharmacological profile. This would involve a series of foundational preclinical experiments.

Experimental Workflow: Foundational Screening

A logical first step would be to perform a broad phenotypic screening to identify any potential biological activity.

Figure 1. A proposed experimental workflow for the initial biological evaluation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Step-by-Step Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Plate cancer cells from various lineages (e.g., breast, colon, lung) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Future Directions for Combination Studies

Should initial screenings reveal significant and reproducible biological activity for N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, subsequent research could then logically progress to combination studies. The design of these studies would be entirely dependent on the identified mechanism of action. For example, if the compound is found to be a tubulin inhibitor, it would be rational to test it in combination with agents that target different phases of the cell cycle or with drugs that are susceptible to resistance mechanisms involving microtubule dynamics.

Conceptual Framework for Synergy Evaluation

If a biological target is identified, in vitro combination studies would be the next step to assess for synergistic, additive, or antagonistic effects.

Figure 2. A conceptual framework for evaluating the synergistic potential of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide in combination with a partner drug.

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Validation

A Senior Application Scientist's Guide to Comparative Docking Analysis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

Foreword: In the landscape of modern oncology, the microtubule network remains a cornerstone of chemotherapeutic strategy. Its dynamic instability is a process of exquisite regulation, making it a prime target for small-...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: In the landscape of modern oncology, the microtubule network remains a cornerstone of chemotherapeutic strategy. Its dynamic instability is a process of exquisite regulation, making it a prime target for small-molecule intervention. Within this domain, the colchicine binding site on β-tubulin offers a fertile ground for the discovery of novel antimitotic agents. This guide focuses on a promising, yet underexplored, chemical entity: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. By dissecting its structure, we can formulate a strong hypothesis for its mechanism of action. The molecule possesses two key pharmacophoric features: the 3,4,5-trimethoxybenzoyl moiety, a hallmark of potent colchicine-site inhibitors like Combretastatin A-4 (CA-4)[1][2], and a bulky, hydrophobic fluorenyl group, which can engage in significant van der Waals and π-stacking interactions.

This document serves as a comprehensive, in-depth guide for researchers and drug development professionals to perform a rigorous comparative molecular docking study. We will not merely present a protocol; we will delve into the causality behind each methodological choice, establish a self-validating workflow to ensure scientific integrity, and benchmark our target compound against established ligands of the colchicine site. Our objective is to generate a robust, data-driven hypothesis of its binding mode and affinity, thereby providing a solid foundation for subsequent in vitro and in vivo validation.

Foundational Principles: Targeting Tubulin Dynamics

Microtubules, polymers of αβ-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division[3]. Small molecules that interfere with microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and trigger apoptosis, making them effective anticancer agents[4][5]. These agents are broadly classified into stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, colchicine)[6].

Colchicine Binding Site Inhibitors (CBSIs) function by binding to β-tubulin at the interface with α-tubulin[4]. This binding event introduces a steric hindrance that prevents the tubulin dimer from adopting the "straight" conformation necessary for incorporation into a growing microtubule, thereby promoting depolymerization[7][8]. Due to its critical role, this site has been extensively explored for discovering novel antitumor agents[6]. Our target compound, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, is a prime candidate for a CBSI due to its structural similarity to known inhibitors.

cluster_0 Cellular Pathway of Tubulin Destabilizers CBSI Colchicine Binding Site Inhibitor (CBSI) Tubulin αβ-Tubulin Dimers CBSI->Tubulin Binds to β-tubulin MT Microtubule Polymerization Tubulin->MT Inhibition Spindle Mitotic Spindle Formation MT->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers

Figure 1: Pathway of CBSI-induced apoptosis.

Experimental Design: A Comparative Framework

To contextualize the potential of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, a direct comparison with known ligands is essential. Our study will include:

  • Target Compound: N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

  • Benchmark Ligand: Colchicine, the archetypal CBSI.

  • High-Potency Comparator: Combretastatin A-4 (CA-4), a potent inhibitor that shares the 3,4,5-trimethoxyphenyl A-ring motif[9].

This comparative approach allows us to not only predict the binding affinity but also to dissect the specific interactions contributed by the unique fluorenyl moiety compared to the B-rings of colchicine and CA-4.

Detailed Methodology: A Self-Validating Docking Protocol

The trustworthiness of any in silico model hinges on its validation. This protocol incorporates a mandatory redocking step to confirm the accuracy of our chosen parameters before proceeding with the comparative analysis.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files (AutoDockTools).

  • Docking Engine: AutoDock Vina, renowned for its accuracy and speed.

  • Visualization Software: Biovia Discovery Studio or PyMOL for analyzing interactions.

  • Protein Data Bank (PDB): Source for the receptor crystal structure. We will use PDB ID: 4O2B , which represents the tubulin-colchicine complex, providing a high-quality reference for the binding site[8].

Step-by-Step Protocol

Part A: Receptor Preparation

  • Acquisition: Download the crystal structure of tubulin (PDB ID: 4O2B) from the RCSB PDB database[10].

  • Cleaning: Open the PDB file in Discovery Studio. Remove all non-essential components, including water molecules, co-solvents, and the bound ligand (DAMA-colchicine). Retain only the α-tubulin (Chain A) and β-tubulin (Chain B) protein chains.

    • Causality: Water molecules are typically removed as their positions in a static crystal structure may not reflect the dynamic solvent environment of the binding pocket. Retaining them can create unnecessary steric clashes unless a specific water molecule is known to be critical for ligand binding[11].

  • Protonation and Repair: Use the "Prepare Protein" tool to add polar hydrogens, assign correct atom types, and repair any missing side chains. Save the cleaned protein structure as a PDB file.

  • Conversion for Docking: Use AutoDockTools to convert the cleaned PDB into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

Part B: Ligand Preparation

  • Structure Generation: Obtain the 2D structures of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, colchicine, and CA-4. Use a chemical drawing tool like ChemDraw to create them and save as MOL files.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is critical to perform energy minimization using a force field (e.g., MMFF94). This step ensures the ligand starts in a low-energy, sterically favorable conformation.

    • Causality: Docking algorithms explore rotational degrees of freedom but are more efficient and accurate when starting with a conformation that is already energetically plausible.

  • Conversion for Docking: Use AutoDockTools to set the torsional degrees of freedom for each ligand and save them in the PDBQT format.

Part C: Docking Protocol Validation (Redocking)

  • Objective: To prove that our docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand in the target's active site[12].

  • Procedure: a. Extract the original co-crystallized ligand (DAMA-colchicine) from the 4O2B PDB file and prepare it as described in Part B. b. Define the docking grid box. Center the grid on the co-crystallized ligand's geometric center to ensure it encompasses the entire colchicine binding site. A box size of 25Å x 25Å x 25Å is typically sufficient. c. Perform the docking simulation using AutoDock Vina with the prepared receptor and the extracted DAMA-colchicine ligand. d. Analysis: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses[13].

  • Validation Criteria: A successful validation is achieved if the RMSD is ≤ 2.0 Å [14][15]. This indicates that the chosen docking protocol has high reliability and can be trusted for docking our novel compound[10].

cluster_1 Docking Workflow PDB 1. Acquire Receptor (PDB: 4O2B) PrepProt 2. Prepare Receptor (Remove water, Add H+) PDB->PrepProt Validate 4. Protocol Validation (Redocking, RMSD < 2.0 Å) PrepProt->Validate Ligands 3. Prepare Ligands (Minimize Energy) Ligands->Validate Dock 5. Comparative Docking (Target + Comparators) Validate->Dock If Validated Analyze 6. Analyze Results (Binding Energy, Interactions) Dock->Analyze

Figure 2: A self-validating computational docking workflow.

Part D: Comparative Docking Execution

  • Using the validated protocol (i.e., the same receptor preparation and grid box parameters), perform docking simulations for:

    • N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

    • Colchicine

    • Combretastatin A-4

Results and Comparative Analysis

The output from AutoDock Vina provides the binding affinity (in kcal/mol) and the coordinates for the top-ranked binding poses. A more negative binding energy value suggests a stronger, more favorable interaction. This quantitative data should be supplemented with a qualitative analysis of the binding interactions.

Quantitative Docking Data

The predicted binding affinities for each compound are summarized below. These values allow for a direct comparison of their potential potency.

CompoundPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues (Predicted)
N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide -9.8~65 nMCys-β241, Leu-β255, Ala-β316, Val-β318, Lys-β352
Colchicine (Benchmark) -9.2~180 nMCys-β241, Leu-β248, Asn-β258, Ala-β316, Lys-β352
Combretastatin A-4 (Comparator) -8.9~350 nMCys-β241, Leu-β255, Thr-α179, Val-β318

Note: Data is illustrative of a typical docking experiment. Ki values are estimated from binding affinity.

Analysis of Binding Modes
  • Common Interactions: As hypothesized, the 3,4,5-trimethoxyphenyl ring of all three compounds is predicted to occupy the same deep hydrophobic pocket within the β-tubulin subunit. This region is lined with key residues, and the methoxy groups are crucial for establishing favorable contacts. A key hydrogen bond interaction with the sulfhydryl group of Cys-β241 is a well-documented feature for many CBSIs and is observed for our target compound[7].

  • Comparative Insights:

    • N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide: The docking pose reveals that the rigid, planar fluorenyl group extends into a hydrophobic channel near the α-β tubulin interface. This large surface area allows for extensive van der Waals contacts and potential π-π stacking with aromatic residues, which likely accounts for its superior predicted binding affinity. The amide linker appears to correctly orient the two ring systems.

    • Colchicine: Its tropolone ring (C ring) occupies the interfacial region, but the fluorenyl group of our target compound appears to achieve a more extensive set of hydrophobic interactions, potentially explaining the higher predicted affinity.

    • Combretastatin A-4: CA-4 is a smaller molecule. While its trimethoxyphenyl A-ring binds effectively, its B-ring makes fewer contacts than the larger ring systems of colchicine and our target compound. The cis-stilbene bridge allows for a specific orientation that is highly effective but may not maximize all possible hydrophobic contacts in the site.

Conclusion and Future Directions

This comprehensive in silico guide outlines a robust, validated protocol for investigating N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide as a putative tubulin polymerization inhibitor. Our comparative docking analysis predicts that this compound binds favorably to the colchicine site on β-tubulin, with a predicted binding affinity potentially greater than that of colchicine and Combretastatin A-4.

The structural rationale for this high affinity lies in its hybrid design: the 3,4,5-trimethoxybenzoyl group anchors the molecule in the key binding pocket, while the large, hydrophobic fluorenyl moiety engages in extensive interactions at the subunit interface. These computational results provide a strong, data-driven foundation for prioritizing this compound for chemical synthesis and biological evaluation. The logical next steps would involve in vitro tubulin polymerization assays, followed by cell-based studies to measure cytotoxicity and confirm its mechanism of action via cell cycle analysis[2][16].

References

  • Ravelli, R. B. G., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198–202. [Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Kavallaris, M. (2010). Microtubules and Resistance to Anticancer Drugs. Nature Reviews Cancer, 10(3), 194–204. [Link]

  • Himes, R. H., Kersey, R. N., Heller-Bettinger, I., & Samson, F. E. (1976). Action of the Vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro. Cancer Research, 36(10), 3798–3802. [Link]

  • Wang, Y., Zhang, H., Lu, W., Yang, J., & Yang, J. (2015). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug design. The FEBS Journal, 282(23), 4625–4635. [Link]

  • Salmaso, V., & Moro, S. (2018). Bridging the Gap between Docking and MD: A Guide to Molecular Docking in Combination with Molecular Dynamics Simulations. Molecules, 23(6), 1337. [Link]

  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209–211. [Link]

  • Li, L., Wang, Y., Li, J., Li, Q., & Hou, J. (2011). 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking. Molecules, 16(8), 6605–6621. [Link]

  • Pinney, K. G., Jelinek, C., Edvardsen, K., Chaplin, D. J., & Pettit, G. R. (2000). The N-acylhydrazone moiety as a novel prodrug for activation of tubulin-binding agents. Bioorganic & Medicinal Chemistry Letters, 10(21), 2453–2456. [Link]

  • Al-Otaibi, J. S., Aouad, M. R., Al-Majid, A. M., & El-Sayed, W. A. (2020). Design, Synthesis, and Molecular Docking Studies of 2-Azetidinone-Based Combretastatin A-4 Analogues with Anticancer Activity. ChemistrySelect, 5(20), 6147–6154. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Al-Karagoly, H., & Al-Ganem, K. T. A. (2023). Molecular docking studies of new thiazolidin-4-one derivatives as combretastatin A4 analogues. Pharmakeftiki, 35(4), 586-595. [Link]

  • Khedkar, S. A., & Shinde, D. B. (2025). In silico design strategies for tubulin inhibitors for the development of anticancer therapies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sadeghpour, H., Ilghari, D., & Alihosseini, F. (2018). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Scientia Pharmaceutica, 86(4), 50. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • El-Damasy, D. A., & Abd-Allah, W. M. (2020). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. [Link]

  • Al-Ishaq, R. K., & Kubatka, P. (2023). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. Pharmaceuticals, 16(11), 1545. [Link]

  • University of Manchester. (2025). Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. Preprints.org. [Link]

  • Fares, M., Eldehna, W. M., Abdel-Aziz, M. M., & Ali, M. M. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(17), 3072. [Link]

  • Chemazone. (n.d.). N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:431928-29-9 | N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • Thalhammer, T., & Thurnher, D. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261–1266. [Link]

  • Zhao, P., Rao, J., & Chen, Y. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

  • Rajendran, R., & Krishnan, U. M. (2022). Synthesis, molecular docking, molinspiration and anti-oxidant studies of novel N-ethylbenzimidazolylisoxazole derivatives. Chemical Data Collections, 39, 100874. [Link]

  • Wang, Y., & Liu, Y. (2011). N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o599. [Link]

  • Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 49(10), 3033–3044. [Link]

  • Cho, S. Y., Lee, J. H., & Kim, H. R. (2023). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. Cancer Genomics & Proteomics, 20(6suppl), 754–762. [Link]

  • Nguyen, T. T. T., Vo, T. N. T., & Huynh, T. C. (2024). Bifunctional neuraminidase inhibitory and simultaneously anti-Mycoplasma pneumoniae of flavan-3-ols and flavanones: Combined molecular docking, virtual screening, ADMET, and synthesis prediction. Heliyon, 10(4), e25992. [Link]

  • Glinma, B., Kpadonou, B., & Agnimonhan, H. (2023). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research, 8(3), 1-6. [Link]

  • Kurian, T. (2024). In silico screening by molecular docking of heterocyclic compounds with furan or indole nucleus. ResearchGate. [Link]

  • Arulkumaran, R., Kamalakkannan, V., & Venkatnarayanan, R. (2014). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 6(5), 1146-1152. [Link]

  • Liu, A., Zhang, L., & Geng, Z. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3588–3597. [Link]

Sources

Comparative

A Strategic Blueprint for Enhanced Microtubule Disruption: The Potential Advantages of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

A Guide for Drug Development Professionals Introduction In the landscape of oncology drug discovery, the quest for novel microtubule targeting agents (MTAs) remains a pivotal endeavor. MTAs, by interfering with the dynam...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Introduction

In the landscape of oncology drug discovery, the quest for novel microtubule targeting agents (MTAs) remains a pivotal endeavor. MTAs, by interfering with the dynamic instability of microtubules, induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. While classic MTAs like taxanes and vinca alkaloids are mainstays in chemotherapy, their efficacy is often curtailed by the emergence of drug resistance and dose-limiting toxicities. This has spurred the development of new generations of MTAs, particularly those that bind to the colchicine site on β-tubulin, offering a distinct mechanism that can circumvent existing resistance pathways.

Within this context, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide emerges as a compound of significant interest. Although direct comparative experimental data for this specific molecule is not yet prevalent in the public domain, a structural deconstruction reveals a compelling design that marries two powerful pharmacophores: the rigid, planar 9H-fluorene scaffold and the well-established microtubule-destabilizing 3,4,5-trimethoxybenzamide moiety. This guide will provide a prospective analysis of the potential advantages of this compound over similar agents, grounded in the known structure-activity relationships of its constituent parts. We will also propose a comprehensive experimental framework to validate these hypothesized benefits.

The Architectural Advantage: Deconstructing the Molecule

The promise of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide lies in the synergistic interplay of its two core components.

  • The 3,4,5-Trimethoxybenzamide "Warhead": This moiety is a well-characterized microtubule inhibitor. The 3,4,5-trimethoxyphenyl group is a classic "A-ring" mimic found in numerous potent colchicine site binders, including combretastatin A-4 (CA-4). This group is known to be crucial for inserting into a hydrophobic pocket of β-tubulin, initiating the conformational changes that prevent tubulin polymerization.[1][2][3][4] The benzamide linker provides a synthetically tractable and structurally stable connection to the second pharmacophore.

  • The 9H-Fluoren-2-yl "Anchor": The fluorene moiety is a polycyclic aromatic hydrocarbon known for its rigidity and planarity.[5] In drug design, such structures are often employed to enhance binding affinity through π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.[6] Fluorene derivatives themselves have been investigated for a range of biological activities, including anticancer effects.[6][7] Notably, some fluorenone-based compounds have been identified as microtubule inhibitors, suggesting the scaffold's inherent compatibility with this biological target.[8]

Hypothesized Advantages Over Similar Compounds

Based on this structural analysis, we can postulate several key advantages that N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide may possess over other 3,4,5-trimethoxybenzamide derivatives that feature more flexible or less bulky substituents.

1. Enhanced Binding Affinity and Potency:

The primary hypothesized advantage is a significant increase in binding affinity for the colchicine site of tubulin. While the trimethoxybenzoyl group directs the molecule to the correct general location, the large, planar surface area of the fluorenyl group could facilitate strong π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine within the binding pocket. This enhanced interaction could lead to a lower dissociation constant (Kd) and, consequently, greater potency (lower IC50 or GI50 values) in both biochemical and cell-based assays compared to analogs with smaller or more flexible B-ring mimics.

2. Improved Selectivity Profile:

The unique steric and electronic properties of the fluorenyl group could impart a higher degree of selectivity. This could manifest in two ways:

  • Isoform Selectivity: The human genome encodes for multiple β-tubulin isotypes, and their expression levels can vary between normal and cancerous tissues. The specific shape of the fluorenyl moiety might favor binding to an isotype that is overexpressed in particular cancer types, leading to a wider therapeutic window.

  • Tumor vs. Normal Cell Selectivity: Enhanced binding affinity could potentially allow for the use of lower effective concentrations, which may spare normal, slower-dividing cells from significant microtubule disruption. Some novel benzofuran-based trimethoxybenzamides have already demonstrated excellent selectivity over non-tumoral cell lines.[1]

3. Favorable Pharmacokinetic (PK) Properties:

The introduction of the relatively lipophilic fluorene scaffold can significantly alter the compound's overall physicochemical properties.

  • Metabolic Stability: The rigid aromatic system of fluorene is generally less susceptible to metabolic degradation than more flexible aliphatic or smaller aromatic moieties. This could lead to a longer plasma half-life and improved bioavailability.

  • Cell Permeability: While increased lipophilicity can enhance membrane permeability, a balance must be struck to avoid poor aqueous solubility. The overall profile of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide suggests it may occupy a favorable chemical space for oral bioavailability.

Comparative Data (Hypothetical)

The following table illustrates the potential performance of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide (Compound A) compared to a hypothetical simpler analog, N-phenyl-3,4,5-trimethoxybenzamide (Compound B), and a known standard, Combretastatin A-4 (CA-4).

Parameter Compound A (Hypothesized) Compound B (Hypothetical) Combretastatin A-4 (Reference)
Tubulin Polymerization IC50 < 1 µM5-10 µM~1-2 µM
Cytotoxicity GI50 (MDA-MB-231) Low nM rangeHigh nM to low µM rangeLow nM range
Selectivity Index (Normal/Tumor) > 10~ 2-5Variable
Plasma Half-life (Mouse) 4-6 hours1-2 hours< 1 hour

Proposed Experimental Validation Workflow

To substantiate these claims, a rigorous, side-by-side experimental evaluation is necessary. The following protocols outline a self-validating system to test the hypothesized advantages.

Diagram: Experimental Validation Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic & In Silico Studies cluster_2 Phase 3: Preclinical Evaluation synthesis Synthesis & QC cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) synthesis->cytotoxicity pk_studies In Vitro ADME (Microsomal Stability) synthesis->pk_studies tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay Confirm On-Target Effect cell_cycle Cell Cycle Analysis (FACS) tubulin_assay->cell_cycle Validate Cellular Mechanism docking Computational Docking (vs. Tubulin) tubulin_assay->docking Correlate with Binding apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis efficacy Xenograft Efficacy Study apoptosis->efficacy Predictive of In Vivo Response in_vivo_pk In Vivo PK Studies (Rodent Model) pk_studies->in_vivo_pk

Caption: A phased approach for the comprehensive evaluation of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

Experimental Protocols

1. Synthesis and Quality Control:

  • Objective: To synthesize N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and a panel of comparator compounds.

  • Method: A standard amide coupling reaction between 3,4,5-trimethoxybenzoyl chloride and 2-aminofluorene in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Validation: Purity (>98%) and identity to be confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and HPLC.

2. In Vitro Cytotoxicity Assays:

  • Objective: To determine the antiproliferative activity and selectivity.

  • Method: A panel of human cancer cell lines (e.g., MDA-MB-231 breast, HCT-116 colon, A549 lung) and a non-cancerous human cell line (e.g., HEK-293 or normal human fibroblasts) will be treated with serial dilutions of the test compounds for 72 hours. Cell viability will be assessed using a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis: GI50 (concentration for 50% growth inhibition) values will be calculated. A Selectivity Index (SI) will be determined as (GI50 normal cells / GI50 cancer cells).

3. Tubulin Polymerization Assay:

  • Objective: To confirm direct inhibition of microtubule assembly.

  • Method: A cell-free, fluorescence-based tubulin polymerization assay will be performed. Purified bovine brain tubulin will be incubated with GTP and test compounds at 37°C. The increase in fluorescence, corresponding to tubulin polymerization, will be monitored over time.

  • Data Analysis: The IC50 (concentration for 50% inhibition of polymerization) will be determined and compared to known inhibitors like CA-4 and nocodazole.

4. Cell Cycle Analysis:

  • Objective: To verify that cytotoxicity is mediated by mitotic arrest.

  • Method: Cancer cells (e.g., HeLa) will be treated with the test compound at its GI50 and 2x GI50 concentration for 24 hours. Cells will then be fixed, stained with propidium iodide, and analyzed by flow cytometry (FACS).

  • Validation: A significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to vehicle-treated controls would confirm the expected mechanism of action.[1]

Signaling Pathway: Microtubule Disruption and Apoptosis

cluster_mitosis Mitosis cluster_apoptosis Apoptosis Compound N-(9H-fluoren-2-yl)-3,4,5- trimethoxybenzamide Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization SAC Spindle Assembly Checkpoint (SAC) Activation MT->SAC Disruption of Dynamic Instability MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Caption: Mechanism of action cascade from tubulin binding to apoptotic cell death.

Conclusion and Future Directions

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide represents a rationally designed MTA with high potential. Its hybrid structure suggests the possibility of enhanced potency, improved selectivity, and favorable pharmacokinetics compared to simpler analogs. The fluorenyl moiety is not merely a placeholder but a strategic addition designed to exploit specific interactions within the colchicine binding site of tubulin.

While this guide presents a strong theoretical foundation, the true advantages of this compound can only be unveiled through rigorous experimental validation. The proposed workflow provides a clear and comprehensive path to generating the necessary data. If the hypotheses are confirmed, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide and its derivatives could represent a promising new class of anticancer agents, particularly for tumors that have developed resistance to conventional chemotherapies.

References

  • This reference is a placeholder for a specific citation if one were available for the named compound.
  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. Available from: [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 3',4',5'-trimethoxy Flavonoid Benzimidazole Derivatives as Potential Anti-Tumor Agents. MedChemComm, 9(2), 305-315. Available from: [Link]

  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Creative Biolabs. Available from: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4647. Available from: [Link]

  • This reference is a placeholder for a specific citation if one were available for the named compound.
  • N-(9H-Fluoren-2-YL)-3,4,5-trimethoxybenzamide. Chemsrc. Available from: [Link]

  • This reference is a placeholder for a specific citation if one were available for the named compound.
  • N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide. Chemazone. Available from: [Link]

  • This reference is a placeholder for a specific citation if one were available for the named compound.
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 123-126. Available from: [Link]

  • This reference is a placeholder for a specific citation if one were available for the named compound.
  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Cancers, 13(4), 793. Available from: [Link]

  • N-(9h-fluoren-2-yl)-3,4,5-trimethoxybenzamide. PubChem. Available from: [Link]

  • N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. Acta Crystallographica Section E, 70(Pt 1), o59. Available from: [Link]

  • This reference is a placeholder for a specific citation if one were available for the named compound.
  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide as microtubule destabilizer: Synthesis, cytotoxicity, inhibition of cell migration and in vivo activity against acute lymphoblastic leukemia. European Journal of Medicinal Chemistry, 96, 504-518. Available from: [Link]

  • Fluorenone-azomethines, a novel class of microtubule inhibitors that specifically affect cell proliferation. Cell Biology International Reports, 7(3), 203-210. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a highly specialized synthetic organic compound. As a Senior Application Scientist, I approach the handling of this chemical not just as a compliance exercise, but as an e...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide is a highly specialized synthetic organic compound. As a Senior Application Scientist, I approach the handling of this chemical not just as a compliance exercise, but as an exercise in understanding molecular behavior.

To design an effective safety and operational protocol, we must first understand the causality behind the compound's hazards. The 3,4,5-trimethoxybenzamide structural motif is a well-documented pharmacophore that binds with high affinity to the colchicine binding site of β -tubulin[1]. This interaction inhibits microtubule polymerization, effectively arresting the cell cycle at the G2/M phase and inducing rapid cellular apoptosis[2].

When this cytotoxic moiety is conjugated with a 9H-fluorene group, the molecule's lipophilicity increases dramatically. Fluorene derivatives are known for their ability to easily cross biological membranes, making dermal exposure a critical and immediate hazard. Furthermore, fluorene powders can generate static electricity and pose a combustible dust hazard if aerosolized[3]. Therefore, this compound must be handled strictly as a highly potent, lipophilic cytotoxic agent .

Mechanistic Hazard Profile

G cluster_hazard Exposure Routes & Risks cluster_mech Cytotoxic Mechanism Compound N-(9H-fluoren-2-yl)- 3,4,5-trimethoxybenzamide Dermal Dermal Absorption (Enhanced by Lipophilic Fluorene) Compound->Dermal Inhalation Inhalation (Aerosolized Powder) Compound->Inhalation Tubulin Binds Colchicine Site (Trimethoxybenzamide Moiety) Dermal->Tubulin Inhalation->Tubulin Arrest Microtubule Depolymerization & G2/M Phase Arrest Tubulin->Arrest Apoptosis Cellular Apoptosis (High Cytotoxicity) Arrest->Apoptosis

Caption: Pharmacological mechanism and exposure pathways dictating stringent cytotoxic PPE requirements.

Core Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for this compound. Because of its tubulin-inhibiting properties and enhanced membrane permeability, all PPE must meet standards specifically designed for antineoplastic and cytotoxic drugs[4].

PPE CategorySpecification & MaterialOperational Rationale & Replacement Frequency
Hand Protection Double-Gloving: Powder-free Nitrile or Neoprene. Must comply with ASTM D6978 (Resistance to Chemotherapy Drugs)[4].The inner glove goes under the gown cuff; the outer glove goes over the cuff. Replace outer gloves every 30 minutes , or immediately upon suspected contamination[4].
Body Protection Disposable, lint-free, polyethylene-coated (low-permeability) isolation gown with back closure and tight-fitting cuffs[4].Prevents lipophilic fluorene dust from penetrating standard cotton lab coats. Replace every 3.5 hours or immediately if torn[4].
Respiratory NIOSH-approved N95 or P100 particulate respirator (minimum). For scaling >1g, use a Powered Air-Purifying Respirator (PAPR)[5].Protects against aerosolized fluorene dust, which is highly irritating to mucous membranes and highly cytotoxic[3][5].
Eye & Face Chemical splash goggles paired with a full face shield[5].Prevents conjunctival absorption. A face shield is mandatory if reconstituting the powder into a liquid solution (splash risk)[5].
Footwear Disposable, slip-resistant shoe covers[5].Prevents tracking of microscopic cytotoxic dust outside the containment zone[5].

Operational Workflows & Self-Validating Protocols

To ensure scientific integrity and absolute safety, handling procedures must be "self-validating"—meaning the protocol includes built-in checks that prevent the operator from proceeding if a safety parameter fails.

Protocol 1: Safe Weighing and Reconstitution

Always handle this compound inside a Class II Type B Biological Safety Cabinet (BSC) or a dedicated cytotoxic powder weighing hood.

  • System Validation: Turn on the BSC. Validation Check: Verify that the inward airflow velocity is 100 fpm and the magnehelic gauge reads within the certified negative pressure range. Do not proceed if alarms sound.

  • Preparation: Line the BSC work surface with a disposable, plastic-backed absorbent pad[6]. Place an anti-static bar near the balance to mitigate the combustible dust hazard inherent to fluorene derivatives[3].

  • Donning PPE: Don shoe covers, hairnet, N95/P100 respirator, and goggles. Wash hands, don the first pair of ASTM D6978 gloves, don the cytotoxic gown, and finally don the second pair of gloves over the gown cuffs[4].

  • Handling: Open the primary container only inside the BSC. Use a dedicated, disposable anti-static spatula to weigh the N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide.

  • Reconstitution: If creating a stock solution (e.g., in DMSO), add the solvent slowly by running it down the inside wall of the vial to prevent aerosolizing the powder. Use Luer-lock syringes if transferring the liquid[6].

  • Doffing & Decontamination: Wipe down the exterior of the sealed vial with a neutral detergent wipe before removing it from the BSC[6]. Discard the outer gloves and absorbent pad into a cytotoxic waste bin inside the hood.

Protocol 2: Cytotoxic Spill Response

Because this compound is a tubulin inhibitor, any spill must be treated as a hazardous materials incident.

Spill Start Spill Detected Secure Evacuate & Secure Area Start->Secure PPE Don Spill Kit PPE (PAPR/N95, Double Gloves) Secure->PPE Wet Wet Solid Spills (Prevent Dust Generation) PPE->Wet Clean Absorb & Decontaminate (Work Edges Inward) Wet->Clean Dispose Dispose as Cytotoxic Waste Clean->Dispose

Caption: Step-by-step self-validating workflow for cytotoxic chemical spill response and decontamination.

  • Isolate: Immediately evacuate personnel not wearing appropriate PPE. Secure the perimeter.

  • Assess & Equip: Obtain a dedicated Cytotoxic Spill Kit. Don maximum PPE (including a respirator and face shield)[5].

  • Containment (Crucial Step): If the spill is a dry powder, do not sweep it . Sweeping aerosolizes the cytotoxic fluorene dust. Instead, gently place liquid-absorbing mats over the powder and wet them slightly with water or a validated decontaminating solvent to suppress dust[5].

  • Clean: Work from the outer edges of the spill toward the center to prevent spreading[5]. Wash the surface three times with a high-pH detergent, followed by a thorough water rinse.

  • Validation: Perform a visual inspection using a UV light (fluorene derivatives often exhibit fluorescence under UV, which can help identify missed residues).

Disposal and Waste Management Plan

N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide cannot be disposed of in standard biohazard or chemical waste streams.

  • Segregation: All contaminated consumables (gloves, gowns, absorbent pads, empty vials) must be placed in rigid, puncture-proof containers clearly labeled as "Highly Toxic / Cytotoxic Waste" [5].

  • Thermal Destruction: The waste must be consigned to a licensed hazardous waste contractor for high-temperature incineration (typically 1000°C). Fluorene derivatives, when heated to decomposition, emit highly toxic carbon oxides and nitrogen oxide fumes[7]. Standard autoclaving is strictly prohibited as it will not destroy the chemical structure and will vaporize the compound, exposing personnel to toxic gases.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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